Thiencarbazone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAZAQRGCSFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239495 | |
| Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936331-72-5 | |
| Record name | Thiencarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936331725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIENCARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW004A9ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiencarbazone-Methyl: A Technical Deep Dive into its Mode of Action as an Acetolactate Synthase (ALS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] It is utilized for the control of a broad spectrum of grass and broadleaf weeds in various crops, including corn and wheat.[1][3] The herbicidal activity of this compound-methyl stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme plays a critical role in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[5] By disrupting this vital metabolic pathway, this compound-methyl effectively halts plant development, leading to weed death. This in-depth guide provides a technical overview of the mode of action of this compound-methyl, including its biochemical interactions, kinetic parameters, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of Acetolactate Synthase
The primary mode of action of this compound-methyl is the inhibition of the ALS enzyme (EC 2.2.1.6).[4] This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[5] Specifically, ALS facilitates the condensation of two molecules of pyruvate to form α-acetolactate or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate. The inhibition of ALS by this compound-methyl leads to a deficiency in these essential amino acids, which in turn arrests protein synthesis and cell division, ultimately resulting in plant death.[1]
Structural studies have provided detailed insights into the interaction between this compound-methyl and the ALS enzyme. Crystallographic analysis of this compound-methyl in complex with Arabidopsis thaliana ALS reveals that the inhibitor binds to a specific site on the enzyme, effectively blocking the substrate access channel.
Quantitative Data: Inhibition Kinetics
The inhibitory potency of this compound-methyl against the ALS enzyme has been quantified through various studies. While specific IC50 and Ki values can vary depending on the plant species and experimental conditions, research has consistently demonstrated its high efficacy. The inhibition by this compound-methyl is not a simple competitive mechanism but is described as "accumulative inhibition," indicating a more complex interaction with the enzyme over time.
| Parameter | Value | Species/Conditions | Reference |
| IC50 | Data not explicitly found in the provided search results | ||
| Ki | Data not explicitly found in the provided search results | ||
| Inhibition Type | Accumulative Inhibition | Arabidopsis thaliana ALS |
Note: While the PNAS study by Lonhienne et al. (2017) provides a detailed kinetic analysis, specific numerical IC50 and Ki values for this compound-methyl were not explicitly stated in the abstract or readily available sections. A thorough review of the full paper and its supplementary data is recommended for these specific values.
Experimental Protocols
The characterization of this compound-methyl as an ALS inhibitor involves several key experimental procedures. Below are detailed methodologies for the extraction and assay of ALS activity.
Acetolactate Synthase (ALS) Extraction from Plant Tissue
This protocol is a generalized method for the extraction of ALS from plant tissues, which can be adapted for various species.
Materials:
-
Fresh, young plant tissue (e.g., leaves)
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10% (v/v) glycerol, 10 mM MgCl2, 1 mM pyruvate, 10 µM FAD, 1 mM dithiothreitol (DTT), and 1% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Mortar and pestle
-
Cheesecloth
-
Centrifuge and centrifuge tubes
Procedure:
-
Harvest fresh, young plant tissue and immediately place it on ice.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add the cold extraction buffer to the powdered tissue (e.g., 5 mL of buffer per gram of tissue).
-
Continue grinding until a homogenous slurry is formed.
-
Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract. This extract can be used directly for activity assays or further purified.
In Vitro ALS Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of the ALS enzyme by quantifying the formation of its product, acetolactate. The acetolactate is then converted to acetoin, which can be detected colorimetrically.
Materials:
-
ALS enzyme extract
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl2, 2 mM thiamine pyrophosphate (TPP), and 20 µM FAD.
-
Substrate Solution: 200 mM sodium pyruvate in assay buffer.
-
This compound-methyl solutions of varying concentrations.
-
Stopping Solution: 6 N H2SO4.
-
Color Reagent A: 0.5% (w/v) creatine.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the ALS enzyme extract in a microcentrifuge tube.
-
Add different concentrations of this compound-methyl to the reaction mixtures to assess its inhibitory effect. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pyruvate substrate solution.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding the stopping solution (e.g., 50 µL of 6 N H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add Color Reagent A followed by Color Reagent B to the reaction tubes and mix well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance of the solution at 530 nm using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control without the inhibitor. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of this compound-Methyl Action
References
- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of acetohydroxy acid synthase isozyme III from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetohydroxyacid synthase and its role in the biosynthetic pathway for branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Thiencarbazone-methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiencarbazone-methyl, a potent herbicide belonging to the sulfonylamino-carbonyl-triazolinone class, is a vital tool in modern agriculture for the selective control of grass and broadleaf weeds. This technical guide provides a comprehensive overview of its chemical synthesis pathways, focusing on the core methodologies, experimental protocols, and quantitative data. Detailed reaction schemes, structured data tables, and process visualizations are presented to offer a thorough understanding of the synthesis of this complex molecule and its key intermediates.
Introduction
This compound-methyl functions as an acetolactate synthase (ALS) inhibitor, effectively halting the biosynthesis of essential amino acids in susceptible plants, which leads to cessation of growth and eventual death of the weed. Its commercial synthesis is primarily achieved through the coupling of a substituted thiophene carboxylic acid methyl ester with a triazolone-based sulfonamide.[1] This guide will delve into the prevalent synthetic strategies, including a recently developed one-pot synthesis method that offers high yield and purity.
Overview of the Main Synthetic Pathway
The principal pathway for the synthesis of this compound-methyl involves the reaction between two key intermediates:
-
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (I)
-
5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (II)
The coupling of these two molecules forms the final this compound-methyl product. An improved and efficient one-pot synthesis method has been developed, which proceeds through the in-situ formation of a sulfonyl isocyanate intermediate.[2][3]
Overall Synthesis Reaction:
Figure 1: Overall synthetic scheme for this compound-methyl.
Synthesis of Key Intermediates
Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (I)
This crucial thiophene intermediate is synthesized from methyl 5-methylthiophene-3-carboxylate through chlorosulfonation.
Reaction Scheme:
Figure 2: Synthesis of the thiophene intermediate.
Experimental Protocol:
-
Starting Material: Methyl 5-methylthiophene-3-carboxylate
-
Reagent: Chlorosulfonic acid
-
Procedure: The synthesis involves the direct chlorosulfonation of the thiophene derivative.[4] While specific industrial protocols are proprietary, a general laboratory-scale procedure would involve the careful addition of methyl 5-methylthiophene-3-carboxylate to an excess of chlorosulfonic acid at a controlled temperature, followed by quenching with ice and extraction of the product.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇ClO₄S₂ | [5] |
| Molecular Weight | 254.71 g/mol | [5] |
| Purity | >95% | [6] |
| Melting Point | 50-52 °C | [7] |
Synthesis of 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (II)
The synthesis of this triazolone intermediate is a critical step. One patented method involves the reaction of hydrazino-formic acid phenyl ester with O,N,N-trimethyliminocarbonate.[8]
Reaction Scheme:
Figure 3: Synthesis of the triazolone intermediate.
Experimental Protocol:
-
Starting Materials: Hydrazino-formic acid phenyl ester, O,N,N-trimethyliminocarbonate.
-
Procedure: The two starting materials are reacted in approximately equimolar amounts to yield the desired triazolone product.[8] The reaction likely proceeds through a cyclization mechanism.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C₄H₇N₃O₂ | [9] |
| Molecular Weight | 129.12 g/mol | [9] |
| Density | 1.42 g/cm³ | [10] |
| Refractive Index | 1.586 | [10] |
Final Synthesis of this compound-methyl: One-Pot Method
This improved method provides high yields and purity by reacting the two key intermediates in the presence of a metal cyanate and an N-alkylimidazole base without the need to isolate the sulfonyl isocyanate intermediate.[2][3]
Experimental Workflow:
Figure 4: Experimental workflow for the one-pot synthesis.
Experimental Protocol:
-
Reactants:
-
Solvent: Acetonitrile (e.g., 200 ml)[2]
-
Procedure:
-
The reactants are combined in acetonitrile and heated to approximately 70°C with stirring for about 12 hours.[2]
-
After cooling to room temperature, the reaction is worked up by adding sodium bicarbonate and water.[2]
-
The resulting precipitate is filtered, washed sequentially with dilute hydrochloric acid and water, and then dried to yield the final product.[2]
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 75.6% - 84.4% | [2][11] |
| Purity | >98% | [2][11] |
| Melting Point | 201 °C | [11] |
Spectroscopic Data of this compound-methyl
| Spectroscopy | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.72 (s), 3.62 (s), 3.79 (s), 8.01 (s), 12.01 (s) (for a related sulfamoyl carboxylate intermediate) | [2] |
| Mass Spec. (MS/MS) | Precursor: 391.0377; Major Fragments: 358.8, 219, 130.1 | [12] |
| IR | Characteristic peaks for C=O, S=O, and C-O functional groups are expected. | - |
Conclusion
The synthesis of this compound-methyl is a multi-step process that relies on the efficient coupling of two key heterocyclic intermediates. The development of a one-pot synthesis method has significantly improved the overall efficiency and yield of the final product. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for researchers and professionals in the field of agrochemical development. Further research into optimizing reaction conditions and developing more sustainable synthetic routes will continue to be an area of interest.
References
- 1. This compound-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]
- 2. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 3. EP3585785B1 - Process for the preparation of methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 4. Buy Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | 317815-94-4 [smolecule.com]
- 5. Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate|lookchem [lookchem.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7 [sigmaaldrich.com]
- 8. CA2302058C - A process for preparing 5-methoxy-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one - Google Patents [patents.google.com]
- 9. 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one | C4H7N3O2 | CID 10877145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 12. This compound-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiencarbazone-methyl: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonylaminocarbonyltriazolinone (SACT) chemical class.[1][2] It is effective for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in corn and other cereal crops.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available experimental methodologies for the synthesis and analysis of this compound-methyl.
Chemical Structure and Identification
This compound-methyl is characterized by a substituted thiophene ring linked to a triazolinone heterocycle through a sulfonylurea bridge.
Caption: Chemical Structure of this compound-methyl.
| Identifier | Value |
| IUPAC Name | methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate |
| CAS Number | 317815-83-1 |
| Molecular Formula | C₁₂H₁₄N₄O₇S₂ |
| Molecular Weight | 390.39 g/mol |
| InChI Key | XSKZXGDFSCCXQX-UHFFFAOYSA-N |
| SMILES | COC(=O)c1csc(C)c1S(=O)(=O)NC(=O)n1nc(OC)n(C)c1=O |
| Synonyms | BYH 18636, Velocity, Capreno, Adengo |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound-methyl is presented below.
| Property | Value | Reference |
| Physical State | White crystalline powder | [5] |
| Melting Point | 205 °C | [6] |
| Boiling Point | Decomposes before boiling | [6] |
| Vapor Pressure | 8.8 x 10⁻¹¹ mPa (at 20 °C) | [6] |
| Water Solubility | 72 mg/L (unbuffered, 20 °C) | [7][8] |
| 172 mg/L (pH 4, 20 °C) | [7][8] | |
| 436 mg/L (pH 7, 20 °C) | [7][8] | |
| 417 mg/L (pH 9, 20 °C) | [7][8] | |
| pKa | 3.0 (at 20 °C) | [8] |
| Solubility in Organic Solvents (g/L at 20 °C) | ||
| Dimethylsulfoxide | 29.15 | [8] |
| Acetone | 9.54 | [8] |
| Ethyl acetate | 2.19 | [8] |
| Toluene | 0.91 | [8] |
| Ethanol | 0.23 | [8] |
Mechanism of Action
This compound-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3][4][9] By inhibiting ALS, this compound-methyl disrupts protein synthesis and cell division in susceptible plants, leading to cessation of growth and eventual death.[3] It is absorbed by both the roots and foliage and is translocated systemically throughout the plant.[3]
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound-methyl.
Experimental Protocols
Synthesis of this compound-methyl
A general method for the synthesis of this compound-methyl involves the reaction of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a base.[8][10] A one-pot synthesis has been described in patent literature.[8][10]
Reactants:
-
4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride
-
5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Sodium cyanate (NaOCN)
-
N-methylimidazole (as a catalyst/base)
-
Acetonitrile (as a solvent)
General Procedure (based on patent literature):
-
4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, sodium cyanate, N-methylimidazole, and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one are combined in acetonitrile.[8][10]
-
The reaction mixture is heated to approximately 70°C and stirred for several hours (e.g., 12-18 hours).[8][10]
-
After cooling, the mixture is worked up, which may include filtration, washing with acidic and aqueous solutions, and drying to isolate the this compound-methyl product.[8][10]
Note: This is a generalized procedure and requires optimization for laboratory-scale synthesis. For detailed stoichiometry and work-up procedures, consulting the primary patent literature (e.g., US20200048234A1) is recommended.[10]
Analytical Determination
A common method for the quantitative analysis of this compound-methyl and its metabolites in environmental matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][11]
Sample Preparation (General Workflow for Water Samples):
-
Acidification of the water sample (e.g., with formic acid).[6]
-
Solid-Phase Extraction (SPE) using a suitable cartridge (e.g., HLB) for cleanup and concentration.[6]
-
Elution from the SPE cartridge and preparation for LC-MS/MS analysis.
Sample Preparation (General Workflow for Soil/Sediment Samples):
-
Extraction with an acidified organic solvent (e.g., acetonitrile).[6]
-
Cleanup of the extract using a sorbent such as Primary Secondary Amine (PSA).[6]
-
Filtration and preparation for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent Poroshell 120EC-C18, 2.1 mm × 75 mm, 2.7 µm).[6]
-
Mobile Phase: A gradient elution with acetonitrile and water (often containing a modifier like formic or acetic acid) is employed.[6][12]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent compound and its metabolites.[6]
Caption: A conceptual workflow for the analytical determination of this compound-methyl.
Biological Evaluation: In Vivo Acetolactate Synthase (ALS) Inhibition Assay
This assay can be used to determine the inhibitory effect of this compound-methyl on ALS activity within a whole plant system.
Principle: The assay involves the application of 1,1-cyclopropanedicarboxylic acid (CPCA) to inhibit ketol-acid reductoisomerase, the enzyme that follows ALS in the branched-chain amino acid biosynthesis pathway.[7] This leads to the accumulation of acetolactate, the product of the ALS-catalyzed reaction. The amount of accumulated acetolactate is then quantified as a measure of ALS activity. By comparing acetolactate accumulation in this compound-methyl-treated and untreated plants, the degree of ALS inhibition can be determined.[7]
General Protocol Outline:
-
Grow susceptible plant species under controlled conditions.
-
Treat a set of plants with a range of concentrations of this compound-methyl.
-
At a specific time after herbicide treatment, apply CPCA to all plants (including controls) to inhibit ketol-acid reductoisomerase.[7]
-
After a defined incubation period, harvest leaf tissue.
-
Extract acetolactate from the plant tissue.
-
Convert acetolactate to acetoin under acidic conditions and heating.
-
Quantify acetoin colorimetrically after reaction with creatine and α-naphthol.
-
Calculate the inhibition of ALS activity based on the reduction in acetolactate accumulation in treated plants compared to controls.
Note: This is a generalized protocol. Specific parameters such as plant species, growth conditions, herbicide and CPCA concentrations, and incubation times need to be optimized for specific experimental goals.
Conclusion
This compound-methyl is a well-characterized herbicide with a defined mechanism of action. This guide provides essential technical information on its chemical structure, properties, and analytical and synthetic methodologies. The provided data and procedural outlines serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further detailed experimental protocols may require access to proprietary industry data or further methods development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound-methyl (TCM) and Cyprosulfamide (CSA) – a new herbicide and a new safener for use in corn [openagrar.de]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. This compound-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]
- 6. Determination of this compound-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 7. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
- 8. patents.justia.com [patents.justia.com]
- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Thiencarbazone-methyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a sulfonylurea herbicide used for the control of grass and broadleaf weeds.[1] A thorough understanding of its chemical and physical properties, as well as its metabolic fate, is crucial for its effective and safe use. Spectroscopic techniques are indispensable tools for the structural elucidation, quantification, and analysis of this compound-methyl and its metabolites in various matrices. This guide provides a comprehensive overview of the spectroscopic analysis of this compound-methyl, including detailed experimental protocols and data interpretation.
Chemical Properties of this compound-methyl
| Property | Value |
| Chemical Name | methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate[1] |
| Molecular Formula | C₁₂H₁₄N₄O₇S₂[2] |
| Molecular Weight | 390.39 g/mol [2] |
| CAS Number | 317815-83-1[2] |
| Appearance | White crystalline powder[3] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound-methyl. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method.[4]
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Water Samples: Acidify the water sample with formic acid and perform solid-phase extraction (SPE) using an HLB cartridge.[4]
-
Soil and Sediment Samples: Extract the sample with acidified acetonitrile and clean up the extract using a primary secondary amine (PSA) cartridge.[4]
Chromatographic Conditions:
-
Column: Agilent Poroshell 120EC-C18 (2.1 mm × 75 mm, 2.7 μm) or equivalent.[4]
-
Mobile Phase: Gradient elution with acetonitrile and water.[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound-methyl and its primary metabolites.[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
-
Precursor Ion ([M-H]⁻): m/z 389
-
Product Ions: Monitor for characteristic fragment ions.
Data Presentation: Mass Spectrometric Data
| Parameter | Value | Reference |
| Precursor Ion ([M+H]⁺) | 391.0377 | PubChem |
| Top Fragment Ion | 358.8 | PubChem |
| Second Highest Fragment Ion | 130.1 | PubChem |
| Third Highest Fragment Ion | 219 | PubChem |
Note: The data from PubChem is for the protonated molecule ([M+H]⁺) in positive ion mode, while the referenced analytical method uses negative ion mode.
Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound-methyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: General Procedure for ¹H and ¹³C NMR
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound-methyl analytical standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Infrared (IR) Spectroscopy
Experimental Protocol: General Procedure for FT-IR Analysis
Instrumentation:
-
A Fourier-transform infrared spectrophotometer.
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR Method: Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Data Presentation: Expected Characteristic IR Absorptions
Based on the structure of this compound-methyl, the following characteristic IR absorption bands can be expected.
| Wavenumber Range (cm⁻¹) | Functional Group |
| ~3300-3100 | N-H stretch (sulfonamide) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1720-1700 | C=O stretch (ester) |
| ~1680-1650 | C=O stretch (triazolinone) |
| ~1350-1300 & ~1160-1140 | S=O stretch (sulfonamide) |
| ~1250-1000 | C-O stretch |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for studying the degradation of this compound-methyl.
Experimental Protocol: Determination of λmax
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound-methyl in a suitable UV-grade solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurement (typically between 0.1 and 1 AU).
Data Acquisition:
-
Scan the sample solution over a wavelength range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Metabolic Pathway of this compound-methyl
This compound-methyl undergoes several transformation processes in the environment. The major metabolites are formed through the cleavage of the sulfonylurea bridge and hydrolysis of the ester group.[5]
Caption: Simplified metabolic pathway of this compound-methyl.
Experimental Workflow Diagram
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. This compound-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 甲基噻烯卡巴腙 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. Determination of this compound-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 5. This compound-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Thiencarbazone-Methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class. It is utilized for the pre- and post-emergence control of a wide range of grass and broadleaf weeds in various crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in susceptible plants[1]. Understanding the environmental fate and degradation of this herbicide is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound-methyl in soil and aquatic systems, details the experimental protocols for its study, and presents key quantitative data on its environmental persistence and mobility.
Degradation Pathways of this compound-Methyl
The environmental degradation of this compound-methyl proceeds through several key pathways, primarily driven by microbial activity in soil and water, as well as abiotic processes like hydrolysis. Photolysis on soil and in water is not considered a major degradation route[2][3]. The degradation involves the transformation of the parent molecule into several metabolites, some of which are further broken down.
Two primary degradation pathways have been postulated[2]:
-
Pathway 1: Hydrolysis of the Urea and Methyl Ester Groups: This pathway is initiated by the cleavage of the sulfonylurea bridge and hydrolysis of the methyl ester. The initial hydrolysis of the urea group leads to the formation of a thiophene-sulphonamide moiety. Subsequent hydrolysis of the methyl ester group results in the formation of a sulphonamide-carboxylic acid, which can then undergo cyclization to form thienosaccharine[2].
-
Pathway 2: Formation of the MMT Derivative: A second pathway involves the hydrolysis of this compound-methyl to form the 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (MMT) derivative. This metabolite can be further degraded to methyl carbamate[2].
The major metabolites identified in environmental fate studies include[3][4][5][6]:
-
BYH 18636-carboxylic acid (this compound): Formed by the hydrolysis of the methyl ester group.
-
BYH 18636-sulfonamide: Formed by the cleavage of the sulfonylurea bridge.
-
BYH 18636-sulfonamide-carboxylic acid: Formed by both hydrolysis of the methyl ester and cleavage of the sulfonylurea bridge.
-
Thienosaccharine: A cyclization product of the sulfonamide-carboxylic acid.
-
MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one): Formed by cleavage of the sulfonylurea bridge.
The following diagrams illustrate the postulated degradation pathways of this compound-methyl.
Quantitative Data on Environmental Fate
The persistence and mobility of this compound-methyl in the environment are characterized by its degradation half-life (DT50) and soil sorption coefficients (Kd and Koc). These parameters are influenced by environmental conditions such as soil type, pH, temperature, and microbial activity.
| Parameter | Value | Conditions | Reference |
| Aerobic Soil Metabolism DT50 | 3.2 - 55 days | Laboratory studies | [2][7] |
| 9 - 50 days | Laboratory, 23°C, 85% field capacity | [8] | |
| 16 - 23.9 days | Laboratory studies | [9][10] | |
| Anaerobic Soil Metabolism DT50 | 108 days | Laboratory studies | [7] |
| Aerobic Aquatic Metabolism DT50 | 18 - 28 days | Laboratory studies | [7] |
| Hydrolysis DT50 | Stable at pH 5 and 7 | 25°C | [2] |
| Slowly degrades at pH 9 | 25°C | [2] | |
| 18 - 22 days | Laboratory studies | [9][10] | |
| Aqueous Photolysis DT50 | Stable | Environmentally relevant conditions | [2][3] |
| Soil Photolysis DT50 | Stable | Environmentally relevant conditions | [2][3] |
| Soil Sorption Koc | 59.9 - 236 mL/g | Various soil types | [2][7] |
Experimental Protocols
The environmental fate of this compound-methyl is typically investigated following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across studies.
Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)
This study aims to determine the rate and pathway of degradation of this compound-methyl in soil under both aerobic and anaerobic conditions.
-
Test System: Multiple soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture) are used. For anaerobic conditions, the soil is flooded.
-
Test Substance: 14C-labeled this compound-methyl is typically used to trace the parent compound and its degradation products.
-
Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days[11][12][13].
-
Sampling and Analysis: At various time intervals, soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites[3][6]. Volatile products, such as 14CO2, are trapped to assess mineralization.
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound-methyl and its major metabolites over time, and the DT50 values are calculated.
Hydrolysis as a Function of pH (Following OECD Guideline 111)
This study evaluates the abiotic degradation of this compound-methyl in water at different pH levels.
-
Test System: Sterile aqueous buffer solutions at environmentally relevant pH values (typically pH 4, 7, and 9) are used[1][5][14][15].
-
Test Substance: A known concentration of this compound-methyl is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies)[1][5][14][15].
-
Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or LC-MS/MS to determine the concentration of the parent compound[3].
-
Data Analysis: The rate of hydrolysis is determined, and the DT50 is calculated for each pH.
Adsorption/Desorption in Soil (Following OECD Guideline 106)
This study assesses the mobility of this compound-methyl in soil by measuring its tendency to adsorb to soil particles.
-
Test System: A batch equilibrium method is used with several soil types of varying organic matter content, clay content, and pH[16][17][18][19][20].
-
Procedure: A solution of known concentration of 14C-labeled this compound-methyl is equilibrated with a soil sample. After equilibration, the soil and aqueous phases are separated by centrifugation, and the radioactivity in the aqueous phase is measured.
-
Data Analysis: The amount of this compound-methyl adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase. The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are then determined.
Analytical Methodologies
The accurate quantification of this compound-methyl and its metabolites in environmental matrices is essential for fate and degradation studies. The most common and sensitive analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water[3].
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes[3].
-
Conclusion
This compound-methyl is not expected to persist in aerobic soil and aquatic environments, with aerobic metabolism being a primary route of degradation. It is stable to photolysis and hydrolyzes slowly under environmentally relevant pH conditions. The herbicide is considered to be mobile to moderately mobile in soil, with its sorption correlating with organic matter content. The degradation of this compound-methyl results in the formation of several metabolites through hydrolysis and cleavage of the parent molecule. The use of standardized experimental protocols and sensitive analytical methods like LC-MS/MS is crucial for accurately characterizing its environmental fate and ensuring a comprehensive ecological risk assessment.
References
- 1. oecd.org [oecd.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Determination of this compound-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 4. This compound-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. This compound-methyl (Ref: BYH 18636 ) [vuh-la-sitem03.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. researchgate.net [researchgate.net]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 15. oecd.org [oecd.org]
- 16. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 18. OECD 106 - Phytosafe [phytosafe.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
A Technical Guide to the Soil Sorption and Desorption Mechanisms of Thiencarbazone-methyl
Executive Summary: Thiencarbazone-methyl is a selective, post-emergence herbicide from the sulfonylurea family, utilized for the control of grass and broadleaf weeds in crops like corn and wheat.[1][2] Its environmental fate, efficacy, and potential for off-site transport are critically governed by its interaction with soil particles, primarily through sorption and desorption processes. This technical guide provides an in-depth analysis of these mechanisms, summarizing key quantitative data, detailing experimental protocols, and illustrating the complex relationships involved. The sorption of this compound-methyl is predominantly a weak, exothermic physisorption process, significantly influenced by soil physicochemical properties.[3] Notably, soil organic carbon content and pH are the primary drivers of its adsorption, with higher organic carbon and lower pH leading to increased sorption and persistence.[4][5] This guide synthesizes current research to provide a comprehensive resource for researchers and environmental scientists.
Core Sorption and Desorption Mechanisms
The retention of this compound-methyl in soil is a dynamic equilibrium between the herbicide dissolved in the soil solution and that bound to soil colloids. Understanding this balance is fundamental to predicting its behavior in the pedosphere.
-
Primary Mechanism: Research indicates that the sorption of this compound-methyl is characteristic of a weaker physisorption process.[3] This involves relatively weak intermolecular forces, such as van der Waals forces, between the herbicide molecule and the surface of soil particles.
-
Thermodynamics: The process has been described as an exothermic reaction, which is reflected by negative values for Gibbs free energy.[3] This suggests that sorption is a spontaneous process and that lower temperatures would favor greater adsorption.
-
Adsorption Isotherms: The Freundlich isotherm model is well-suited for describing the adsorption behavior of herbicides like this compound-methyl in soil.[6][7] This empirical model effectively describes non-ideal and reversible adsorption on heterogeneous surfaces, which is characteristic of complex soil matrices.
-
Desorption and Hysteresis: The release of sorbed this compound-methyl back into the soil solution is known as desorption. In many cases, the desorption process does not follow the same path as adsorption, a phenomenon known as hysteresis.[7] This indicates that a fraction of the herbicide may become more strongly bound over time or entrapped within soil micropores, making it less readily available for release.
Key Factors Influencing Sorption
The extent of this compound-methyl sorption is not uniform across different soil types. It is dictated by a combination of the herbicide's chemical properties and, more significantly, the physicochemical characteristics of the soil.[3]
-
Soil Organic Carbon (OC): Organic carbon content is a dominant factor. Multiple studies have shown a strong positive correlation between OC content and the adsorption of this compound-methyl.[4][5] Soils with higher organic matter provide more binding sites, leading to greater sorption, which in turn reduces the herbicide's bioavailability and slows its dissipation rate.[4]
-
Soil pH: Soil pH plays a critical role. Enhanced this compound-methyl adsorption is observed in soils with lower pH.[4][5] As an acid-labile sulfonylurea, the chemical speciation of this compound-methyl is pH-dependent. At lower pH values, the molecule is less likely to be anionic, reducing its repulsion from negatively charged soil colloids and favoring adsorption.
-
Clay Content and Cation Exchange Capacity (CEC): Clay minerals contribute to sorption due to their large surface area and charged surfaces. A positive correlation between clay content, CEC, and herbicide adsorption is often observed.[6][7] These properties contribute to the overall capacity of the soil to retain the herbicide.
Quantitative Data on Sorption and Dissipation
The interaction of this compound-methyl with soil is quantified using several coefficients derived from sorption and degradation studies. These values are essential for environmental modeling and risk assessment.
| Parameter | Reported Value Range | Soil Conditions / Notes | Reference |
| Adsorption Coefficient (Kd) | 4.3 – 26.4 µg·mL⁻¹ | Data from ten distinct soils. | [3] |
| Freundlich Coefficient (Kf) | 0.4 – 9.3 | Typical range found in literature for unamended soils. | [3] |
| Soil Half-Life (DT50) | 16 – 23.9 days | Laboratory degradation experiments. | [3] |
| Soil Half-Life (DT50) | 9 – 50 days | Laboratory dissipation study across five soils; negatively correlated with pH and positively with organic carbon. | [4] |
| Bioavailability (I50) | 0.56 – 1.71 µg·kg⁻¹ | Concentration for 50% inhibition in oriental mustard bioassay; bioavailability decreases in high OC, low pH soils. | [5] |
Standard Experimental Protocols
Consistent and reproducible methodologies are crucial for studying the soil behavior of herbicides. The batch equilibrium method is the standard for determining sorption and desorption coefficients.
Batch Equilibrium Method for Sorption/Desorption
This protocol is adapted from the OECD Guideline 106 and common practices described in the literature.[3][8]
-
Soil Preparation: Air-dry representative soil samples and sieve them through a 2-mm mesh to ensure homogeneity. Characterize the soil for key properties (pH, OC, texture, CEC).
-
Solution Preparation: Prepare a stock solution of this compound-methyl in a 0.01 M CaCl₂ solution. The CaCl₂ solution helps to maintain a constant ionic strength and mimics the soil solution. Create a series of dilutions of known concentrations.
-
Sorption Phase:
-
Weigh a specific amount of soil (e.g., 2-5 grams) into centrifuge tubes.
-
Add a defined volume (e.g., 10-20 mL) of a this compound-methyl solution of known concentration.
-
Shake the tubes in the dark at a constant temperature (e.g., 20-25°C) for a predetermined equilibrium time, typically 24 to 48 hours.[9]
-
-
Separation: Centrifuge the tubes at high speed to separate the solid phase (soil) from the liquid phase (supernatant).
-
Analysis: Carefully remove the supernatant and analyze the concentration of this compound-methyl using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Calculation (Sorption): The amount of herbicide sorbed to the soil is calculated by subtracting the equilibrium concentration in the solution from the initial concentration.
-
Desorption Phase:
-
To the soil pellet remaining after the sorption phase, add a volume of fresh, herbicide-free 0.01 M CaCl₂ solution equal to the volume of supernatant removed.
-
Resuspend the pellet and shake again under the same conditions as the sorption phase.
-
Centrifuge and analyze the supernatant to determine the amount of this compound-methyl desorbed from the soil. This step can be repeated to study sequential desorption.
-
Environmental Implications of Sorption Behavior
The degree to which this compound-methyl is sorbed to soil directly influences its overall environmental behavior and risk profile.
-
Mobility and Leaching: this compound-methyl is highly soluble and prone to leaching.[10] In soils with low organic carbon and higher pH, sorption is weaker, increasing the concentration of the herbicide in the soil solution. This makes it more susceptible to transport through the soil profile and raises the potential for groundwater contamination, especially in areas with permeable soils and shallow water tables.[10]
-
Bioavailability and Efficacy: Strong sorption reduces the amount of herbicide in the soil solution, thereby lowering its bioavailability for uptake by target weeds.[4] While this can reduce efficacy, it also reduces the risk to non-target organisms and subsequent rotational crops.
-
Persistence and Degradation: The persistence of this compound-methyl is extended in soils where it is strongly sorbed.[4] Adsorption can protect the herbicide molecules from microbial and chemical degradation pathways by making them less accessible to soil microorganisms and enzymes. Consequently, half-life values are longer in soils with high organic carbon and low pH.[4][5]
References
- 1. This compound-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solechem.eu [solechem.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption and Desorption of Carbendazim and Thiamethoxam in Five Different Agricultural Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. datcp.wi.gov [datcp.wi.gov]
Thiencarbazone-methyl hydrolysis and photolysis rates in aquatic systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the herbicide thiencarbazone-methyl in aquatic environments. The information presented is curated from regulatory assessments and scientific studies to support research, environmental risk assessment, and drug development activities.
Executive Summary
This compound-methyl is an herbicide that can enter aquatic systems through various transport mechanisms. Its persistence in these environments is influenced by abiotic degradation processes, primarily hydrolysis and photolysis. Regulatory evaluations indicate that this compound-methyl is relatively stable to aqueous photolysis and hydrolyzes slowly under environmentally relevant pH conditions. This guide summarizes the available quantitative data on its degradation rates, details the experimental protocols for assessing its stability, and illustrates its degradation pathways.
Quantitative Degradation Rates
The persistence of this compound-methyl in aquatic systems is characterized by its half-life (DT50), which is the time required for 50% of the applied substance to degrade. The following tables summarize the reported DT50 values for hydrolysis and photolysis.
Hydrolysis Rates
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH of the water.
| Parameter | pH | Temperature (°C) | Half-life (DT50) | Reference |
| Hydrolysis | Not Specified | Not Specified | 21 weeks (147 days) | [1] |
| Hydrolysis | Not Specified | Not Specified | 18 - 22 days* | [2] |
| Note: This study was conducted in soil, but provides an indication of abiotic degradation. |
Photolysis Rates
Photolysis is the decomposition of molecules by light. In aquatic environments, this process is driven by sunlight.
| Parameter | Condition | Half-life (DT50) | Reference |
| Aqueous Photolysis | Environmentally relevant | 13 weeks (91 days) | [1] |
| Aqueous Photolysis | Not Specified | 18.7 - 22.6 days* | [2] |
| Note: This study was conducted in soil, but provides an indication of abiotic degradation. |
The data indicates that while this compound-methyl does degrade through hydrolysis and photolysis, it can be considered moderately persistent in aquatic environments under certain conditions. The variability in reported half-lives highlights the importance of considering specific environmental factors such as pH, temperature, and light intensity when assessing its fate.
Experimental Protocols
The determination of hydrolysis and photolysis rates for pesticides like this compound-methyl follows standardized guidelines to ensure data quality and comparability. The most commonly used protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Testing: OECD Guideline 111
This guideline details the procedure for determining the rate of hydrolysis of a chemical as a function of pH.
Objective: To determine the abiotic hydrolytic degradation rate of a test substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.
Methodology:
-
Preparation of Solutions: Sterile aqueous buffer solutions are prepared at the desired pH levels. The test substance is added to these solutions at a concentration that is low enough to be environmentally relevant and does not exceed its water solubility.
-
Incubation: The test solutions are incubated in the dark at a constant temperature to prevent photolytic degradation.
-
Sampling: Samples are taken at appropriate time intervals.
-
Analysis: The concentration of the parent substance and any significant degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation: The degradation rate constant and the half-life (DT50) are calculated from the decline in the concentration of the test substance over time.
Photolysis Testing: OECD Guideline 316
This guideline outlines the methodology for assessing the phototransformation of chemicals in water through direct photolysis.
Objective: To determine the rate of direct photolysis of a chemical in water when exposed to simulated or natural sunlight and to identify major transformation products.
Methodology:
-
Preparation of Solutions: A solution of the test substance is prepared in sterile, buffered, and air-saturated purified water.
-
Light Exposure: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark controls are run in parallel to account for any non-photolytic degradation.
-
Sampling: Samples are collected from both the irradiated and dark control solutions at various time points.
-
Analysis: The concentration of the parent compound and its photoproducts are quantified using a suitable analytical technique.
-
Data Evaluation: The rate of photodegradation is determined by the difference in the degradation rate between the irradiated and dark control samples. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be calculated.
Degradation Pathways
The degradation of this compound-methyl in aquatic systems proceeds through several transformation steps, leading to the formation of various metabolites.
Hydrolysis Degradation Pathway
The hydrolysis of this compound-methyl involves a multi-step process.[3] One proposed pathway begins with the cleavage of the urea bridge, followed by further transformations.[3] Another pathway involves the initial hydrolysis to an MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one) derivative.[3]
References
An In-Depth Technical Guide to Thiencarbazone-Methyl Metabolism in Target and Non-Target Plant Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways of thiencarbazone-methyl in both target weed species and non-target crop species. This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2][3] The selectivity of this compound-methyl between tolerant crops, such as maize and wheat, and susceptible weeds is primarily attributed to the differential rates of its metabolic detoxification. Tolerant crops rapidly metabolize the herbicide into non-phytotoxic compounds, while susceptible weeds lack this rapid detoxification capability.[4][5] This document details the key metabolic pathways, involved enzyme systems, major metabolites, and the influence of safeners on enhancing crop tolerance. Furthermore, it provides detailed experimental protocols for the extraction and analysis of this compound-methyl and its metabolites from plant tissues, supplemented with quantitative data and visual diagrams of the metabolic and signaling pathways.
Introduction
This compound-methyl is a crucial herbicide for the control of a wide range of grass and broadleaf weeds in cereal crops.[1][3] It is absorbed through both the roots and leaves of plants and translocates systemically.[1][2] The biochemical target of this compound-methyl is the acetolactate synthase (ALS) enzyme, a key player in the synthesis of valine, leucine, and isoleucine.[1][2] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of growth and plant death in susceptible species.[1]
The basis for the selective use of this compound-methyl in crops like maize and wheat lies in their ability to rapidly metabolize the herbicide. This metabolic detoxification is significantly slower in target weed species, leading to the accumulation of the active herbicide at its site of action. The primary enzyme families responsible for this detoxification are the Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs).[4][6] Additionally, herbicide safeners, such as cyprosulfamide, are often co-applied with this compound-methyl, particularly in maize, to further enhance the crop's metabolic capacity and thus its tolerance to the herbicide.[2][7]
Metabolic Pathways and Key Enzymes
The metabolism of this compound-methyl in plants proceeds through a series of detoxification reactions, primarily categorized as Phase I and Phase II metabolism.
Phase I Metabolism: This phase involves the initial modification of the this compound-methyl molecule, typically through oxidation, reduction, or hydrolysis, to create a more reactive and water-soluble compound. In the case of this compound-methyl, this is primarily mediated by Cytochrome P450 monooxygenases (CYPs) . Key reactions include:
-
N-demethylation: The removal of a methyl group from the triazolinone ring.
-
Ester Hydrolysis: The cleavage of the methyl ester group to form the corresponding carboxylic acid.
Phase II Metabolism: Following Phase I, the modified herbicide is conjugated with endogenous molecules, such as glutathione or glucose, to further increase its water solubility and facilitate its sequestration or transport. This phase is predominantly catalyzed by Glutathione S-transferases (GSTs) .
-
Glutathione Conjugation: The attachment of a glutathione molecule to the herbicide or its metabolite.
The rapid and efficient execution of these metabolic steps in tolerant crops prevents the accumulation of the active this compound-methyl at the ALS enzyme, thereby ensuring crop safety. In contrast, susceptible weeds exhibit a much slower metabolic rate, leading to herbicidal efficacy. For instance, studies have shown that corn can metabolize almost all applied ¹⁴C-thiencarbazone-methyl within 48 hours, whereas susceptible vining weeds show minimal metabolism in the same timeframe.[4][5]
Role of Safeners
Safeners are chemical agents that enhance the tolerance of cereal crops to herbicides without affecting the herbicide's efficacy on target weeds. Cyprosulfamide is a safener commonly used with this compound-methyl in maize.[2][7] Safeners function by inducing the expression of genes encoding detoxification enzymes, particularly CYPs and GSTs.[1][4][7] This induction leads to an accelerated metabolism of the herbicide in the crop plant. The signaling pathway for safener action is complex and is thought to involve the plant's natural defense and detoxification pathways, potentially including oxylipin signaling.[1][8]
Data Presentation: Quantitative Metabolism of this compound-Methyl
The following tables summarize the quantitative data on the metabolism of this compound-methyl in various plant species.
| Plant Species | Time (Hours After Treatment) | Parent this compound-Methyl (% of Applied) | Major Metabolites (% of Applied) | Reference |
| Maize (Zea mays) | 48 | < 5% | > 95% (as various metabolites) | [4][5] |
| Hedge Bindweed (Calystegia sepium) | 48 | ~91% | < 9% | [4][5] |
| Field Bindweed (Convolvulus arvensis) | 48 | ~50% | < 50% | [4][5] |
| Ivyleaf Morningglory (Ipomoea hederacea) | 48 | ~40% | < 60% | [4][5] |
| Tall Morningglory (Ipomoea purpurea) | 48 | ~83% | < 17% | [4][5] |
| Wild Buckwheat (Polygonum convolvulus) | 48 | ~65% | < 35% | [4][5] |
Table 1: Comparative metabolism of ¹⁴C-thiencarbazone-methyl in maize and various vining weed species 48 hours after foliar application.
| Metabolite | Chemical Name | Found in |
| BYH 18636-carboxylic acid (M01) | 4-[[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylic acid | Environmental Matrices, Plants |
| BYH 18636-sulfonamide-carboxylic acid (M03) | 4-(aminosulfonyl)-5-methyl-3-thiophenecarboxylic acid | Environmental Matrices |
| BYH 18636-sulfonamide (M15) | 4-(aminosulfonyl)-5-methyl-thiophene-3-carboxamide | Environmental Matrices |
| BYH 18636-N-desmethyl | Plants | |
| BYH 18636-MMT-glucoside | Plants |
Table 2: Major identified metabolites of this compound-methyl.
Experimental Protocols
Extraction of this compound-Methyl and its Metabolites from Plant Tissue
This protocol is a generalized procedure based on common methods for herbicide residue analysis in plants.
-
Sample Collection and Preparation:
-
Harvest plant tissue (e.g., leaves, stems, roots) at specified time points after herbicide application.
-
Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.
-
-
Extraction (QuEChERS-based Method):
-
Weigh approximately 2-5 g of the homogenized plant powder into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Add an appropriate internal standard solution.
-
Shake vigorously for 1 minute.
-
Add a QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
-
Final Sample Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound-Methyl and Metabolites
This protocol provides a starting point for developing a specific LC-MS/MS method.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120EC-C18, 2.1 mm × 75 mm, 2.7 µm) is commonly used.[9]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. An example gradient is provided in the table below.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound-methyl and each metabolite need to be optimized. The ESI source is typically operated in negative ion mode.[9]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: Example Gradient Elution Program for LC-MS/MS Analysis.
Mandatory Visualizations
Metabolic Pathway of this compound-Methyl
Caption: Simplified metabolic pathway of this compound-methyl in plants.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for the extraction and analysis of this compound-methyl metabolites.
Safener-Induced Signaling Pathway
Caption: Generalized signaling pathway of herbicide safener action in plants.
Conclusion
The selective herbicidal activity of this compound-methyl is fundamentally linked to the differential metabolic capabilities between tolerant crop species and susceptible weeds. Tolerant crops, such as maize and wheat, possess robust detoxification systems involving Cytochrome P450 monooxygenases and Glutathione S-transferases that rapidly metabolize the herbicide into inactive forms. This metabolic defense can be further augmented by the application of safeners like cyprosulfamide, which induce the expression of these key detoxification enzymes. Understanding these metabolic pathways and the factors that influence them is critical for the development of new herbicides and for optimizing the use of existing ones to ensure crop safety and effective weed management. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of herbicide metabolism in plants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multifaceted Mechanisms of Cyprosulfamide in Mitigating Mesosulfuron-Methyl Phytotoxicity in Maize Seedlings: GST Activation, Oxidative Stress Alleviation, and Target-Site Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and mechanism of cyprosulfamide in alleviating the phytotoxicity of clomazone residue on maize seedling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural plant defense genes provide clues to safener protection in grain sorghum | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]
- 9. Determination of this compound-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
An In-depth Technical Guide to the Uptake and Translocation of Thiencarbazone-methyl in Weeds
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a detailed examination of the absorption, movement, and metabolic fate of thiencarbazone-methyl in various weed species. It synthesizes quantitative data, outlines experimental methodologies, and visually represents key pathways and processes.
Introduction to this compound-methyl
This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] It is effective for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds, primarily in corn and cereal crops.[1][3][4] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][3][5] This inhibition halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death.[3] A key feature of this compound-methyl is its ability to be absorbed by both the roots and leaves of plants, allowing for foliar and soil activity.[3][6][7][8]
Uptake and Translocation Mechanisms
Absorption (Uptake)
This compound-methyl is readily absorbed by both the foliage and roots of susceptible weeds.[3][6]
-
Foliar Absorption: When applied post-emergence, the herbicide penetrates the leaf cuticle to enter the plant's vascular system. The efficiency of foliar absorption is species-dependent. Studies using radiolabeled 14C-thiencarbazone-methyl have shown significant variability in absorption rates among different weed species. For instance, 48 hours after a foliar microapplication, absorption was as high as 60% in ivyleaf morningglory but only 9% in hedge bindweed.[1][9][10]
-
Root Absorption: As a soil-applied herbicide, this compound-methyl is absorbed from the soil solution by the roots.[6][7][8] Its mobility in soil is influenced by factors such as soil type and organic matter content.[11]
Translocation (Movement)
Once absorbed, this compound-methyl is translocated systemically throughout the plant.[3][9][10] This movement occurs through the plant's two primary transport tissues:
-
Xylem Transport: Following root uptake, the herbicide moves upward from the roots to the shoots and leaves via the xylem, which is the principal water-conducting tissue.[12][13]
-
Phloem Transport: After foliar absorption, the herbicide is transported from the treated leaves (source tissues) to other parts of the plant, including growing points, roots, and other leaves (sink tissues), through the phloem.[12][14] Studies have confirmed the presence of 14C-thiencarbazone-methyl in the phloem of treated plants.[1]
This dual-pathway translocation ensures the herbicide reaches its site of action in the meristematic tissues where cell division is active. Research has shown that 24 hours after application, radiolabeled this compound-methyl can be detected in all parts of the plant, from the roots to the upper leaves.[9][10][15] The pattern and extent of translocation can be species-specific, which may contribute to differential susceptibility among weed species.[9][10][15]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data from studies on this compound-methyl.
Table 1: Foliar Absorption of ¹⁴C-Thiencarbazone-methyl in Vining Weeds
This table presents the percentage of applied ¹⁴C-thiencarbazone-methyl absorbed by the leaves of various weed species 48 hours after treatment.
| Weed Species | Scientific Name | ¹⁴C-TCM Absorption (%)[1][9][10] |
| Ivyleaf Morningglory | Ipomoea hederacea | 60 |
| Field Bindweed | Convolvulus arvensis | 50 |
| Wild Buckwheat | Polygonum convolvulus | 35 |
| Tall Morningglory | Ipomoea purpurea | 17 |
| Hedge Bindweed | Calystegia sepium | 9 |
Table 2: Efficacy and Translocation Relationship
This table correlates the control efficacy of this compound-methyl with its translocation patterns in different vining weed species.
| Weed Species | Efficacy in Field Trials (% Control) | Translocation Pattern |
| Wild Buckwheat | >90%[9][10][15] | High Translocation[9][10][15] |
| Hedge Bindweed | 65%[9][10][15] | Lower Translocation |
| Field Bindweed | 25%[9][10][15] | Lower Translocation |
| Tall Morningglory | Not Specified | High Translocation[9][10][15] |
Note: The control efficacy is directly linked to the translocation pattern of the herbicide within the weed.[9][10][15]
Metabolism of this compound-methyl
The selectivity of this compound-methyl between tolerant crops like corn and susceptible weeds is largely determined by the rate of its metabolic degradation.
-
In Susceptible Weeds: Vining weed species show almost no metabolism of this compound-methyl.[9][10][15] The parent compound remains active, leading to the inhibition of the ALS enzyme and subsequent plant death.
-
In Tolerant Crops (e.g., Corn): Corn rapidly metabolizes almost all absorbed this compound-methyl within 48 hours of application.[9][10][15] This detoxification process renders the herbicide non-phytotoxic to the crop. The metabolic pathway in tolerant species involves processes such as hydrolysis of the urea group and the methyl ester.[16]
Experimental Protocols
The study of herbicide uptake and translocation typically involves the use of radiolabeled compounds.[17] The following is a generalized protocol for a ¹⁴C-thiencarbazone-methyl absorption and translocation experiment.
Objective: To quantify the absorption and map the translocation of ¹⁴C-thiencarbazone-methyl in a target weed species.
1. Plant Cultivation:
- Grow weed species from seed in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Use a standardized soil or soilless potting mix.
- Plants are typically treated at a specific growth stage (e.g., 3-4 true leaves).
2. Preparation of Treatment Solution:
- Prepare a treatment solution containing a known concentration of ¹⁴C-thiencarbazone-methyl.
- The solution should also contain the formulated, non-radiolabeled herbicide at a concentration equivalent to the recommended field application rate.
- Include any necessary adjuvants (e.g., surfactants) to mimic the field spray solution.
3. Herbicide Application:
- Apply a precise volume (e.g., 1-2 µL) of the radiolabeled treatment solution as small droplets to the adaxial surface of a specific leaf (the "treated leaf").[9] This is often done using a microsyringe.
4. Plant Harvesting:
- Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours) to track the movement over time.
5. Quantification of Absorption:
- Excise the treated leaf.
- Wash the leaf surface with a solvent solution (e.g., water and acetone or methanol) to remove any unabsorbed ¹⁴C-thiencarbazone-methyl from the cuticle.
- Analyze the radioactivity in the leaf wash solution using Liquid Scintillation Counting (LSC).
- Absorption is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.[18]
6. Quantification and Visualization of Translocation:
- Section the harvested plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.[17]
- Quantitative Analysis: Dry and combust each plant section in a biological oxidizer. The resulting ¹⁴CO₂ is trapped, and its radioactivity is measured by LSC.[17] Translocation is expressed as the percentage of absorbed radioactivity found in plant parts other than the treated leaf.[18]
- Qualitative Visualization: Press and dry the whole plant. Expose the plant to X-ray film (autoradiography) or a phosphor screen (phosphorimaging) for a set period.[17] The resulting image will show the distribution of the radiolabel throughout the plant, providing a visual map of translocation.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound-methyl.
Caption: Mode of action for this compound-methyl.
Caption: Workflow for a ¹⁴C-herbicide translocation study.
Caption: Uptake and translocation pathways in a plant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datcp.wi.gov [datcp.wi.gov]
- 7. This compound Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 8. ncwss.org [ncwss.org]
- 9. This compound-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 10. This compound-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species [agris.fao.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. The Xylem and Phloem Transcriptomes from Secondary Tissues of the Arabidopsis Root-Hypocotyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scse.d.umn.edu [scse.d.umn.edu]
- 15. This compound-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species [agris.fao.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
Thiencarbazone-Methyl: A Toxicological Profile for Environmental Risk Assessment
Introduction
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1][2][3] It is registered for pre- and post-emergence control of a broad spectrum of annual grasses and broadleaf weeds in various crops, including corn and wheat, as well as in turf and ornamentals.[1][2][4][5] The herbicidal activity of this compound-methyl stems from its role as an acetolactate synthase (ALS) inhibitor (EC 2.2.1.6).[2][6][7][8] By blocking this key enzyme, the herbicide prevents the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), which halts protein synthesis and plant growth, ultimately leading to plant death.[6][7] The compound is absorbed through both the leaves and roots of target plants.[2][5][7]
This technical guide provides a comprehensive overview of the toxicological profile of this compound-methyl, with a specific focus on the data pertinent to environmental risk assessment. It is intended for researchers, scientists, and professionals involved in drug development and environmental safety evaluation.
Physicochemical Properties
The physicochemical properties of a pesticide are fundamental to understanding its environmental fate and transport. Key properties for this compound-methyl are summarized below.
| Property | Value | Reference |
| Melting Point | 206 °C | [1] |
| Vapor Pressure | 8.8 x 10⁻¹⁴ Pa (at 20°C) | [1] |
| Water Solubility (at 20°C) | 72 mg/L (pure water) 172 mg/L (pH 4) 436 mg/L (pH 7) 417 mg/L (pH 9) | [1][9] |
| Octanol/Water Partition Coefficient (Log Kₒw) | -0.13 (pH 4, 24°C) -1.98 (pH 7, 24°C) -2.14 (pH 9, 23°C) | [1] |
| Dissociation Constant (pKa) | 3.0 | [1] |
| Molecular Formula | C₁₂H₁₃N₅O₅S | [4] |
| Molecular Weight | 390.4 g/mol | [8] |
Environmental Fate and Transport
The environmental fate of this compound-methyl is characterized by its degradation through biotic pathways and its mobility in soil, which is influenced by soil composition.
Abiotic and Biotic Degradation
This compound-methyl is stable to both aqueous and soil photolysis.[1] It degrades slowly via hydrolysis under environmentally relevant pH conditions.[1][6] The primary routes of degradation are aerobic soil metabolism and anaerobic aquatic metabolism, indicating that microbial activity is key to its breakdown.[1][6]
-
Aerobic Soil Metabolism: This is a major degradation pathway, with reported half-lives (DT₅₀) ranging from 3.2 to 55 days.[1] One study found soil degradation half-lives between 16 and 23.9 days across various soil types.[10]
-
Aquatic Metabolism: Under aerobic aquatic conditions, this compound-methyl degrades moderately fast.[1]
-
Persistence: The herbicide is not expected to persist in aerobic soil or aerobic/anaerobic aquatic environments, though it may be more persistent under anaerobic soil conditions.[1]
Mobility and Distribution
This compound-methyl's mobility in soil is classified as 'mobile' to 'moderately mobile'.[1]
-
Sorption: It weakly sorbs to soil, with organic carbon partition coefficient (Koc) values ranging from 59.9 to 236.[1] The compound's sorption is positively correlated with the organic matter content of the soil.[1][6]
-
Transport: Due to its mobility, spray drift, runoff, and leaching are potential mechanisms for its transport into aquatic and terrestrial habitats.[1][5] This has led to requirements for surface and groundwater advisories on product labels.[1][5]
-
Volatility: this compound-methyl is not expected to volatilize, as evidenced by its very low vapor pressure.[1]
Metabolic Pathway
The metabolism of this compound-methyl in the environment proceeds through several key steps. The primary postulated route involves the hydrolysis of the urea group, followed by further degradation.[1] An alternative pathway involves hydrolysis to the MMT derivative.[1]
Ecotoxicological Profile
The ecotoxicological data indicates that while this compound-methyl has low toxicity to many animal species, it is highly toxic to non-target aquatic and terrestrial plants.
Aquatic Ecotoxicity
This compound-methyl poses no significant acute risk to fish or aquatic invertebrates.[6] However, it is very toxic to aquatic vascular plants and shows variable toxicity to algae.[6]
| Organism Group | Species | Endpoint | Value (mg a.i./L) | Reference |
| Fish | Pimephales promelas (Fathead minnow) | 96-hr LC₅₀ | > 104 | [11] |
| 21-day NOEC | 4.8 | [11] | ||
| Aquatic Invertebrates | Mysid Shrimp | 28-day LOAEC (parental male body weight) | 5.9 | [12] |
| Aquatic Plants | Lemna gibba (Duckweed) | 7-day EC₅₀ | 0.0025 | [13] |
| LC₅₀ | 0.00099 | [6] | ||
| Potamogeton pectinatus | LC₅₀ | 0.00053 | [6] | |
| Algae | Pseudokirchneriella subcapitata | LC₅₀ | 0.170 | [6] |
| Navicula pelliculosa | LC₅₀ | 59.3 | [6] |
Terrestrial Ecotoxicity
As an herbicide, this compound-methyl presents a risk to non-target terrestrial plants.[1] Its toxicity to other terrestrial organisms like bees is low.
| Organism Group | Species | Endpoint | Value | Reference |
| Honeybees | Apis mellifera | Contact acute LD₅₀ | > 200 µ g/bee | [11] |
| Non-target Plants | Glycine max (Soybean) | 21-day EC₂₅ (dry weight) | 0.00070 lbs a.i./Acre | [14] |
| 21-day NOEL (dry weight) | 0.000056 lbs a.i./Acre | [14] |
Mammalian Toxicology
This compound-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][6][15] The primary target organ in subchronic and chronic studies is the urothelial system (kidney, bladder, urinary tract).[15][16][17]
Acute Toxicity
| Study Type | Species | Endpoint | Value | Toxicity Category | Reference |
| Acute Oral | Rat | LD₅₀ | > 2000 mg/kg | III | [1][17] |
| Acute Dermal | Rat | LD₅₀ | > 2000 mg/kg | III | [1][17] |
| Acute Inhalation | Rat | LC₅₀ | > 5.05 mg/L | IV | [1][17] |
| Primary Eye Irritation | - | - | Non-irritant | - | [1][15] |
| Primary Skin Irritation | - | - | Non-irritant | - | [1][15] |
| Dermal Sensitization | Guinea Pig | - | Not a sensitizer | - | [1][15] |
Subchronic and Chronic Toxicity
The lowest overall No-Observed-Adverse-Effect Level (NOAEL) was identified in a one-year chronic dog study.[16] Effects at higher doses across species were consistently related to the urinary tract, including the formation of crystals, stones, and subsequent hyperplasia.[1][16]
| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Critical Effects at LOAEL | Reference |
| 90-Day Oral | Rat | M: 123, F: 154 | M: 439, F: 543 | Urothelial effects | [1] |
| 90-Day Oral | Mouse | M: 315, F: 789 | M: 637 | Urothelial effects | [1] |
| 90-Day Oral | Dog | M: 149, F: 159 | M: 335, F: 351 | Urothelial effects | [1] |
| 1-Year Chronic | Dog | M: 117, F: 127 | M: 179, F: 200 | Urothelial effects | [1][16] |
Carcinogenicity, Genotoxicity, and Reproductive Effects
-
Carcinogenicity: this compound-methyl is classified as "Not likely to be a Carcinogen to Humans at doses that do not cause urothelial cytotoxicity".[1][17] Tumors in the urinary bladder and prostatic urethra were observed in mice, but only at high doses that also caused the formation of calculi in the urothelial system.[1][16][18] A genotoxic mechanism was considered unlikely to be involved.[16]
-
Genotoxicity: A battery of mutagenicity and genetic toxicity studies all produced negative results.[1][16]
-
Reproductive/Developmental Toxicity: There was no indication of increased susceptibility of offspring in rat or rabbit developmental toxicity studies or in a rat reproduction study.[1][16] Effects on fetuses were observed only at doses that were also toxic to the mother.[6]
Experimental Protocols
Detailed experimental protocols for toxicological studies are standardized to ensure reproducibility and compliance with regulatory requirements. The methodologies below are representative of the guidelines followed for the assessment of this compound-methyl.
Aerobic Soil Metabolism (Representative of OECD 307)
-
Objective: To determine the rate and route of degradation of this compound-methyl in aerobic soil.
-
Methodology:
-
Radiolabeled (e.g., ¹⁴C) this compound-methyl is applied to fresh soil samples with known physicochemical properties.
-
The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).
-
A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.
-
Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).
-
Soil samples are collected at various time intervals and extracted using appropriate solvents.
-
The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to identify and quantify the parent compound and its degradation products.
-
The rate of degradation (DT₅₀ and DT₉₀) is calculated using kinetic modeling.
-
Acute Toxicity to Fish (Representative of OECD 203)
-
Objective: To determine the median lethal concentration (LC₅₀) of this compound-methyl to a freshwater fish species.
-
Methodology:
-
Juvenile fish of a standard species (e.g., Rainbow Trout, Oncorhynchus mykiss, or Fathead Minnow, Pimephales promelas) are used.
-
Fish are exposed to a range of concentrations of this compound-methyl in water under static, semi-static, or flow-through conditions for 96 hours. A control group is exposed to untreated water.
-
Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.
-
Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
The 96-hour LC₅₀, the concentration estimated to be lethal to 50% of the test population, is calculated using appropriate statistical methods (e.g., probit analysis).
-
Terrestrial Plant Test: Vegetative Vigour (Representative of OCSPP 850.4150)
-
Objective: To evaluate the effects of this compound-methyl on the growth of non-target terrestrial plants.
-
Methodology:
-
Seeds of multiple plant species (representing monocots and dicots, e.g., soybean, corn, oat, tomato) are planted in pots containing a suitable soil medium.
-
Plants are grown under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-4 true leaves).
-
This compound-methyl is applied as a spray over the top of the plants at a range of application rates, including a non-treated control.
-
Plants are maintained in the greenhouse for a period of 14 to 21 days post-treatment.
-
Endpoints measured include phytotoxicity ratings (visual injury), plant height, and shoot dry weight.
-
The effective concentration that causes a 25% reduction in a growth endpoint (EC₂₅) and the No-Observed-Effect Concentration (NOEC) are determined.
-
Environmental Risk Assessment Framework
The environmental risk assessment for a pesticide like this compound-methyl is a structured process that integrates data on its environmental fate, transport, and ecotoxicity to evaluate potential risks to non-target organisms.
Based on this framework, the primary environmental risks identified for this compound-methyl are to non-target terrestrial and aquatic vascular plants.[1] The risk assessment concludes that the proposed uses have the potential for direct adverse effects on these organisms, necessitating mitigation measures such as mandatory label language for spray drift management and advisories for surface and groundwater protection.[1]
Mode of Action Visualization
The herbicidal effect of this compound-methyl is initiated by the inhibition of the acetolactate synthase (ALS) enzyme, a critical step in the biosynthetic pathway of essential amino acids in plants.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. solechem.eu [solechem.eu]
- 5. datcp.wi.gov [datcp.wi.gov]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. This compound-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound-methyl | 317815-83-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 14. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 15. Federal Register :: this compound-methyl; Pesticide Tolerance [federalregister.gov]
- 16. fsc.go.jp [fsc.go.jp]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Federal Register :: this compound-methyl; Pesticide Tolerances [federalregister.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Thiencarbazone-methyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Thiencarbazone-methyl in environmental samples. The primary focus is on the highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique, which is the industry standard for this type of analysis. A general protocol for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also provided as a potential screening method.
Overview and Analyte Information
This compound-methyl is a sulfonyl-amino-carbonyl-triazolinone herbicide used for the control of grassy and broadleaf weeds.[1] Its chemical structure and properties are summarized below.
| Parameter | Value |
| IUPAC Name | methyl 4-[[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylate |
| CAS Number | 317815-83-1 |
| Molecular Formula | C₁₂H₁₄N₄O₇S₂ |
| Molecular Weight | 390.39 g/mol |
Recommended Analytical Technique: LC-MS/MS
LC-MS/MS is the preferred method for the quantification of this compound-methyl due to its high sensitivity, selectivity, and applicability to complex matrices such as soil and water.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of this compound-methyl.
Table 1: Linearity and Limits of Quantification
| Analyte | Matrix | Linearity Range (mg/L) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) |
| This compound-methyl | Water | 0.001 - 0.1 | > 0.995 | 0.1 µg/L |
| This compound-methyl | Soil & Sediment | 0.001 - 0.1 | > 0.995 | 0.5 µg/kg |
Table 2: Recovery and Precision Data
| Matrix | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD, n=5) (%) |
| Water | 0.1 µg/L | 75.5 - 104 | 1.4 - 8.6 |
| 1 µg/L | 75.5 - 104 | 1.4 - 8.6 | |
| 10 µg/L | 75.5 - 104 | 1.4 - 8.6 | |
| Soil & Sediment | 0.5 µg/kg | 75.4 - 105 | 1.5 - 9.7 |
| 5 µg/kg | 75.4 - 105 | 1.5 - 9.7 | |
| 50 µg/kg | 75.4 - 105 | 1.5 - 9.7 |
Experimental Protocols: LC-MS/MS
Water Samples:
-
Acidify the water sample with formic acid.
-
Perform solid-phase extraction (SPE) using an HLB cartridge for cleanup and concentration.
-
Elute the analyte from the SPE cartridge.
-
The eluate is then ready for LC-MS/MS analysis.
Soil and Sediment Samples:
-
Extract the sample with acidified acetonitrile.
-
Clean up the extract using a primary secondary amine (PSA) cartridge.
-
The cleaned extract is then ready for LC-MS/MS analysis.
References
Application Note: High-Throughput Analysis of Thiencarbazone-methyl Residues in Crop Matrices by LC-MS/MS
Abstract
This application note presents a detailed protocol for the determination of thiencarbazone-methyl residues in various agricultural crop matrices. The methodology is designed for researchers, scientists, and professionals in the field of pesticide residue analysis. The procedure employs a robust extraction and clean-up process followed by sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method has been validated and is suitable for enforcing tolerance levels, with a limit of quantitation (LOQ) of 0.01 mg/kg in plant commodities.[1][2] This document provides comprehensive experimental procedures, data presentation in tabular format, and a workflow visualization to ensure clarity and reproducibility.
Introduction
This compound-methyl is a selective herbicide used for pre- and post-emergence control of grass and broadleaf weeds in crops such as corn and wheat.[1][3] Monitoring its residues in agricultural products is crucial to ensure consumer safety and compliance with regulatory limits, known as Maximum Residue Limits (MRLs).[2][4] Regulatory bodies like the US Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established tolerances and analytical methods for its detection.[1][2][5] The residue of concern for risk assessment and tolerance enforcement may include the parent compound, this compound-methyl, and its key metabolites, such as BYH 18636-N-desmethyl and BYH 18636-MMT-glucoside.[2][5]
The method detailed herein is based on an adequate liquid chromatography-mass spectrometry (LC/MS/MS) approach, which has been successfully validated by independent laboratories for the analysis of plant commodities.[1]
Experimental Protocol
This protocol is a generalized procedure applicable to a wide range of crop matrices. For complex matrices (e.g., high-fat or high-pigment samples), further optimization of the clean-up step may be necessary.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
-
Standards: this compound-methyl analytical standard (Purity >98%)
-
SPE Cartridges: Primary Secondary Amine (PSA), C18, or other suitable sorbents for clean-up.
-
Equipment: High-speed homogenizer, centrifuge, sample evaporator, vortex mixer, analytical balance, LC-MS/MS system.
Standard Solution Preparation
Prepare a stock solution of this compound-methyl (e.g., 1000 µg/mL) in acetonitrile. From the stock solution, prepare a series of working standard solutions and matrix-matched calibration standards by appropriate dilution with the mobile phase or blank matrix extract.
Sample Preparation (Extraction)
-
Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube. For dry commodities, add 20 mL of water and let it stand for 15 minutes before proceeding.[6]
-
Extraction: Add 20 mL of acetonitrile to the sample. Homogenize at high speed for 2-3 minutes.
-
Salting Out: Add 10 g of anhydrous MgSO₄ and 2.5 g of NaCl. Cap the tube and shake vigorously for 1 minute. This step aids in the phase separation of acetonitrile from water.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
Sample Clean-up (Dispersive Solid-Phase Extraction - d-SPE)
-
Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents. The choice of sorbent depends on the matrix:
-
General Crops: 150 mg MgSO₄, 50 mg PSA.
-
Pigmented Crops (e.g., leafy greens): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg Graphitized Carbon Black (GCB) or C18.
-
-
Vortex & Centrifuge: Vortex the tube for 1 minute, then centrifuge at high speed for 2 minutes.
Final Sample Preparation and Analysis
-
Dilution: Take an aliquot of the cleaned-up extract and dilute it with the mobile phase as needed to fit within the calibration range.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Inject the sample into the LC-MS/MS system for analysis.
LC-MS/MS Instrumental Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 75 mm, 2.7 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid or 5 mmol/L ammonium acetate) and acetonitrile or methanol.[6][7]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the precursor ion of interest. The negative ion mode is often used for this compound-methyl and its metabolites.[7]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for quantification and confirmation.
Data Presentation
The performance of the analytical method is summarized in the tables below. The data is compiled from various validated methods for this compound-methyl and its metabolites in different environmental and agricultural matrices.
Table 1: Method Performance for this compound-methyl Analysis
| Parameter | Water | Soil & Sediment | Crop Commodities |
| Limit of Quantification (LOQ) | 0.1 µg/L[7] | 0.5 µg/kg[7] | 0.01 mg/kg[1][2] |
| Linearity Range (r²) | >0.995 (0.001-0.1 mg/L)[7] | >0.995 (0.001-0.1 mg/L)[7] | Typically 0.005 - 0.2 mg/kg |
| Spike Levels | 0.1, 1, 10 µg/L[7] | 0.5, 5, 50 µg/kg[7] | 0.01, 0.1, 1.0 mg/kg |
| Average Recovery (%) | 75.5 - 104[7] | 75.4 - 105[7] | 72 - 88 (Corn)[8] |
| Relative Standard Deviation (RSD, %) | 1.4 - 8.6[7] | 1.5 - 9.7[7] | < 20% |
Workflow Visualization
The following diagram illustrates the logical flow of the analytical protocol from sample reception to final data reporting.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Review of the existing maximum residue levels for this compound-methyl according to Article 12 of Regulation (EC) No 396/2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Federal Register :: this compound-methyl; Pesticide Tolerances [federalregister.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Determination of this compound-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 8. Determination of the Adengo pesticide residual amounts in corn by dissociative extraction | Zayats | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
Field Trial Design for Testing Thiencarbazone-methyl Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing a robust field trial to evaluate the efficacy of thiencarbazone-methyl, a selective, systemic herbicide. The protocols outlined below are intended to ensure the generation of high-quality, reproducible data suitable for scientific evaluation and regulatory purposes.
Introduction to this compound-methyl
This compound-methyl is a sulfonyl-amino-carbonyl triazolinone herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in susceptible plants. This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death. It is effective for both pre-emergence and post-emergence control of a wide spectrum of grass and broadleaf weeds in various crops, including corn, wheat, and turfgrass.
Experimental Design
A well-structured experimental design is paramount for obtaining statistically valid results. The following outlines a standard and widely accepted approach for herbicide efficacy trials.
Trial Layout: Randomized Complete Block Design (RCBD)
To minimize the influence of field variability (e.g., soil type, slope, moisture gradients), a Randomized Complete Block Design (RCBD) is recommended. In this design, the experimental area is divided into blocks, and each block contains a complete set of the treatments, which are randomly assigned within each block.
-
Plot Size: A minimum plot size of 20 square meters (e.g., 2m x 10m) is recommended to minimize edge effects and provide a representative area for assessments.[1][2]
-
Replicates: A minimum of four replicates (blocks) should be used to ensure sufficient statistical power.[1]
-
Buffer Zones: Establish buffer zones around the entire experimental area and between plots to prevent spray drift and other interferences.
Treatments
The selection of treatments should be comprehensive enough to evaluate the herbicide's efficacy and crop safety thoroughly.
-
Untreated Control: This plot receives no herbicide application and serves as the baseline for assessing weed pressure and crop health.
-
Weed-Free Control: This plot is maintained weed-free throughout the trial (e.g., by hand-weeding) to determine the crop's maximum yield potential under the given environmental conditions.
-
This compound-methyl Treatment Rates:
-
1X Rate: The proposed or labeled application rate.
-
0.5X Rate: To evaluate the efficacy at a lower dose.
-
2X Rate: To assess crop tolerance and potential phytotoxicity.
-
-
Commercial Standard: Include a currently registered and widely used herbicide with a similar spectrum of weed control for comparison.
Experimental Protocols
Detailed and consistent methodologies are crucial for the successful execution of the field trial.
Site Selection and Preparation
-
Select a field with a uniform and representative population of the target weed species.
-
Conduct a soil analysis to characterize the soil type, pH, and organic matter content.
-
Prepare the seedbed according to standard agricultural practices for the selected crop.
Herbicide Application
Accurate and uniform application of herbicides is critical for reliable results.
-
Sprayer Calibration: Calibrate the sprayer prior to application to ensure the precise delivery of the intended herbicide rates. A common method involves spraying a known area with water and measuring the volume applied to calculate the application rate in liters per hectare (L/ha) or gallons per acre (GPA).
-
Application Equipment: Use a research-grade plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Application Parameters: Record all application details, including:
-
Date and time of application.
-
Weather conditions (temperature, humidity, wind speed and direction).
-
Spray volume (e.g., 200 L/ha).
-
Nozzle type and size.
-
Operating pressure (e.g., 2-3 bar).
-
-
Application Timing: Apply treatments at the appropriate crop and weed growth stage as specified in the trial objectives (pre-emergence or post-emergence).
Data Collection
Collect data at regular intervals throughout the growing season to assess the performance of the treatments.
-
Visual Assessments:
-
Weed Control (%): Visually rate the percentage of weed control for each species on a scale of 0% (no control) to 100% (complete kill) relative to the untreated control. Conduct assessments at 7, 14, 28, and 56 days after treatment (DAT).
-
Crop Injury (%): Visually assess crop phytotoxicity on a scale of 0% (no injury) to 100% (complete crop death). Note any symptoms such as stunting, chlorosis, or necrosis.
-
-
Quantitative Assessments:
-
Weed Density (plants/m²): At specified intervals, place a quadrat (e.g., 0.25 m² or 1 m²) at random locations within each plot and count the number of individuals of each target weed species.[3][4]
-
Weed Biomass (g/m²): At the end of the weed control evaluation period, harvest all the above-ground weed biomass within a quadrat from each plot. Dry the samples in an oven at 70°C until a constant weight is achieved and record the dry weight.[3]
-
Crop Yield: At crop maturity, harvest the designated central area of each plot to determine the crop yield. For grain crops, adjust the yield to a standard moisture content.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: Visual Assessment of Weed Control (%) at 28 Days After Treatment (DAT)
| Treatment | Rate (g a.i./ha) | Weed Species 1 | Weed Species 2 | Weed Species 3 |
| Untreated Control | 0 | 0a | 0a | 0a |
| This compound-methyl | X | 95b | 92b | 88b |
| This compound-methyl | 0.5X | 85c | 80c | 75c |
| This compound-methyl | 2X | 98b | 96b | 94b |
| Commercial Standard | Y | 94b | 90b | 85b |
| p-value | <0.001 | <0.001 | <0.001 | |
| LSD (0.05) | 5.2 | 6.1 | 7.3 | |
| Means within a column followed by the same letter are not significantly different at the 5% probability level. |
Table 2: Crop Injury (%) and Yield (t/ha)
| Treatment | Rate (g a.i./ha) | Crop Injury at 14 DAT (%) | Crop Yield (t/ha) |
| Untreated Control | 0 | 0a | 5.5d |
| Weed-Free Control | - | 0a | 8.0a |
| This compound-methyl | X | 2a | 7.8ab |
| This compound-methyl | 0.5X | 1a | 7.5b |
| This compound-methyl | 2X | 8b | 7.2c |
| Commercial Standard | Y | 3a | 7.6ab |
| p-value | <0.05 | <0.001 | |
| LSD (0.05) | 3.1 | 0.4 | |
| Means within a column followed by the same letter are not significantly different at the 5% probability level. |
Table 3: Weed Density and Biomass at 56 DAT
| Treatment | Rate (g a.i./ha) | Weed Density (plants/m²) | Weed Dry Biomass (g/m²) |
| Untreated Control | 0 | 150a | 350a |
| This compound-methyl | X | 8d | 15d |
| This compound-methyl | 0.5X | 25c | 40c |
| This compound-methyl | 2X | 5d | 10d |
| Commercial Standard | Y | 12d | 20d |
| p-value | <0.001 | <0.001 | |
| LSD (0.05) | 7.8 | 15.2 | |
| Means within a column followed by the same letter are not significantly different at the 5% probability level. |
Statistical Analysis
Subject the collected data to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Use a protected least significant difference (LSD) test or Tukey's HSD at a significance level of p ≤ 0.05 to separate treatment means.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the field trial and the herbicide's mode of action.
Caption: Mode of action of this compound-methyl.
Caption: Experimental workflow for the field trial.
Caption: Factors influencing trial outcomes.
References
Application Notes and Protocols for Greenhouse Bioassay of Thiencarbazone-Methyl Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse bioassays to evaluate the herbicidal activity of thiencarbazone-methyl. This document includes information on the herbicide's mechanism of action, experimental procedures for pre- and post-emergence bioassays, and data presentation guidelines.
Introduction to this compound-Methyl
This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2][3] It is effective for the control of a broad spectrum of grass and broadleaf weeds in crops such as corn and wheat.[1][2][3] this compound-methyl can be applied both pre- and post-emergence.[1][2][3] The herbicide is absorbed through both the leaves and roots of the target plants.[1]
Mechanism of Action
This compound-methyl's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1][2][3][4][5] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][5] By blocking the ALS enzyme, this compound-methyl depletes the plant of these vital amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[1][5] This mode of action is classified under Group 2 (WSSA) or Group B (HRAC).[5]
Quantitative Data Summary
The following tables summarize the herbicidal activity of this compound-methyl from greenhouse studies.
Table 1: Dose-Response Data for this compound-Methyl on Various Weed Species
| Weed Species | Common Name | ED50 (g ai/ha)¹ |
| Polygonum convolvulus | Wild Buckwheat | 2.1[4] |
| Calystegia sepium | Hedge Bindweed | Higher than Wild Buckwheat[4] |
| Ipomoea hederacea | Ivyleaf Morningglory | Higher than Wild Buckwheat[4] |
¹ED50: The effective dose that causes 50% of the maximum herbicidal effect.
Table 2: Post-Emergence Efficacy of this compound-Methyl on Various Weed Species (21 Days After Treatment)
| Weed Species | Common Name | Application Rate (lb ai/acre) | Control (%) |
| Ipomoea hederacea | Ivyleaf Morningglory | 0.03 | 99-100[6] |
| 0.06 | 99-100[6] | ||
| Brachiaria platyphylla | Broadleaf Signalgrass | 0.03 | 94-99[6] |
| 0.06 | 94-99[6] | ||
| Amaranthus palmeri (ALS-resistant) | Palmer Amaranth | 0.03 | 55-61[1][6] |
| 0.06 | 55-61[1][6] |
Table 3: Pre-Emergence Efficacy of this compound-Methyl on Various Weed Species (21 Days After Treatment)
| Weed Species | Common Name | Application Rate (lb ai/acre) | Control (%) |
| Ipomoea hederacea | Ivyleaf Morningglory | 0.06 | 91[1] |
| Brachiaria platyphylla | Broadleaf Signalgrass | 0.06 | 97[1] |
| Amaranthus palmeri (ALS-resistant) | Palmer Amaranth | 0.06 | 58[1] |
Table 4: Foliar Absorption of ¹⁴C-Thiencarbazone-Methyl in Vining Weed Species (48 Hours After Application)
| Weed Species | Common Name | Absorption (%) |
| Ipomoea hederacea | Ivyleaf Morningglory | 60[4] |
| Convolvulus arvensis | Field Bindweed | 50[4] |
| Polygonum convolvulus | Wild Buckwheat | 35[4] |
| Ipomoea purpurea | Tall Morningglory | 17[4] |
| Calystegia sepium | Hedge Bindweed | 9[4] |
Experimental Protocols
Protocol 1: Post-Emergence Herbicidal Activity Bioassay
This protocol is designed to evaluate the efficacy of this compound-methyl when applied to the foliage of emerged weeds.
1. Plant Material and Growth Conditions:
- Select weed species of interest (e.g., Ipomoea hederacea, Amaranthus palmeri, Brachiaria platyphylla).
- Sow seeds in 10-cm diameter pots filled with a commercial potting mix.
- Grow plants in a greenhouse maintained at approximately 21°C during the day and 18°C at night, with a natural daylength supplemented with artificial lighting to ensure a 16-hour photoperiod.[7]
- Water plants as needed to maintain adequate soil moisture.
- Thin seedlings to a uniform number per pot (e.g., 2-4 plants) before herbicide application.
- Grow plants until they reach a specific growth stage, typically the 2-4 true leaf stage, for application.
2. Herbicide Application:
- Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with distilled water containing a non-ionic surfactant (e.g., 0.25% v/v).
- Apply the herbicide solutions as a foliar spray using a research-grade cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
- Include an untreated control (sprayed with water and surfactant only) and a vehicle control (sprayed with the solvent, water, and surfactant mixture) for comparison.
- Include a range of application rates to determine a dose-response relationship. Recommended rates for testing can be based on field application rates, which are typically 10-15 g ai/ha for post-emergence applications.[2][3]
3. Data Collection and Analysis:
- Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT).
- Use a 0 to 100% rating scale, where 0% represents no visible injury and 100% represents complete plant death.[8]
- At the final assessment (e.g., 21 DAT), harvest the above-ground biomass of the plants in each pot.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- Calculate the percent biomass reduction relative to the untreated control.
- Analyze the data using appropriate statistical methods, such as analysis of variance (ANOVA) and regression analysis for dose-response curves to determine the ED50.
Protocol 2: Pre-Emergence Herbicidal Activity Bioassay
This protocol is designed to evaluate the efficacy of this compound-methyl when applied to the soil before weed emergence.
1. Pot Preparation and Herbicide Application:
- Fill 10-cm diameter pots with a sandy loam or silt loam soil.
- Apply the prepared this compound-methyl solutions uniformly to the soil surface using a research-grade cabinet sprayer.
- Recommended rates for testing can be based on field application rates, which are typically 22-45 g ai/ha for pre-emergence applications.[2][3]
- Include an untreated control.
2. Sowing and Growth Conditions:
- After herbicide application, sow a known number of seeds of the target weed species on the soil surface and cover with a thin layer of untreated soil.
- Place the pots in a greenhouse under the same conditions as described in Protocol 1.
- Water the pots lightly from the top initially and then as needed, avoiding overwatering which could cause leaching of the herbicide.
3. Data Collection and Analysis:
- At 21 days after treatment, count the number of emerged seedlings in each pot.
- Visually assess the health of the emerged seedlings using the 0-100% injury scale.
- Harvest the above-ground biomass of the emerged seedlings.
- Dry and weigh the biomass as described in Protocol 1.
- Calculate the percent emergence inhibition and biomass reduction relative to the untreated control.
- Analyze the data using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of this compound-Methyl.
Caption: General workflow for a greenhouse bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. researchgate.net [researchgate.net]
- 7. hort [journals.ashs.org]
- 8. weedscience.ca [weedscience.ca]
Application Notes and Protocols for Studying Thiencarbazone-Methyl Soil Dissipation
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed laboratory procedures for investigating the soil dissipation of thiencarbazone-methyl, a sulfonyl-amino-carbonyl-triazolinone herbicide.[1] Understanding the environmental fate of this herbicide is critical for assessing its persistence, potential for groundwater contamination, and impact on rotational crops.
Introduction
This compound-methyl is an herbicide used for the control of grass and broadleaf weeds in various agricultural and non-agricultural settings.[2] Its dissipation in soil is a complex process influenced by a combination of biotic and abiotic factors, including microbial degradation, chemical hydrolysis, and photolysis.[3] Laboratory studies are essential to determine its dissipation rate, typically expressed as a half-life (DT50), and to identify its major degradation products under controlled conditions. Aerobic soil metabolism is a primary route of degradation for this compound-methyl.[4]
Factors Influencing this compound-Methyl Dissipation in Soil
Several soil properties and environmental conditions significantly affect the dissipation rate of this compound-methyl:
-
Soil Organic Carbon: Higher organic carbon content can lead to increased adsorption of this compound-methyl, which may decrease its availability for microbial and chemical degradation, thus slowing dissipation.[5]
-
Soil pH: Soil pH has been identified as a significant factor affecting the half-life of this compound-methyl.[5][6] Lower soil pH can enhance its adsorption, reducing its dissipation rate.[5]
-
Microbial Activity: Microbial degradation is a primary mechanism for the dissipation of many ALS-inhibiting herbicides like this compound-methyl.[5]
-
Temperature and Moisture: Temperature and soil moisture content are critical environmental factors that influence the rate of both microbial and chemical degradation processes.[7]
Quantitative Data Summary
The dissipation half-life (DT50) of this compound-methyl varies depending on soil type and environmental conditions. The following table summarizes representative DT50 values from laboratory studies.
| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | Moisture Content | DT50 (days) | Reference |
| Haverhill loam | 2.6 | 7.8 | 23 | 85% Field Capacity | 9 | [5] |
| Haverhill clay loam | 3.5 | 7.9 | 23 | 85% Field Capacity | 17 | [5] |
| Scott loam | 3.2 | 7.8 | 23 | 85% Field Capacity | 21 | [5] |
| Bradwell sandy loam | 1.8 | 7.3 | 23 | 85% Field Capacity | 24 | [5] |
| Sutherland loam | 5.8 | 7.8 | 23 | 85% Field Capacity | 50 | [5] |
| Generic Aerobic Soil | Not Specified | Not Specified | Not Specified | Not Specified | 3.2 - 55 | [1][4] |
| Generic Anaerobic Soil | Not Specified | Not Specified | Not Specified | Not Specified | 108 | [1] |
Experimental Protocols
Soil Collection and Preparation
-
Soil Sampling: Collect soil samples from the desired field location. The sampling depth should be representative of the agricultural practice (e.g., 0-15 cm).
-
Sieving: Air-dry the soil samples and sieve them through a 2 mm mesh to remove stones and large organic debris.
-
Characterization: Analyze the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity.
-
Moisture Adjustment: Determine the field capacity of the soil. Adjust the moisture content of the prepared soil to a specific level, typically 85% of field capacity, for the dissipation study.[5]
Herbicide Application and Incubation
-
Spiking Solution Preparation: Prepare a stock solution of analytical standard this compound-methyl in a suitable solvent (e.g., acetone).
-
Soil Treatment: Apply the spiking solution to the pre-moistened soil to achieve the desired initial concentration. Thoroughly mix the soil to ensure a homogeneous distribution of the herbicide.
-
Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). The vessels should allow for air exchange while minimizing moisture loss. Incubate the samples in the dark at a constant temperature (e.g., 23°C).[5]
Soil Sampling and Extraction
-
Sampling Intervals: Collect soil subsamples from the incubation vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 56 days).
-
Extraction: Extract this compound-methyl and its metabolites from the soil samples. A common extraction procedure involves using an organic solvent mixture, such as acetonitrile and water, followed by shaking and centrifugation.
-
Sample Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.
Analytical Quantification
-
Instrumentation: Utilize a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS) for the quantification of this compound-methyl and its metabolites.[8]
-
Method Validation: Validate the analytical method to ensure its accuracy, precision, linearity, and sensitivity. The limit of quantification (LOQ) should be sufficiently low to detect residues at later time points.
-
Data Analysis: Construct a dissipation curve by plotting the concentration of this compound-methyl against time. Calculate the DT50 value using first-order kinetics or other appropriate models.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a laboratory soil dissipation study of this compound-methyl.
Caption: Workflow for laboratory study of this compound-methyl soil dissipation.
Identification of Major Transformation Products
During the dissipation process, this compound-methyl can be transformed into several metabolites. Key transformation products that should be monitored during the study include:
-
BYH 18636-carboxylic acid
-
BYH 18636-sulfonamide
-
BYH 18636-sulfonamide-carboxylic acid
-
BYH 18636-MMT[9]
The analytical method should be capable of separating and quantifying these metabolites in addition to the parent compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. datcp.wi.gov [datcp.wi.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Notes and Protocols for Evaluating the Impact of Thiencarbazone-methyl on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of the herbicide Thiencarbazone-methyl on the intricate ecosystem of soil microbial communities. Understanding these interactions is crucial for environmental risk assessment and the development of sustainable agricultural practices. The following sections detail methodologies to analyze changes in microbial community structure, biomass, and functional activity in response to this compound-methyl exposure.
Introduction to this compound-methyl and its Environmental Fate
This compound-methyl is a triazole herbicide used for weed control in various crops. Its application can inadvertently impact non-target soil microorganisms, which are vital for maintaining soil health and fertility through processes like nutrient cycling and organic matter decomposition.[1][2] Studies have shown that herbicides can alter the diversity and function of soil microbial communities.[3] For instance, the application of a mixture containing this compound-methyl·isoxaflutole has been observed to reduce soil microflora diversity indices.[3] The environmental fate of this compound-methyl is influenced by biotic and abiotic factors, with degradation half-lives in soil ranging from 16 to 23.9 days under specific experimental conditions.[4] Certain microbial species, such as Aspergillus terrus, Penicillium chrysogenum, Xanthomonas citri, and Pseudomonas syringae, have demonstrated the ability to degrade this compound-methyl, with degradation rates reaching up to 98% over a 42-day period in laboratory settings.[2]
Assessment of Microbial Community Structure
Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis provides a quantitative snapshot of the living microbial biomass and community composition in a soil sample.[5] Phospholipids are essential components of microbial cell membranes and degrade rapidly upon cell death, ensuring that the analysis reflects the viable microbial community.[6]
Experimental Protocol: PLFA Analysis
-
Sample Preparation:
-
Lipid Extraction:
-
Fractionation:
-
Methanolysis:
-
Convert the phospholipid fatty acids into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis using methanolic KOH.[6] The use of KOH/MeOH is recommended as it allows for the detection of fatty acids with methyl groups, which are important biomarkers for certain microbial groups like actinomycetes.[9]
-
-
Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).[6]
-
Identify and quantify individual FAMEs by comparing their retention times and peak areas to known standards.
-
DNA-Based Fingerprinting: Denaturing Gradient Gel Electrophoresis (DGGE)
DGGE is a molecular technique that separates PCR-amplified DNA fragments of the same length based on their sequence differences.[10][11] This method generates a "fingerprint" of the microbial community, allowing for visual comparison of community structure across different treatments.[10][12] It is a rapid method for screening multiple samples.[10][12]
Experimental Protocol: PCR-DGGE
-
DNA Extraction:
-
Extract total microbial DNA directly from soil samples (approximately 0.4 g) using a commercially available DNA extraction kit or a manual method involving bead mill homogenization.[13][14][15][16][17] For soils with high humic acid content, which can inhibit PCR, additional purification steps may be necessary.[13]
-
Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and spectrophotometry. A pure DNA sample should have an A260/A280 ratio of approximately 1.8.[17]
-
-
PCR Amplification:
-
Amplify a specific region of a marker gene, typically the 16S rRNA gene for bacteria or the ITS region for fungi, using universal primers.[10][18] One of the primers should have a GC-clamp attached to its 5' end to prevent complete denaturation of the DNA fragments during DGGE.[18]
-
Perform a "touchdown" PCR to increase specificity and reduce non-specific amplification.[11]
-
Verify the PCR product size (e.g., ~390 bp for the V6-8 region of the 16S rRNA gene) by agarose gel electrophoresis.[13]
-
-
DGGE Analysis:
-
Cast a polyacrylamide gel with a linear gradient of denaturants (e.g., urea and formamide).[18]
-
Load equal amounts of purified PCR product (e.g., 200 ng) mixed with loading dye into the wells.[13]
-
Run the electrophoresis in a DGGE system (e.g., Bio-Rad DCode system) at a constant voltage and temperature until the bands are well separated.[13]
-
Stain the gel with a fluorescent dye (e.g., SYBR Green I) and visualize the DNA bands under UV light.
-
High-Throughput Sequencing (HTS)
HTS technologies provide a deep and comprehensive analysis of the microbial community by sequencing thousands of marker gene amplicons (e.g., 16S rRNA, ITS) or the entire metagenome.[19][20] This approach offers detailed taxonomic and functional insights into the microbial community.[20][21]
Experimental Protocol: High-Throughput Sequencing
-
DNA Extraction and PCR:
-
Follow the same DNA extraction and PCR amplification steps as for DGGE, but without the GC-clamp on the primers. The primers used will be specific to the sequencing platform (e.g., Illumina).
-
-
Library Preparation:
-
Purify the PCR products.
-
Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing (sequencing multiple samples simultaneously).
-
Quantify and pool the libraries.
-
-
Sequencing:
-
Sequence the pooled libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and adapters.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Calculate diversity indices (e.g., Shannon, Simpson, Chao1) and perform statistical analyses to compare the microbial communities between control and this compound-methyl treated soils.[22]
-
Assessment of Microbial Biomass
Chloroform-Fumigation Extraction (CFE)
The CFE method is a widely used technique to estimate the total microbial biomass carbon (MBC) and nitrogen (MBN) in soil.[23][24] The principle is that chloroform fumigation lyses microbial cells, releasing their cellular components, which can then be extracted and quantified.[23]
Experimental Protocol: Chloroform-Fumigation Extraction
-
Sample Preparation:
-
Use fresh, field-moist soil samples. Remove roots and stones.[23]
-
Divide each soil sample into two subsamples: one to be fumigated and one non-fumigated control.
-
-
Fumigation:
-
Place the soil subsamples for fumigation in a desiccator containing chloroform.
-
Evacuate the desiccator until the chloroform boils, then incubate in the dark for 24 hours.[23]
-
Remove the chloroform vapor by repeated evacuation.
-
-
Extraction:
-
Analysis:
-
Measure the total organic carbon (TOC) and total nitrogen (TN) in the extracts using a TOC/TN analyzer.[24]
-
Calculate the microbial biomass C and N using the following formulas:
-
MBC = (TOC_fumigated - TOC_non-fumigated) / kEC
-
MBN = (TN_fumigated - TN_non-fumigated) / kEN
-
Where kEC and kEN are conversion factors (commonly used values are 0.45 for kEC and 0.54 for kEN).[24]
-
-
Assessment of Microbial Functional Activity
Soil Enzyme Activity Assays
Soil enzymes are crucial for nutrient cycling and organic matter decomposition.[26] Measuring the activity of specific enzymes can provide insights into the functional response of the microbial community to this compound-methyl.[27] These assays are sensitive indicators of soil health and can respond to management changes more rapidly than other soil properties.[26] It is important to note that a significant portion of measured enzyme activity can come from enzymes stabilized in the soil matrix and not associated with living cells.[26][28]
Experimental Protocol: Fluorometric Enzyme Assays
This protocol describes a high-throughput method using fluorescently labeled substrates.[29]
-
Soil Slurry Preparation:
-
Prepare a soil slurry by homogenizing soil with a buffer solution (e.g., 50 mM sodium acetate) that matches the soil's pH.[29]
-
-
Assay Setup:
-
In a 96-well microplate, add the soil slurry to each well.
-
Add the specific fluorescently labeled substrate for the enzyme of interest (e.g., MUB-β-D-glucopyranoside for β-glucosidase, which is involved in carbon cycling).[29]
-
Include control wells (slurry without substrate, substrate without slurry) and a standard curve using the fluorophore (e.g., 4-methylumbelliferone - MUB).[29]
-
-
Incubation:
-
Incubate the microplate at a standard temperature (e.g., 25°C) in the dark for a set period (e.g., 4 hours).
-
-
Measurement:
-
Stop the reaction by adding a high pH buffer (e.g., NaOH).
-
Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Quantify the enzyme activity based on the fluorescence readings and the standard curve, expressing the results in units such as nmol of substrate hydrolyzed per gram of soil per hour.
-
Commonly Assayed Enzymes:
| Enzyme | Nutrient Cycle | Function |
| β-glucosidase | Carbon | Breakdown of cellobiose |
| Cellulase | Carbon | Breakdown of cellulose[30] |
| Urease | Nitrogen | Hydrolysis of urea to ammonia |
| Amidase | Nitrogen | Hydrolysis of amides |
| Phosphatase | Phosphorus | Mineralization of organic phosphorus |
| Arylsulfatase | Sulfur | Mineralization of organic sulfur |
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison between control and this compound-methyl treated soils.
Table 1: Effect of this compound-methyl on Soil Microbial Community Diversity Indices (Hypothetical Data)
| Treatment | Shannon Index (H') | Simpson Index (1-D) | Chao1 Richness |
| Control | 4.5 ± 0.2 | 0.95 ± 0.01 | 1200 ± 50 |
| This compound-methyl (1x) | 4.1 ± 0.3 | 0.92 ± 0.02 | 1050 ± 70 |
| This compound-methyl (10x) | 3.5 ± 0.4 | 0.85 ± 0.03 | 800 ± 60 |
Table 2: Effect of this compound-methyl on Soil Microbial Biomass
| Treatment | Microbial Biomass C (μg C/g soil) | Microbial Biomass N (μg N/g soil) |
| Control | 350 ± 25 | 35 ± 3 |
| This compound-methyl (1x) | 320 ± 30 | 32 ± 4 |
| This compound-methyl (10x) | 250 ± 40 | 26 ± 5 |
Table 3: Effect of this compound-methyl on Soil Enzyme Activities (nmol/g soil/h)
| Treatment | β-glucosidase | Urease | Phosphatase |
| Control | 150 ± 10 | 50 ± 5 | 200 ± 15 |
| This compound-methyl (1x) | 135 ± 12 | 48 ± 6 | 190 ± 18 |
| This compound-methyl (10x) | 100 ± 15 | 35 ± 7 | 150 ± 20 |
Table 4: Biodegradation of this compound-methyl by Soil Microorganisms[2]
| Microbial Strain | Degradation (%) after 42 days |
| Aspergillus flavus | 74 |
| Aspergillus fumigatus | 74 |
| Aspergillus niger | 81 |
| Penicillium chrysogenum | 95 |
| Aspergillus terrus | 98 |
| Pseudomonas syringae | 90 |
| Xanthomonas citri | 95 |
Visualizations
The following diagrams illustrate the experimental workflows and the potential impact pathways of this compound-methyl on soil microbial communities.
Caption: Experimental workflow for evaluating this compound-methyl's impact.
Caption: Potential impact pathways of this compound-methyl on soil microbes.
References
- 1. High-throughput molecular technologies for unraveling the mystery of soil microbial community: challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient fungal and bacterial facilitated remediation of this compound methyl in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulating pathway for bacterial diversities toward improved ecological benefits of this compound-methyl·isoxaflutole application: A field experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. data.neonscience.org [data.neonscience.org]
- 9. Standardizing methylation method during phospholipid fatty acid analysis to profile soil microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Bacterial Communities in Soil by Use of Denaturing Gradient Gel Electrophoresis and Clone Libraries, as Influenced by Different Reverse Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. naro.affrc.go.jp [naro.affrc.go.jp]
- 14. pjoes.com [pjoes.com]
- 15. caister.com [caister.com]
- 16. upsbdb.org [upsbdb.org]
- 17. An Improved Method for Soil DNA Extraction to Study the Microbial Assortment within Rhizospheric Region - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Use of the PCR-DGGE Method for the Analysis of the Bacterial Community Structure in Soil Treated With the Cephalosporin Antibiotic Cefuroxime and/or Inoculated With a Multidrug-Resistant Pseudomonas putida Strain MC1 [frontiersin.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Microbial community analysis using high-throughput sequencing technology: a beginner's guide for microbiologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of soil microbial community structure changes in the drainage field of the Shengli coalfield based on high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Changes in soil microbial communities after exposure to neonicotinoids: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]
- 24. shimadzu.com [shimadzu.com]
- 25. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 26. nrcs.usda.gov [nrcs.usda.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
- 29. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. media.neliti.com [media.neliti.com]
Application Notes and Protocols for Enhanced Stability Formulation of Thiencarbazone-Methyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of thiencarbazone-methyl, a selective herbicide used for broadleaf and grass weed control. The primary focus is on suspension concentrate (SC) formulations, addressing the inherent stability challenges of sulfonylurea herbicides.
Introduction to this compound-Methyl and Formulation Challenges
This compound-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] As a member of the sulfonylurea class of herbicides, it is susceptible to degradation, primarily through hydrolysis, which can significantly reduce its shelf-life and efficacy.[2] Developing stable formulations is therefore critical to ensure product performance and reliability. Suspension concentrates are a common formulation choice for water-insoluble active ingredients like this compound-methyl, offering advantages such as the absence of flammable solvents and ease of handling. However, maintaining the physical and chemical stability of the suspended particles is a key challenge.
Formulation Development of this compound-Methyl Suspension Concentrate
A successful suspension concentrate formulation of this compound-methyl requires a careful selection of excipients to ensure long-term stability. Key components of a stable SC formulation include:
-
Wetting Agents: To facilitate the dispersion of the solid active ingredient in the aqueous phase.
-
Dispersing Agents: To prevent the agglomeration of suspended particles.
-
Thickeners/Suspending Agents: To increase the viscosity of the continuous phase and prevent sedimentation of particles.
-
Antifreeze Agents: To prevent freezing at low temperatures.
-
Antifoaming Agents: To prevent foam formation during manufacturing and application.
-
Preservatives: To prevent microbial growth in the water-based formulation.
-
Stabilizers: To inhibit the chemical degradation of this compound-methyl.
Table 1: Representative this compound-Methyl Suspension Concentrate Formulations
| Component | Function | Formulation A (Unstabilized) (% w/w) | Formulation B (Stabilized) (% w/w) |
| This compound-methyl (98% technical) | Active Ingredient | 20.4 | 20.4 |
| Propylene Glycol | Antifreeze | 5.0 | 5.0 |
| Naphthalene Sulfonate Condensate | Dispersing Agent | 3.0 | 3.0 |
| Alkyl Aryl Sulfonate | Wetting Agent | 2.0 | 2.0 |
| Xanthan Gum | Thickener | 0.3 | 0.3 |
| Silicone Defoamer | Antifoaming Agent | 0.2 | 0.2 |
| Proxel GXL | Preservative | 0.1 | 0.1 |
| Triphenyl Phosphite | Stabilizer | - | 2.0 |
| Diphenyl Sulfoxide | Stabilizer | - | 1.0 |
| Deionized Water | Vehicle | to 100 | to 100 |
Experimental Protocols
Protocol 1: Preparation of this compound-Methyl Suspension Concentrate
This protocol describes the preparation of a 20% (w/w) this compound-methyl suspension concentrate.
Materials:
-
This compound-methyl (technical grade, 98%)
-
Propylene glycol
-
Naphthalene sulfonate condensate
-
Alkyl aryl sulfonate
-
Xanthan gum
-
Silicone defoamer
-
Proxel GXL
-
Triphenyl phosphite (for stabilized formulation)
-
Diphenyl sulfoxide (for stabilized formulation)
-
Deionized water
-
High-shear mixer
-
Bead mill
Procedure:
-
Preparation of the Aqueous Phase: In a suitable vessel, combine the deionized water, propylene glycol, and xanthan gum. Mix until the xanthan gum is fully hydrated and the solution is uniform.
-
Addition of Wetting and Dispersing Agents: To the aqueous phase, add the naphthalene sulfonate condensate and the alkyl aryl sulfonate. Mix until fully dissolved.
-
Preparation of the Mill Base: While stirring the aqueous phase, slowly add the technical this compound-methyl powder. Continue mixing until a homogenous slurry is formed.
-
Addition of Stabilizers (for stabilized formulation): For the stabilized formulation, add triphenyl phosphite and diphenyl sulfoxide to the mill base and mix thoroughly.
-
Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm).
-
Final Formulation: Transfer the milled suspension to a mixing vessel. Add the silicone defoamer and Proxel GXL and mix gently until homogenous.
-
Quality Control: Measure the final formulation for viscosity, pH, and particle size distribution.
Protocol 2: Accelerated Stability Testing
This protocol outlines the procedure for evaluating the chemical stability of the this compound-methyl formulations under accelerated conditions.
Materials:
-
Prepared this compound-methyl SC formulations (stabilized and unstabilized)
-
Sealed, opaque containers (e.g., HDPE bottles)
-
Stability chambers set to 54 ± 2 °C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Fill the sealed, opaque containers with the unstabilized and stabilized this compound-methyl SC formulations.
-
Initial Analysis (Time 0): Analyze an initial sample from each formulation to determine the initial concentration of this compound-methyl using the HPLC method described in Protocol 3.
-
Storage: Place the filled containers in a stability chamber maintained at 54 ± 2 °C.
-
Time-Point Analysis: At specified time intervals (e.g., 7, 14, 28, and 56 days), remove one container of each formulation from the stability chamber.
-
Sample Analysis: Allow the samples to cool to room temperature. Thoroughly mix the contents of each container and analyze for the concentration of this compound-methyl using the HPLC method.
-
Data Analysis: Calculate the percentage degradation of this compound-methyl at each time point relative to the initial concentration.
Protocol 3: HPLC Analysis of this compound-Methyl
This protocol provides a method for the quantitative analysis of this compound-methyl in suspension concentrate formulations.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound-methyl analytical standard
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound-methyl analytical standard in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a portion of the SC formulation into a volumetric flask. Dilute with acetonitrile to the mark and sonicate to ensure complete dissolution of the active ingredient. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the calibration standards and the prepared sample into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound-methyl in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 2: Chemical Stability of this compound-Methyl Formulations at 54 °C
| Storage Time (Days) | Formulation A (Unstabilized) - % Degradation | Formulation B (Stabilized) - % Degradation |
| 0 | 0.0 | 0.0 |
| 7 | 4.2 | 0.5 |
| 14 | 8.5 | 1.1 |
| 28 | 15.8 | 2.3 |
| 56 | 28.3 | 4.8 |
Visualizations
Diagram 1: Mode of Action of this compound-Methyl
Caption: Mode of action of this compound-methyl via inhibition of ALS.
Diagram 2: Experimental Workflow for Formulation and Stability Testing
Caption: Workflow for this compound-methyl formulation and stability testing.
References
Application Notes and Protocols for the Use of Safener Cyprosulfamide with Thiencarbazone-methyl in Corn
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the safener cyprosulfamide in combination with the herbicide thiencarbazone-methyl for selective weed control in corn (Zea mays L.). Detailed protocols for evaluating safener efficacy and investigating the biochemical mechanisms of action are also included.
Introduction
This compound-methyl is a potent herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class. It effectively controls a broad spectrum of grass and broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[1][2][3][4] While highly effective, this compound-methyl can cause phytotoxicity to corn, especially under certain environmental conditions or at higher application rates.
To enhance crop safety, the novel safener cyprosulfamide was co-developed for use with this compound-methyl.[1][2][5] Cyprosulfamide is an aromatic sulfonamide that, when applied in combination with this compound-methyl, significantly reduces herbicide-induced injury to corn without compromising weed control efficacy.[1][2][3][4][5][6] This safening effect is achieved by stimulating the corn plant's natural defense mechanisms, leading to an accelerated metabolism and detoxification of the herbicide.[5][7][8]
Mechanism of Action
Herbicide Mode of Action: this compound-methyl
This compound-methyl is absorbed by both the roots and leaves of plants.[9] It translocates within the plant to the growing points where it inhibits the ALS enzyme. This inhibition blocks the production of essential amino acids (valine, leucine, and isoleucine), leading to the cessation of cell division and plant growth. Symptoms of herbicide damage include chlorosis, stunting, and eventual necrosis of the plant tissue.[9]
Safener Mode of Action: Cyprosulfamide
Cyprosulfamide selectively protects corn from this compound-methyl injury by enhancing the expression of genes encoding for detoxification enzymes.[5] This upregulation leads to an increased rate of herbicide metabolism within the corn plant. The primary metabolic pathways involved are:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes catalyze the initial oxidative metabolism of this compound-methyl, transforming it into less phytotoxic metabolites.[7][8]
-
Glutathione S-Transferases (GSTs): GSTs facilitate the conjugation of the herbicide or its metabolites with the endogenous antioxidant glutathione. This process further detoxifies the herbicide and prepares it for sequestration within the plant cell's vacuole.[10]
This enhanced metabolism is specific to corn, as cyprosulfamide does not provide a safening effect in other cereal crops like wheat.[7][11]
Signaling Pathway of Safener Action
The following diagram illustrates the proposed signaling pathway for cyprosulfamide's safening action in corn cells.
Application Guidelines
This compound-methyl, in combination with cyprosulfamide, can be applied to corn both pre-emergence and post-emergence.[1][2][3][4][5]
| Application Timing | This compound-methyl Rate (g a.i./ha) | Notes |
| Pre-emergence | 22 - 45 | Often co-formulated with other pre-emergence herbicides like isoxaflutole for broader weed control.[1][2][3][5] |
| Post-emergence | 10 - 15 | Typically applied up to the V6 growth stage of corn.[5] Often co-formulated with post-emergence herbicides such as foramsulfuron, iodosulfuron, or tembotrione.[2][3][4][5] |
Note: The maximum seasonal dose of this compound-methyl should not exceed 45 g a.i./ha.[1][3][5] Always consult the product label for specific application rates, timings, and tank-mix partners.
Quantitative Data Summary
The following tables summarize data from field trials evaluating the efficacy of this compound-methyl and cyprosulfamide combinations.
Table 1: Corn Injury and Weed Control with Pre-emergence Application of this compound-methyl + Isoxaflutole + Cyprosulfamide
| Treatment | Rate (g a.i./ha) | Corn Injury (%) 14 DAT | Weed Control (%) 28 DAT |
| This compound-methyl + Isoxaflutole + Cyprosulfamide | 30 + 80 + 30 | < 5 | 85 - 95 |
| This compound-methyl + Isoxaflutole | 30 + 80 | 10 - 20 | 85 - 95 |
| Untreated Control | - | 0 | 0 |
| DAT: Days After Treatment. Data compiled from multiple studies. |
Table 2: Corn Yield Following Herbicide Applications
| Treatment | Rate (g a.i./ha) | Corn Yield ( kg/ha ) |
| This compound-methyl + Isoxaflutole + Cyprosulfamide | 30 + 80 + 30 | 9,500 - 11,000 |
| Hand-weeded Control | - | 9,800 - 11,500 |
| Untreated Control | - | 5,000 - 7,000 |
| Yield data can vary significantly based on environmental conditions and weed pressure. |
Experimental Protocols
Greenhouse Evaluation of Safener Efficacy
This protocol is designed to assess the effectiveness of cyprosulfamide in protecting corn seedlings from this compound-methyl injury under controlled greenhouse conditions.
Protocol for Assessing Corn Phytotoxicity
Visual assessment of crop injury is a common method for evaluating herbicide phytotoxicity.
-
Rating Scale: Use a scale of 0 to 100%, where 0% represents no visible injury and 100% represents complete plant death.
-
Evaluation Timings: Conduct assessments at regular intervals after herbicide application, for example, at 7, 14, and 28 days after treatment (DAT).
-
Symptoms to Observe: Look for symptoms such as:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting or reduced growth
-
Leaf malformation or distortion
-
"Flashed" or bleached appearance in new growth
-
-
Data Recording: Record the average injury rating for each treatment replicate.
Protocol for Glutathione S-Transferase (GST) Activity Assay
This assay measures the activity of GST enzymes in corn tissue, which is expected to be induced by cyprosulfamide.
-
Tissue Homogenization:
-
Harvest fresh corn leaf tissue (approximately 0.5 g) from treated and control plants.
-
Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Homogenize the powder in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 6.5)
-
1 mM 1-chloro-2,4-dinitrobenzene (CDNB) (substrate for GST)
-
1 mM reduced glutathione (GSH)
-
-
Add a known amount of the enzyme extract to initiate the reaction.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.
-
-
Calculation of Activity:
-
Calculate the specific activity of GST and express it as nmol of CDNB-GSH conjugate formed per minute per mg of protein.
-
Protocol for Cytochrome P450 Monooxygenase (CYP) Activity Assay
Determining CYP activity is more complex and often involves indirect measurements or the use of specific substrates. A common approach is to measure the expression of CYP genes.
-
RNA Extraction:
-
Extract total RNA from corn tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design primers specific to the CYP genes of interest that are known to be involved in herbicide metabolism in corn (e.g., members of the CYP81A family).
-
Perform qRT-PCR using the synthesized cDNA, specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.
-
-
Data Analysis:
-
Analyze the qRT-PCR data to determine the relative expression levels of the target CYP genes in safener-treated versus untreated corn plants. An increase in expression indicates induction of CYP activity.
-
Conclusion
The combination of the herbicide this compound-methyl and the safener cyprosulfamide provides an effective and selective weed management solution for corn production. The safening action of cyprosulfamide is attributed to its ability to enhance the metabolic detoxification of the herbicide in corn, primarily through the induction of cytochrome P450 monooxygenases and glutathione S-transferases. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of action of this and other herbicide-safener combinations.
References
- 1. Assessing Herbicide Phytotoxicity with Covariance Analysis | Weed Technology | Cambridge Core [cambridge.org]
- 2. Efficacy of this compound-methyl+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound-methyl (TCM) and Cyprosulfamide (CSA) – a new herbicide and a new safener for use in corn | Julius-Kühn-Archiv [ojs.openagrar.de]
- 7. This compound-methyl (TCM) and Cyprosulfamide (CSA) - a new herbicide and a new safener for use in corn. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and mechanism of cyprosulfamide in alleviating the phytotoxicity of clomazone residue on maize seedling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safening activity and metabolism of the safener cyprosulfamide in maize and wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiencarbazone-methyl Efficacy in Weed Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Thiencarbazone-methyl in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-methyl and how does it work?
This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] It is effective for the pre- and post-emergent control of a wide range of grass and broadleaf weeds in crops like corn and wheat.[3][4] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme.[1][3] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3][5] By blocking the ALS enzyme, this compound-methyl halts protein synthesis and plant growth, ultimately leading to the death of susceptible weeds.[3]
Q2: How is this compound-methyl taken up and transported within the plant?
This compound-methyl is absorbed systemically through both the leaves and roots of the plant.[2][3][5] Following absorption, it is transported throughout the plant, affecting the growing points.[3] The efficiency of absorption and translocation can vary significantly between different weed species.[5][6][7] For example, studies have shown that absorption can be as high as 60% in ivyleaf morningglory but only 9% in hedge bindweed 48 hours after application.[5][7][8]
Q3: What is the basis for the selectivity of this compound-methyl in crops like corn?
The selectivity of this compound-methyl is primarily due to differential metabolism between the crop and the target weeds.[5][6] Tolerant crops, such as corn, can rapidly metabolize the herbicide into inactive compounds.[5][7] In contrast, susceptible weeds metabolize the compound much more slowly or not at all, allowing the active ingredient to reach and inhibit the target ALS enzyme.[5][8] Commercial formulations often include a safener, such as cyprosulfamide, which enhances the crop's ability to metabolize the herbicide without affecting its activity on weeds.[1][9]
Q4: What is the typical persistence of this compound-methyl in the soil?
This compound-methyl is generally not expected to persist in aerobic soil and aquatic environments.[10][11] The primary route of degradation is through aerobic soil metabolism, with half-lives reported to range from 3.2 to 55 days.[10][11] However, it may be more persistent in anaerobic soil conditions, with a half-life of up to 108 days.[11] Factors such as soil organic carbon content and pH can significantly influence its dissipation rate.[12][13] Higher organic matter and lower pH can lead to increased adsorption and slower degradation.[12]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound-methyl.
Issue 1: Poor Weed Control Efficacy
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Application Timing | Verify the growth stage of the target weeds. Apply post-emergence when weeds are small and actively growing. | Efficacy is maximized on smaller, more susceptible weeds.[2] Application timing is a critical factor.[2] |
| Unfavorable Environmental Conditions | Apply when the soil is moist.[2] Avoid application if rain is imminent, as it can wash the product away.[2] Low humidity can lead to thicker weed cuticles, potentially reducing absorption.[14] | |
| Weed Species Tolerance/Resistance | Confirm the susceptibility of the target weed species. Consider the possibility of evolved resistance, especially to ALS inhibitors. | Efficacy varies greatly by species.[5][6] Resistance to ALS inhibitors can be due to target-site mutations or non-target-site mechanisms like enhanced metabolism.[15][16] |
| Improper Application Rate | Ensure the application rate is appropriate for the target weed species and its growth stage. Recommended rates vary for pre- and post-emergence applications.[1][9] | Lower than recommended rates may result in incomplete control, while excessive rates can increase the risk of crop injury. |
| Suboptimal Spray Solution | Check the water quality of the spray solution. Hard water containing cations like calcium and magnesium can reduce the efficacy of some herbicides.[14] | Water quality can antagonize herbicide activity. |
| Inadequate Adjuvant Use | Ensure the correct type and concentration of adjuvant are used as recommended. | Adjuvants like methylated seed oils (MSO) can significantly enhance herbicide absorption by dissolving the leaf wax and cuticle.[14] |
Issue 2: Crop Injury Observed
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Application Rate or Timing | Review the application protocol to ensure the rate and crop growth stage were within the recommended limits. | The maximum use rate is dependent on the crop's growth stage; for example, in maize, higher rates are used pre-emergence than post-emergence.[1] |
| Lack of or Ineffective Safener | Verify that the formulation includes an appropriate safener if required for the specific crop. | Safeners like cyprosulfamide protect the crop by enhancing herbicide metabolism.[1][9] |
| Tank Mix Incompatibility | Review all components of the tank mix for potential antagonism or synergistic effects that could enhance crop phytotoxicity. | Certain tank mix partners can increase crop sensitivity.[17][18] |
| Environmental Stress on Crop | Avoid application when the crop is under stress from drought, extreme temperatures, or other environmental factors. | Stressed crops may be more susceptible to herbicide injury. |
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor efficacy.
Data Summary Tables
Table 1: Recommended Application Rates of this compound-methyl in Corn
| Application Timing | Application Rate (g a.i./ha) | Maximum Seasonal Dose (g a.i./ha) | Reference |
| Pre-emergence | 22 - 45 | 45 | [1][9] |
| Post-emergence | 10 - 15 | 45 | [1][9] |
Table 2: Absorption of ¹⁴C-Thiencarbazone-methyl in Vining Weed Species (48 Hours After Treatment)
| Weed Species | Scientific Name | Absorption (%) | Reference |
| Ivyleaf Morningglory | Ipomoea hederacea | 60 | [5][7][8] |
| Field Bindweed | Convolvulus arvensis | 50 | [5][7][8] |
| Wild Buckwheat | Polygonum convolvulus | 35 | [5][7][8] |
| Tall Morningglory | Ipomoea purpurea | 17 | [5][7][8] |
| Hedge Bindweed | Calystegia sepium | 9 | [5][7][8] |
Table 3: Effect of Soil Properties on this compound-methyl Dissipation
| Soil Property | Effect on Dissipation | Rationale | Reference |
| High Organic Carbon | Slower dissipation (longer half-life) | Increased adsorption reduces availability for microbial and chemical degradation. | [12][13] |
| Low Soil pH | Slower dissipation (longer half-life) | Enhanced adsorption at lower pH values. | [12][13] |
Experimental Protocols
Protocol 1: Determination of Herbicide Absorption and Translocation
This protocol is a summary of the methodology used to study the absorption and translocation of this compound-methyl in various weed species.[5]
1. Plant Material and Growth Conditions:
-
Grow target weed species from seed in pots containing a standard potting mix.
-
Maintain plants in a greenhouse under controlled temperature, humidity, and photoperiod conditions until they reach the desired growth stage (e.g., three-leaf stage).
2. Radiolabeled Herbicide Application:
-
Prepare a treatment solution containing ¹⁴C-labeled this compound-methyl.
-
Apply a precise volume of the radiolabeled solution as microdroplets to the adaxial surface of a specific leaf (e.g., the second leaf).
3. Plant Harvesting and Sample Preparation:
-
Harvest plants at predetermined time intervals after application (e.g., 6, 24, 48 hours).
-
Wash the treated leaf with a solution (e.g., acetone:water) to remove unabsorbed herbicide from the leaf surface.
-
Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
4. Quantification of Radioactivity:
-
Measure the radioactivity in the leaf wash using a liquid scintillation counter (LSC) to determine the amount of unabsorbed herbicide.
-
Dry and combust the sectioned plant parts using a biological oxidizer.
-
Quantify the ¹⁴C in each plant part by LSC to determine the amount of absorbed and translocated herbicide.
-
Absorption is calculated as the total radioactivity recovered in the plant tissue as a percentage of the total applied radioactivity.
Visualized Pathways and Relationships
This compound-methyl Mode of Action
Caption: The inhibitory action of this compound-methyl on the ALS enzyme.
Factors Influencing Efficacy
Caption: Key factors that affect this compound-methyl's performance.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. solechem.eu [solechem.eu]
- 5. This compound-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 8. This compound-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of this compound in Soil by Oriental Mustard Root Length Bioassay | Weed Science | Cambridge Core [cambridge.org]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 18. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
Technical Support Center: Overcoming Thiencarbazone-methyl Resistance in Weed Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on thiencarbazone-methyl resistance in weed populations.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.
Question: My whole-plant bioassay shows inconsistent results or high variability between replicates. What could be the cause?
Answer:
Inconsistent results in whole-plant bioassays can stem from several factors throughout the experimental process. Here are common causes and troubleshooting steps:
-
Uneven Seedling Growth:
-
Cause: Differences in seed dormancy, germination rates, or seedling vigor can lead to plants of varying sizes at the time of herbicide application, affecting their susceptibility.[1]
-
Solution: Ensure uniform germination by breaking seed dormancy if necessary and transplant seedlings of a similar growth stage for the experiment.[1] Maintain consistent greenhouse conditions (light, temperature, water) to promote even growth.
-
-
Inaccurate Herbicide Application:
-
Cause: Errors in herbicide concentration calculations, improper sprayer calibration, or uneven spray coverage can lead to significant variability.
-
Solution: Double-check all calculations for herbicide solutions. Calibrate your spray equipment before each experiment to ensure the correct application volume and pressure. Use appropriate nozzles to ensure uniform droplet distribution across all plants.
-
-
Environmental Factors:
-
Cause: Fluctuations in temperature, humidity, or light intensity during the experiment can affect plant growth and herbicide efficacy.
-
Solution: Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable and recorded conditions. Avoid applying herbicides to plants that are under stress from drought or extreme temperatures.
-
-
Biological Variability:
-
Cause: Genetic heterogeneity within the weed population can result in a range of responses to the herbicide.
-
Solution: Use a sufficiently large number of plants per treatment and replicate to account for natural variation.[1] If possible, use well-characterized susceptible and resistant biotypes as controls.
-
Question: I suspect non-target-site resistance (NTSR) in my weed population, but the results are inconclusive. How can I confirm metabolic resistance?
Answer:
Confirming non-target-site resistance (NTSR), often due to enhanced herbicide metabolism by enzymes like cytochrome P450s, requires a multi-faceted approach.[2]
-
Synergist Assays:
-
Cause: If a weed population is metabolizing this compound-methyl, inhibiting the responsible enzymes should increase herbicide efficacy.
-
Solution: Conduct a whole-plant bioassay where the weed population is pre-treated with a known cytochrome P450 inhibitor (e.g., malathion or piperonyl butoxide - PBO) before applying this compound-methyl. A significant increase in herbicide activity in the presence of the synergist strongly suggests P450-mediated metabolic resistance.[3][4]
-
-
Molecular Analysis:
-
Cause: Overexpression of genes encoding metabolic enzymes is a common NTSR mechanism.
-
Solution: Use quantitative PCR (qPCR) to compare the expression levels of candidate P450 genes in suspected resistant populations versus susceptible populations. Significantly higher expression in the resistant population is indicative of NTSR.
-
-
Metabolite Analysis:
-
Cause: Resistant plants may break down the herbicide into non-toxic metabolites more rapidly than susceptible plants.
-
Solution: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify this compound-methyl and its metabolites in plant tissues over time. Faster degradation of the parent compound in the resistant population confirms metabolic resistance.
-
Question: My dose-response curve for a suspected resistant population is not fitting a standard log-logistic model well. What does this indicate and what should I do?
Answer:
A poor fit of a dose-response curve can provide valuable insights into the nature of the resistance.
-
Heterogeneous Resistance Levels:
-
Cause: The population may consist of individuals with varying levels of resistance (e.g., a mix of susceptible, moderately resistant, and highly resistant plants). This can result in a shallow slope or a multi-phasic dose-response curve.
-
Solution: Analyze the distribution of responses at each dose. Consider if the population is still segregating for resistance genes. It may be necessary to select and re-screen progeny to isolate more uniformly resistant lines for clearer dose-response analysis.
-
-
Hormesis:
-
Cause: At very low doses, some herbicides can have a stimulatory effect on plant growth, a phenomenon known as hormesis. This can skew the dose-response curve at the lower end.
-
Solution: Ensure your dose range includes a true zero-herbicide control. If hormesis is observed, it is a real biological response but may require more complex models to accurately fit the entire dose range. Focus on the inhibitory part of the curve for calculating resistance indices.
-
-
Data Quality Issues:
-
Cause: Outliers or high variability in the data can prevent a good model fit.
-
Solution: Re-examine your raw data for potential errors in measurement or recording. Ensure that the assumptions of the regression model are met. It may be necessary to repeat the experiment with more replicates or a refined dose range.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound-methyl?
A1: this compound-methyl is a systemic herbicide that belongs to the sulfonylamino-carbonyl-triazolinone chemical family.[5] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth. By inhibiting ALS, this compound-methyl halts cell division and overall plant growth, leading to the death of susceptible plants.[6]
Q2: What are the main mechanisms of resistance to this compound-methyl?
A2: There are two primary mechanisms of resistance to ALS-inhibiting herbicides like this compound-methyl:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves a mutation in the ALS gene itself.[7] This mutation alters the protein structure of the ALS enzyme, reducing the binding affinity of the herbicide. As a result, the enzyme can continue to function even in the presence of the herbicide. Common mutations occur at specific codons, such as Pro-197 and Trp-574.[4]
-
Non-Target-Site Resistance (NTSR): This mechanism does not involve a change in the target enzyme. Instead, it relies on other processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic degradation, where enzymes such as cytochrome P450 monooxygenases (P450s) rapidly break down the herbicide into non-toxic forms.[2][8]
Q3: How do I calculate a Resistance Index (RI)?
A3: The Resistance Index (RI) is a quantitative measure of the level of resistance in a weed population. It is calculated from dose-response data by dividing the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the resistant population by the GR₅₀ or LD₅₀ of a known susceptible population.
RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population)
An RI greater than 1.0 indicates resistance. The higher the RI, the more resistant the population is.
Q4: Can a single weed population have both target-site and non-target-site resistance?
A4: Yes, it is possible for a single weed population, or even a single plant, to possess multiple resistance mechanisms. This phenomenon, known as "stacking" of resistance mechanisms, can lead to very high levels of resistance to a single herbicide and cross-resistance to other herbicides with different modes of action.
Q5: What are the visual symptoms of this compound-methyl injury on susceptible weeds?
A5: Following application, susceptible weeds will cease to grow. Visual symptoms are slow to develop and typically appear several days after treatment.[6] These symptoms include stunting, yellowing (chlorosis), and reddening or purpling of new growth, followed by tissue death (necrosis) and eventual plant death.[6]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound-methyl and the impact of resistance.
Table 1: Efficacy of this compound-Methyl (TCM) on Various Weed Species.
| Weed Species | Application Timing | TCM Rate (g ai/ha) | Control (%) | Days After Treatment (DAT) | Source |
| Ivyleaf morningglory | PRE | 0.06 lb/acre (~67.2 g/ha) | 91 | 21 | [9] |
| Broadleaf signalgrass | PRE | 0.06 lb/acre (~67.2 g/ha) | 97 | 21 | [9] |
| ALS-Resistant Palmer amaranth | PRE | 0.06 lb/acre (~67.2 g/ha) | 58 | 21 | [9] |
| Ivyleaf morningglory | POST | 0.03-0.06 lb/acre (~33.6-67.2 g/ha) | 99-100 | 21 | [9] |
| Broadleaf signalgrass | POST | 0.03-0.06 lb/acre (~33.6-67.2 g/ha) | 94-99 | 21 | [9] |
| ALS-Resistant Palmer amaranth | POST | 0.03-0.06 lb/acre (~33.6-67.2 g/ha) | 55-61 | 21 | [9] |
| Various Weeds | PRE/POST | 10-45 | 75-88 | 28 | [5][10] |
Table 2: Comparison of ALS Enzyme Inhibition (I₅₀) by Mesosulfuron-methyl (another ALS inhibitor) in Susceptible vs. Resistant Alopecurus aequalis.
| Population | ALS Mutation | I₅₀ (µM) | Resistance Index (RI) | Source |
| Wild-Type (Susceptible) | None | 0.0355 | - | [7] |
| Resistant (197-Tyr) | Pro-197-Tyr | 0.983 | 27.7 | [7] |
| Resistant (574-Leu) | Trp-574-Leu | 1.83 | 51.6 | [7] |
Note: Data for this compound-methyl was not available in the search results, so data for a similar ALS inhibitor is presented to illustrate the concept.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol details the steps to determine the level of resistance in a weed population using a whole-plant bioassay.
-
Seed Preparation and Germination:
-
Collect mature seeds from the suspected resistant weed population and a known susceptible population.
-
If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).
-
Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.
-
-
Plant Growth:
-
Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots filled with a standard potting mix.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the species.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound-methyl and perform serial dilutions to create a range of 6-8 doses, including a zero-herbicide control. The dose range should bracket the expected GR₅₀ values for both susceptible and resistant populations.
-
Apply the herbicide treatments to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
After 21-28 days, visually assess plant injury and record survival.
-
Harvest the above-ground biomass for each plant, dry in an oven at 60-70°C for 72 hours, and record the dry weight.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ for each population.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
Protocol 2: In Vitro ALS Enzyme Activity Assay
This assay directly measures the effect of this compound-methyl on the activity of the ALS enzyme.
-
Enzyme Extraction:
-
Harvest 1-2 grams of young leaf tissue from both suspected resistant and susceptible plants.
-
Grind the tissue in a chilled mortar and pestle with an extraction buffer to isolate the ALS enzyme.
-
Centrifuge the homogenate at high speed and low temperature, and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, necessary cofactors (Thiamine pyrophosphate, FAD, MgCl₂), and the substrate (pyruvate).
-
Add a range of this compound-methyl concentrations to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 1 hour).
-
-
Data Analysis:
-
Stop the reaction and measure the amount of acetolactate produced using a colorimetric method (e.g., Voges-Proskauer reaction).
-
Plot the enzyme activity against the herbicide concentration and use a non-linear regression model to calculate the concentration of this compound-methyl required to inhibit 50% of the ALS enzyme activity (I₅₀) for both resistant and susceptible populations.
-
The ratio of I₅₀ values (Resistant/Susceptible) provides a measure of target-site resistance.
-
Mandatory Visualization
Caption: Signaling pathway of ALS inhibition by this compound-methyl and mechanisms of resistance.
Caption: Experimental workflow for a whole-plant dose-response bioassay.
Caption: Logical workflow for confirming and characterizing this compound-methyl resistance.
References
- 1. cambridge.org [cambridge.org]
- 2. Frontiers | Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. datcp.wi.gov [datcp.wi.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of this compound-methyl+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]
Optimizing Thiencarbazone-methyl application rates for different soil types
Technical Support Center: Thiencarbazone-methyl Application in Research
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing this compound-methyl application rates across various soil types. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound-methyl and what is its primary mechanism of action?
This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1] It is effective for pre- and post-emergence control of a wide range of grass and broadleaf weeds in crops like corn and wheat.[2][3] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3] This inhibition halts protein synthesis and plant growth, leading to the death of susceptible weeds.[3]
Q2: What are the typical application rates for experimental purposes?
Application rates vary depending on the timing (pre- or post-emergence) and the target weed spectrum. It is crucial to consult local agricultural guidelines, but typical rates provide a starting point for experimental design.[2]
-
Pre-emergence: Rates can range from 22 to 45 grams of active ingredient per hectare (g a.i./ha).[1]
-
Post-emergence: Rates are generally lower, ranging from 10 to 15 g a.i./ha.[1]
-
General Use: Some sources suggest a broader range of 20 to 50 grams per hectare depending on specific field conditions and weed density.[2]
A maximum seasonal dose of 45 g a.i./ha should not be exceeded in sequential treatment plans.[1]
Q3: How do different soil properties affect the behavior and efficacy of this compound-methyl?
Soil properties critically influence the herbicide's availability, persistence, and mobility. The most significant factors are soil organic matter, pH, and texture.
-
Soil Organic Matter (OM) / Organic Carbon (OC): this compound-methyl sorption (binding) is positively correlated with organic matter content.[4][5] Higher OM leads to increased adsorption, which reduces the herbicide's immediate bioavailability for weed uptake but can also slow its degradation, potentially increasing its persistence.[5][6]
-
Soil pH: Lower soil pH enhances the adsorption of this compound-methyl.[5] This increased binding in acidic soils can decrease the dissipation rate, making the herbicide less available for degradation.[5][6] Conversely, as soil pH increases, some herbicides become more soluble and available for plant uptake, which can affect both efficacy and potential for crop injury or carryover.[7][8]
-
Soil Texture: Clay content, along with organic matter, influences adsorption.[5][9] The herbicide is classified as 'mobile' to 'moderately mobile', meaning there is a potential for leaching, especially in soils with low organic matter and coarse texture (e.g., sandy soils).[4][10]
Q4: What is the expected persistence of this compound-methyl in soil?
The persistence of this compound-methyl, often measured by its half-life (DT50), is variable and depends on soil properties and environmental conditions. Aerobic soil metabolism is a primary route of degradation.[4]
-
Reported DT50 values range from 3.2 to 55 days under aerobic soil conditions.[4]
-
One study observed half-lives ranging from 9 to 50 days, with persistence increasing in soils with high organic carbon and low pH.[5][11]
-
Another study reported soil degradation half-lives between 16 and 23.9 days across ten different soil types.[9]
Troubleshooting Guide
Problem: I am observing inconsistent weed control across my experimental plots.
-
Possible Cause: Significant variability in soil composition. Fields, even within small plots, can have variations in organic matter and pH.[5]
-
Troubleshooting Steps:
-
Soil Analysis: Collect soil samples from areas with poor and effective control. Analyze for pH, organic matter content, and texture.
-
Rate Adjustment: In areas with high organic matter or low pH, the herbicide may be overly adsorbed.[5][6] Consider if a higher application rate is needed in these specific zones for future experiments.
-
Review Application: Ensure uniform application technique and calibration of spray equipment.
-
Problem: The herbicide's efficacy was significantly reduced after a heavy rainfall event post-application.
-
Possible Cause: Leaching. This compound-methyl is moderately mobile and excessive rainfall, particularly on coarse-textured soils, can move the herbicide below the weed germination zone, reducing its effectiveness.[4][12]
-
Troubleshooting Steps:
-
Assess Soil Type: This issue is more prevalent in permeable, sandy soils.[10]
-
Monitor Rainfall: Correlate efficacy data with rainfall events. Excessive rainfall (>25 mm) shortly after application is a likely cause.[12]
-
Consider Application Timing: If possible, time applications to avoid periods of forecasted heavy rain.
-
Problem: My bioassay for detecting soil residues shows phytotoxicity in control plots.
-
Possible Cause: Interference from soil amendments. Some bioassay species, like oriental mustard, are sensitive to ammonium-containing or -producing fertilizers, which can cause root inhibition and lead to false-positive results for this compound-methyl residues.[11]
-
Troubleshooting Steps:
-
Use a Control Species: Employ a secondary bioassay species that is sensitive to the interfering substance but not to this compound-methyl. For example, canaryseed roots are inhibited by ammonium but not by this compound-methyl, making it an effective control to identify ammonium toxicity.[11]
-
Analyze Soil: Check soil for high levels of ammonium or recent fertilizer applications.
-
Refine Protocol: Ensure the experimental design accounts for the potential impact of fertilizers on the chosen bioassay plant.
-
Problem: I am experiencing difficulty with residue extraction and analysis, leading to low recovery rates.
-
Possible Cause: Suboptimal analytical methodology for the soil type.
-
Troubleshooting Steps:
-
Review Extraction Method: The standard method for residue analysis is Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[13][14] Ensure your extraction solvent and procedure are validated for your specific soil matrix.
-
Homogenize Samples: Thoroughly homogenize soil samples before extraction to ensure a representative subsample.[13]
-
Use Internal Standards: Incorporate isotopic internal standards during analysis to correct for matrix effects and variations in instrument response.[13]
-
Consult Validated Methods: Refer to established analytical methods, such as those developed by Bayer CropScience (e.g., GS-003-S06-01), for detailed procedures on sample preparation, extraction, and LC/MS/MS parameters.[13]
-
Data Summary Tables
Table 1: Recommended Application Rates for this compound-methyl
| Application Timing | Rate (g a.i./ha) | Primary Use / Context | Source(s) |
| Pre-emergence | 22 - 45 | Corn | [1] |
| Post-emergence | 10 - 15 | Corn | [1] |
| General | 20 - 50 | Corn, Wheat; dependent on weed density | [2] |
| Maximum Seasonal | 45 | All uses | [1] |
Table 2: Influence of Soil Properties on this compound-methyl Behavior
| Soil Property | Effect on Herbicide Behavior | Experimental Implications | Source(s) |
| Organic Matter / Carbon | Increases Adsorption: Reduces bioavailability. Slows Degradation: Increases persistence. | Higher application rates may be needed in high OM soils. Longer carryover potential. | [4][5][6] |
| Soil pH | Decreases Adsorption at Higher pH: More available for uptake. Increases Adsorption at Lower pH: Less available, slower degradation. | Risk of crop injury may increase at high pH. Persistence increases at low pH. | [5][6][11] |
| Soil Texture | Higher Clay Content: Increases adsorption. Higher Sand Content: Increases leaching potential. | Reduced efficacy on heavy clay soils. Potential for groundwater contamination in sandy soils. | [9][10] |
Table 3: Reported Half-life (DT₅₀) of this compound-methyl in Soil
| DT₅₀ Range (days) | Experimental Conditions | Key Influencing Factors | Source(s) |
| 9 - 50 | Laboratory incubation at 23°C | Organic carbon content and soil pH | [5][11] |
| 3.2 - 55 | Aerobic soil metabolism | Not specified | [4] |
| 16 - 23.9 | Laboratory degradation experiments | Varied across 10 different soil types | [9] |
Experimental Protocols & Visualizations
Protocol 1: Soil Adsorption/Desorption via Batch Equilibrium
Objective: To determine the adsorption coefficient (Kd) and soil organic carbon-water partitioning coefficient (Koc) of this compound-methyl in different soil types.
Methodology:
-
Soil Preparation: Air-dry and sieve (2 mm) representative soil samples. Characterize each soil for pH, organic carbon content, and texture.
-
Solution Preparation: Prepare a stock solution of this compound-methyl in 0.01 M CaCl₂. Create a series of standard solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).
-
Adsorption Phase:
-
Add a known mass of soil (e.g., 5 g) to centrifuge tubes.
-
Add a known volume (e.g., 25 mL) of a standard herbicide solution to each tube. Include blanks (solution without soil).
-
Shake the tubes on a mechanical shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature (e.g., 25°C).
-
-
Equilibrium & Analysis:
-
Centrifuge the samples to separate the soil from the solution.
-
Filter the supernatant and analyze the concentration of this compound-methyl remaining in the solution using LC/MS/MS.
-
-
Calculation: The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and equilibrium solution concentrations. The Kd and Koc values are determined using the Freundlich or Langmuir adsorption models.[9]
Caption: Workflow for a batch equilibrium soil adsorption experiment.
Protocol 2: Soil Dissipation Study
Objective: To determine the dissipation half-life (DT50) of this compound-methyl in soil under controlled laboratory conditions.
Methodology:
-
Soil Preparation: Use fresh soil samples, sieved (2 mm) but not air-dried, to preserve microbial activity. Adjust moisture content to a specific level (e.g., 85% of field capacity).[11]
-
Herbicide Application: Treat a bulk soil sample with this compound-methyl at a known application rate. Mix thoroughly to ensure uniform distribution.
-
Incubation:
-
Portion the treated soil into individual microcosms (e.g., glass jars).
-
Incubate the microcosms in the dark at a constant temperature (e.g., 23°C).[11] Maintain soil moisture throughout the experiment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 50 days), destructively sample replicate microcosms.
-
Store samples frozen (-20°C) until analysis.
-
-
Analysis: Extract this compound-methyl from the soil samples and quantify the concentration using LC/MS/MS.
-
Data Modeling: Plot the herbicide concentration against time. Fit the data to a kinetic model (e.g., single first-order, SFO) to calculate the DT50 value.[15]
Caption: Key factors influencing this compound-methyl's soil behavior.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for diagnosing common issues encountered during efficacy experiments.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. solechem.eu [solechem.eu]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. northcentralfertility.com [northcentralfertility.com]
- 8. extension.okstate.edu [extension.okstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. datcp.wi.gov [datcp.wi.gov]
- 11. Determination of this compound in Soil by Oriental Mustard Root Length Bioassay | Weed Science | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
Impact of soil pH and organic matter on Thiencarbazone-methyl activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil pH and organic matter on Thiencarbazone-methyl activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound-methyl and how does it work?
A1: this compound-methyl is a selective, systemic herbicide used for the control of a wide range of grass and broadleaf weeds.[1] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[1] This inhibition halts protein synthesis and cell growth, ultimately leading to the death of the weed.[1]
Q2: How do soil pH and organic matter affect the efficacy of this compound-methyl?
A2: Soil pH and organic matter are critical factors that influence the activity of this compound-methyl. Higher organic matter content and lower soil pH generally lead to increased adsorption of the herbicide to soil particles.[2] This increased binding can reduce the amount of this compound-methyl available in the soil solution for weed uptake, potentially decreasing its immediate efficacy. However, this binding also slows down its degradation, which can prolong its residual activity.[2]
Q3: Does the degradation rate of this compound-methyl vary with soil pH?
A3: Yes, the degradation of this compound-methyl is pH-dependent. Generally, its degradation is faster in acidic soils compared to neutral or alkaline soils.[3] This is primarily due to the increased rate of chemical hydrolysis of the sulfonylurea bridge, a key degradation pathway for this class of herbicides, under acidic conditions.[4][5]
Q4: What is the expected half-life of this compound-methyl in soil?
A4: The half-life (DT50) of this compound-methyl in soil can vary significantly depending on soil properties and environmental conditions. Reported half-lives in aerobic soil environments typically range from 9 to 50 days.[2][6] Factors such as soil pH, organic matter content, microbial activity, and temperature all contribute to this variability.
Q5: How does organic matter content influence the mobility of this compound-methyl in soil?
A5: this compound-methyl is considered to be moderately to highly mobile in soil.[7] However, its mobility is inversely correlated with organic matter content. Soils with higher organic matter will exhibit stronger adsorption of this compound-methyl, which reduces its potential for leaching.[6][7] The organic carbon-water partition coefficient (Koc) is a key parameter used to quantify this relationship.
Troubleshooting Guides
Issue 1: Inconsistent weed control in different sections of the experimental plot.
-
Possible Cause: Variation in soil pH and organic matter across the plot.
-
Troubleshooting Steps:
-
Soil Analysis: Conduct a thorough soil analysis of different sections of your plot to determine the pH and organic matter content.
-
Data Stratification: Analyze your weed control data based on the different soil characteristics. This may reveal a correlation between soil properties and herbicide efficacy.
-
Adjust Application Rates: For future experiments, consider adjusting application rates based on the soil characteristics of specific zones to achieve uniform efficacy.
-
Issue 2: Higher than expected residual activity and potential carryover injury to subsequent crops.
-
Possible Cause: The experiment was conducted in soil with high organic matter and/or high pH.
-
Troubleshooting Steps:
-
Review Soil Properties: Check the organic matter content and pH of your experimental soil. High organic matter and high pH can slow the degradation of this compound-methyl.[8][9]
-
Bioassay: Conduct a bioassay using a sensitive species (e.g., oriental mustard) to determine the level of biologically active herbicide remaining in the soil.
-
Crop Rotation: In future studies, select rotational crops that have a higher tolerance to this compound-methyl if you anticipate persistence issues.
-
Issue 3: Lower than expected herbicide activity despite correct application rates.
-
Possible Cause: High organic matter and low pH are leading to strong adsorption and reduced bioavailability of the herbicide.[2]
-
Troubleshooting Steps:
-
Measure Bioavailability: Utilize a bioassay, such as the oriental mustard root length bioassay, to quantify the bioavailable fraction of this compound-methyl in your soil.[10][11]
-
Consider Formulation: Different formulations may have varying release characteristics. Investigate if a different formulation could provide better bioavailability in your specific soil type.
-
Incorporate Mechanical Weed Control: In soils with very high organic matter, integrating mechanical weed control methods may be necessary to supplement the reduced efficacy of soil-applied herbicides.
-
Quantitative Data Summary
Table 1: Effect of Soil Properties on this compound-methyl Half-Life (DT50)
| Soil Type | Organic Carbon (%) | pH | Half-Life (DT50) (days) | Reference |
| Soil 1 | Low | Low | 9 | [2] |
| Soil 2 | High | Low | 50 | [2] |
| Aerobic Soil | Not Specified | Not Specified | 3.2 - 55 | [6] |
| Anaerobic Soil | Not Specified | Not Specified | 108 | [12] |
Table 2: Soil Adsorption Coefficient (Koc) of this compound-methyl
| Koc Value (mL/g) | Mobility Classification | Reference |
| 59.9 - 236 | Mobile to Moderately Mobile | [6] |
| 46.4 | Moderately to Highly Mobile | [7] |
| 43 - 190 | Not Specified | [13] |
Experimental Protocols
1. Batch Equilibrium Method for Determining Soil Adsorption Coefficient (Kd)
This protocol is adapted from standard methods for assessing herbicide sorption in soil.[14][15]
-
Materials:
-
Test soil, air-dried and sieved (2 mm)
-
This compound-methyl analytical standard
-
0.01 M CaCl2 solution
-
Centrifuge tubes with screw caps
-
Orbital shaker
-
High-performance liquid chromatograph (HPLC) or other suitable analytical instrument
-
-
Procedure:
-
Weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.
-
Prepare a range of this compound-methyl solutions of known concentrations in 0.01 M CaCl2.
-
Add a specific volume (e.g., 10 mL) of each herbicide solution to the soil samples. Include control samples with no herbicide and no soil.
-
Securely cap the tubes and place them on an orbital shaker. Equilibrate for a predetermined time (e.g., 24 hours) at a constant temperature.
-
After equilibration, centrifuge the tubes at a sufficient speed to separate the solid and liquid phases.
-
Carefully collect an aliquot of the supernatant (the clear liquid) from each tube.
-
Analyze the concentration of this compound-methyl remaining in the supernatant using HPLC.
-
The amount of herbicide adsorbed to the soil is calculated as the difference between the initial and the equilibrium solution concentrations.
-
The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the herbicide in the soil to the concentration in the equilibrium solution.
-
2. Oriental Mustard Root Length Bioassay for Bioavailability Assessment
This protocol is based on established bioassay methods for ALS-inhibiting herbicides.[10][11][16]
-
Materials:
-
Test soil
-
Oriental mustard seeds
-
Small plastic bags (e.g., Whirl-Pak™) or pots
-
Growth chamber or controlled environment
-
Ruler or caliper
-
-
Procedure:
-
Prepare a series of soil samples with a range of this compound-methyl concentrations. Include a control with no herbicide.
-
Place a standardized amount of soil (e.g., 50 g) into each plastic bag or pot.
-
Moisten the soil to a consistent water content (e.g., 85% of field capacity).
-
Plant a set number of oriental mustard seeds (e.g., 5-10) at a shallow, uniform depth in each container.
-
Incubate the containers in a growth chamber with controlled light and temperature for a specified period (e.g., 72 hours).
-
At the end of the incubation period, carefully remove the seedlings from the soil and gently wash the roots.
-
Measure the root length of each seedling.
-
Calculate the average root length for each herbicide concentration.
-
The inhibition of root growth compared to the control is an indicator of the bioavailable concentration of this compound-methyl.
-
Visualizations
Caption: Relationship between soil properties and this compound-methyl activity.
Caption: General workflow for soil-herbicide interaction experiments.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. researchgate.net [researchgate.net]
- 3. grdc.com.au [grdc.com.au]
- 4. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. osunpk.com [osunpk.com]
- 9. micronaag.com [micronaag.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. This compound-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiencarbazone-Methyl Performance Against Perennial Weeds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using thiencarbazone-methyl for the control of tough perennial weeds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-methyl?
This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[3] By blocking the ALS enzyme, this compound-methyl halts weed growth, leading to the death of susceptible plants.[3] It is absorbed through both the leaves and roots of the target weeds.[5]
Q2: Why is this compound-methyl's performance sometimes inconsistent against perennial weeds?
The efficacy of this compound-methyl against perennial weeds can be variable due to several factors:
-
Translocation: Perennial weeds have extensive root systems. For effective control, the herbicide must be absorbed and translocated to these underground structures. Studies have shown that the translocation of this compound-methyl can be limited in some perennial species, such as field bindweed (Convolvulus arvensis), leading to poor control.[6][7]
-
Application Timing: The growth stage of the weed at the time of application is crucial. For systemic herbicides like this compound-methyl to be effective on perennials, they should be applied when the plant is actively translocating resources to its roots. This is often at the bud to early bloom stage for many perennial broadleaf weeds.[8][9]
-
Environmental Conditions: Factors such as soil moisture, temperature, and organic matter content can influence the absorption, translocation, and degradation of the herbicide in the soil.[1] Dry conditions can cause weeds to become "hardened," with thicker leaf cuticles that reduce herbicide absorption.[10][11]
-
Metabolism: Some plants can metabolize herbicides, rendering them ineffective. While many weed species do not readily metabolize this compound-methyl, this can be a factor in differential susceptibility.[6][7]
Q3: What are the recommended application timings for improving efficacy against perennial weeds?
For post-emergence applications targeting perennial weeds, timing is critical to maximize translocation to the root system. The optimal timing for many perennial broadleaf weeds, such as Canada thistle (Cirsium arvense), is at the bud to early flowering stage.[8][9] At this stage, the plant is actively transporting sugars to the roots to build reserves, and the herbicide will be translocated along with these resources. Fall applications to new regrowth can also be effective as plants are storing energy in their roots for winter.[8]
Troubleshooting Guide
Issue: Poor control of deep-rooted perennial weeds like Canada thistle (Cirsium arvense) and field bindweed (Convolvulus arvensis).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Translocation | 1. Optimize Application Timing: Apply when the weed is in the bud to early bloom stage to maximize translocation to the roots.[8][9] 2. Use Appropriate Adjuvants: The addition of Methylated Seed Oil (MSO) can enhance the penetration of this compound-methyl through the waxy cuticle of weed leaves, potentially improving uptake and subsequent translocation.[10][11][12] 3. Tank-Mix with Systemic Herbicides: Consider tank-mixing with other systemic herbicides known for good translocation, such as glyphosate or dicamba, where appropriate for the experimental design. |
| Sub-optimal Application Rate | 1. Consult Rate Recommendations: Ensure the application rate is appropriate for the target weed and its growth stage. Post-emergence rates for this compound-methyl are typically in the range of 10-15 g a.i./ha.[1][2] 2. Consider Split Applications: For persistent perennials, a sequential application may be more effective than a single high-dose application. |
| Antagonism from Tank-Mix Partners | 1. Check for Known Antagonisms: When tank-mixing, ensure that the partner herbicide does not have a known antagonistic effect with ALS inhibitors. 2. Jar Test: Perform a jar test to check for physical incompatibility of the tank-mix components before application. |
| Environmental Stress on Weeds | 1. Avoid Application During Stress Periods: Do not apply during periods of drought or extreme heat, as this can reduce herbicide uptake and translocation.[10] 2. Ensure Adequate Soil Moisture: Application when there is good soil moisture promotes active weed growth and better herbicide performance.[5] |
Data on Efficacy Enhancement
The following tables summarize quantitative data on the performance of this compound-methyl alone and in combination with other active ingredients and adjuvants against tough perennial weeds.
Table 1: Efficacy of this compound-methyl on Vining Perennial Weeds
| Weed Species | This compound-methyl Rate (g a.i./ha) | % Control | Source |
| Field Bindweed (Convolvulus arvensis) | Not Specified | 25% | [3][6][7] |
| Hedge Bindweed (Calystegia sepium) | Not Specified | 65% | [3][6][7] |
Note: The low efficacy on field bindweed is attributed to poor translocation of the active ingredient.[6][7]
Table 2: Impact of Tank-Mixing on Perennial Weed Control
| Target Weed | Treatment | Application Rate (g a.i./ha) | % Control | Source |
| Canada Thistle (Cirsium arvense) | This compound-methyl based herbicides | Not Specified | Suppression | [1][2] |
| Field Bindweed (Convolvulus arvensis) | This compound-methyl based herbicides | Not Specified | Suppression | [1][2] |
| Rhizomatous Johnsongrass (Sorghum halepense) | This compound-methyl:isoxaflutole + Atrazine | 30:80 + 1120 | 74-76% | [13] |
Table 3: Adjuvant Impact on Herbicide Performance
| Adjuvant Type | Mode of Action | Best Use Case for Perennial Weeds | Source |
| Methylated Seed Oil (MSO) | Improves herbicide penetration through waxy leaf surfaces and increases absorption. | For weeds under environmental stress (e.g., drought) or those with thick, waxy cuticles. Generally provides better efficacy than NIS for lipophilic herbicides like ALS inhibitors.[10][11][12][14] | [10][11][12][14] |
| Non-Ionic Surfactant (NIS) | Reduces the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface. | For actively growing weeds under normal environmental conditions.[14] | [14] |
| Ammonium Sulfate (AMS) | Conditions hard water and can improve the uptake of some herbicides. | Recommended for use with many systemic herbicides, especially in areas with hard water. | [15] |
Experimental Protocols
Protocol: Field Efficacy Trial for this compound-Methyl on Perennial Weeds
This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of this compound-methyl.
-
Site Selection:
-
Choose a site with a uniform and well-established population of the target perennial weed (e.g., Cirsium arvense).
-
Ensure the site has uniform soil type and topography.
-
-
Experimental Design:
-
Use a randomized complete block design with at least three to four replications.
-
Plot size should be adequate to minimize spray drift between plots, with a typical size being 2 x 10 meters.
-
-
Treatments:
-
Include an untreated control for comparison.
-
Apply this compound-methyl at various rates, both alone and in combination with selected tank-mix partners and adjuvants.
-
Include a treatment with a commercial standard herbicide for the target weed as a positive control.
-
-
Application:
-
Use a calibrated backpack or bicycle-type sprayer equipped with appropriate nozzles to ensure uniform coverage.
-
Apply in a spray volume of 100-200 L/ha.
-
Conduct applications when the target weed is at the optimal growth stage (e.g., bud to early bloom for Canada thistle).[8][9]
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Visually assess weed control at set intervals after application (e.g., 7, 14, 28, and 56 days).
-
Use a percentage scale where 0% represents no control and 100% represents complete weed death.
-
Assess crop tolerance (if applicable) on a similar percentage scale, noting any signs of phytotoxicity.
-
At the end of the season, biomass samples from a designated quadrat within each plot can be harvested, dried, and weighed for a quantitative measure of weed control.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Visualizations
Caption: Mechanism of action of this compound-methyl.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. solutionsstores.com [solutionsstores.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Methyl Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 8. btny.purdue.edu [btny.purdue.edu]
- 9. canr.msu.edu [canr.msu.edu]
- 10. ncwss.org [ncwss.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. sancolo.com [sancolo.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. domyown.com [domyown.com]
- 15. alabamacounties.org [alabamacounties.org]
Troubleshooting poor weed control with Thiencarbazone-methyl in field trials
<Step_2>
Technical Support Center: Thiencarbazone-methyl Field Trials
This guide is intended for researchers and scientists encountering issues with weed control during field trials of this compound-methyl. It provides a structured approach to troubleshooting, including FAQs, detailed protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound-methyl?
A1: this compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme.[1][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[3] By blocking this pathway, the herbicide halts protein synthesis and plant growth, leading to the eventual death of the weed. It is absorbed through both the foliage and roots, allowing for pre- and post-emergence applications.[2]
Q2: How quickly should I observe symptoms on weeds after application?
A2: Symptoms such as chlorosis (yellowing), stunted growth, and leaf distortion should become apparent within a few days of application.[4] Complete control and death of the target weed typically occur within 1 to 3 weeks.[2] The rate of activity is influenced by environmental conditions that favor active plant growth.[5]
Q3: Can environmental conditions at the time of application affect performance?
A3: Yes, environmental factors are critical. Efficacy is highest when weeds are actively growing.[2][5]
-
Moisture: Application to moist soil is ideal.[2] Low soil moisture can reduce herbicide uptake by roots.[5] Conversely, heavy rainfall (over 25 mm) shortly after a pre-emergence application can leach the herbicide deeper into the soil profile, reducing its effectiveness.[6]
-
Temperature: Optimal temperatures for activity generally range from 10–25°C.[6] Extreme cold or heat can cause plant stress, slowing down herbicide translocation and reducing efficacy.[5][7]
-
Rainfall: Do not apply if rain is expected shortly after a foliar application, as it can wash the product off the leaves.[2]
Q4: I'm observing poor control of specific weed species known to be susceptible. Could this be resistance?
A4: It is possible. Herbicide resistance to ALS inhibitors is widespread and well-documented.[8][9][10] Resistance is most commonly due to a target-site mutation in the ALS gene, which prevents the herbicide from binding effectively.[8][9][11][12] This resistance is genetically inherited and can be selected for by the repeated use of herbicides with the same mode of action.[8][9][10] If you suspect resistance, it is crucial to confirm it through controlled testing (see Protocol 3).
Q5: Could my tank-mix partner be reducing the efficacy of this compound-methyl?
A5: Yes, herbicide antagonism can occur. When certain herbicides are tank-mixed, their combined effect can be less than the effect of each applied individually.[13] For example, tank-mixing graminicides (grass herbicides) with some broadleaf herbicides has been shown to reduce grass control.[13] This can be due to several factors, including altered absorption or translocation. To mitigate this, consider increasing the rate of the grass herbicide (within label limits) or applying the herbicides separately, allowing 1-3 days between applications.[13] Always consult product labels for known incompatibilities.
Troubleshooting Poor Efficacy
If you are experiencing poor weed control, use the following logical workflow to diagnose the potential cause.
Diagram: Troubleshooting Workflow for Poor Weed Control
Caption: A step-by-step workflow to diagnose the cause of poor herbicide efficacy.
Data Presentation: Factors Influencing Efficacy
Table 1: Influence of Soil Properties on this compound-methyl Activity
| Soil Property | Effect on Efficacy | Recommended Action for Field Trials |
| Organic Matter | High organic matter content increases sorption (binding) of the herbicide, reducing its availability for weed uptake.[14][15] | In trials with high organic matter soils (>5%), consider using the higher end of the recommended rate range for pre-emergence applications. Record soil organic matter content for all trial plots. |
| Soil pH | Lower soil pH (more acidic) enhances adsorption, which can decrease the rate of microbial degradation and increase persistence, but may reduce immediate bioavailability.[15] | Measure and record soil pH for all trial sites. Compare efficacy across plots with varying pH to determine local impact. See Protocol 2. |
| Soil Texture | Clay content can influence sorption.[15] Highly permeable, sandy soils may be more prone to leaching, especially with heavy rainfall.[4] | Characterize soil texture (e.g., % sand, silt, clay) for each trial location. In sandy soils, avoid application immediately before a forecasted heavy rainfall event. |
| Soil Moisture | Adequate moisture is required for root uptake and for moving the herbicide into the weed germination zone (pre-emergence).[2][5] Drought-stressed weeds are less susceptible to post-emergence applications.[5][7] | For pre-emergence trials, apply when soil is moist or when rainfall is expected. For post-emergence trials, avoid applying to visibly drought-stressed weeds. |
Table 2: Recommended Application Parameters for this compound-methyl
| Parameter | Recommendation | Rationale |
| Application Rate | Pre-emergence: 22–45 g a.i./ha.[1][16][17] Post-emergence: 10–15 g a.i./ha.[1][16][17] | Rates are determined by application timing, target weed spectrum, and crop. Using rates below the recommendation is a primary cause of failure and promotes resistance.[5] |
| Application Timing | Pre-emergence or Post-emergence.[1][2] | Offers flexibility in weed management programs. |
| Weed Growth Stage | Apply post-emergence to small, actively growing weeds.[5][18][19] | Younger weeds are more susceptible to herbicides than larger, more mature plants.[5] |
| Adjuvants | Use may be recommended on the product label to improve uptake, especially under adverse conditions. | Adjuvants can enhance spreading, penetration, and absorption of the herbicide on the leaf surface.[7][20] |
| Sprayer Calibration | Must be calibrated correctly to ensure uniform application at the desired rate.[3][18] | Improper calibration leads to under- or over-application, resulting in poor control or crop injury.[5][18] See Protocol 1. |
Experimental Protocols
Protocol 1: Sprayer Calibration Check
-
Objective: To verify that the sprayer is delivering the intended volume of spray solution uniformly across the boom.
-
Materials: Measuring tape, stopwatch, graduated measuring container (e.g., 1000 mL cylinder), flags or markers.
-
Methodology:
-
Select an area representative of the trial field's terrain.
-
Measure and mark a known distance (e.g., 50 meters).
-
Fill the sprayer tank with clean water.
-
Set the sprayer to the pressure (PSI) and engine speed (RPM) that will be used during the actual application.
-
Record the time it takes to travel the marked distance at the intended application speed. Repeat 3 times and calculate the average time.
-
With the sprayer stationary, engage the pump and run at the same pressure and RPMs.
-
Place a measuring container under one nozzle and collect the output for the average time calculated in step 5.
-
Repeat for all nozzles across the boom to check for uniformity (output should be within ±5% of the average).
-
Calculate the application rate (L/ha) using the formula: (Total output from all nozzles in L/min * 600) / (Boom width in m * Speed in km/h).
-
Adjust pressure, speed, or nozzle tips as needed to achieve the target application volume specified in the trial protocol.
-
Protocol 2: Soil Sampling and pH Analysis
-
Objective: To determine the soil pH of the experimental plots.
-
Materials: Soil probe or auger, clean plastic bucket, sample bags, permanent marker, access to a soil testing laboratory or a calibrated pH meter.
-
Methodology:
-
For each trial plot or distinct soil area, collect 10-15 soil cores from the top 15 cm (6 inches).
-
Walk in a "W" or "Z" pattern across the plot to ensure a representative sample.
-
Place all cores for a single plot into a clean plastic bucket and mix thoroughly, breaking up any large clumps.
-
From the mixed soil, take a subsample of about 500g and place it in a clearly labeled sample bag. The label should include the trial ID, plot number, and date.
-
Air-dry the samples or send them immediately to a soil testing laboratory for pH analysis.
-
If analyzing in-house: Mix soil and deionized water in a 1:1 or 1:2 ratio, stir for 30 minutes, let settle, and measure the pH of the supernatant with a calibrated pH meter.
-
Protocol 3: Preliminary Weed Resistance Screening (Whole Plant Assay)
-
Objective: To determine if a weed population that survived field application is resistant to this compound-methyl under controlled conditions.
-
Materials: Seeds collected from surviving weeds (putative resistant, PR) and from a known susceptible population (S) of the same species, pots (10 cm diameter), potting mix, greenhouse or growth chamber, this compound-methyl analytical standard, precision sprayer.
-
Methodology:
-
Germinate seeds of both PR and S populations and transplant seedlings at the 2-3 leaf stage into individual pots. Grow under optimal conditions (e.g., 25°C/20°C day/night, 16h photoperiod).
-
Prepare a dilution series of this compound-methyl to include 0x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate (1x).
-
When plants reach the 3-4 leaf stage, apply the herbicide treatments using a precision sprayer calibrated to deliver a known volume. Include at least 5-10 replicate plants per dose for each population.
-
Return plants to the growth chamber.
-
Assess plant injury (visual rating on a 0-100% scale, where 0=no effect and 100=plant death) and/or measure shoot biomass 21 days after treatment.
-
Analyze the data using dose-response curves to calculate the GR50 (dose required to reduce growth by 50%) for each population.
-
Calculate the Resistance Index (RI) by dividing the GR50 of the PR population by the GR50 of the S population. An RI > 2.0 is a strong indicator of resistance.
-
Visualizations of Key Concepts
Diagram: this compound-methyl Mode of Action
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. solutionsstores.com [solutionsstores.com]
- 3. solechem.eu [solechem.eu]
- 4. datcp.wi.gov [datcp.wi.gov]
- 5. opot.co.za [opot.co.za]
- 6. mdpi.com [mdpi.com]
- 7. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 8. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Plant resistance to acetolactate synthase-inhibiting herbicides - Advances in Weed Science [awsjournal.org]
- 12. utgis.org.ua [utgis.org.ua]
- 13. Check antagonism before pulling trigger on tank-mixed herbicides – The Seam [theseam.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Herbicide Mistakes: 3 Errors & Fixes for Farmers [demetersci.com]
- 19. gilbasolutions.com [gilbasolutions.com]
- 20. bugwoodcloud.org [bugwoodcloud.org]
Technical Support Center: Minimizing Thiencarbazone-Methyl Crop Injury in Sensitive Cultivars
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize crop injury from thiencarbazone-methyl in sensitive cultivars during experimental trials.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of this compound-methyl, offering potential causes and solutions.
Issue 1: Unexpected Crop Injury Following this compound-Methyl Application
Symptoms: Crop stunting, chlorosis (yellowing), crinkled or distorted leaves, and in severe cases, tissue death (necrosis).[1][2] Symptoms are often most apparent in new growth.[3]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect Application Rate: Exceeding the recommended application rate for the specific crop cultivar and growth stage. | Verify calculations and equipment calibration. For post-emergence applications, rates typically range from 10-15 g a.i./ha, while pre-emergence rates can be higher (22-45 g a.i./ha).[4][5] Adhere strictly to the lower end of the recommended range for sensitive cultivars. |
| Environmental Stress: Cool, wet conditions, or high temperatures and humidity can increase crop sensitivity.[6][7] | Avoid application during periods of significant environmental stress. Allow plants to recover from stress before application. Consider using a safener, especially under marginal conditions. |
| Soil Properties: High soil pH can increase the availability and uptake of some ALS inhibitors, leading to greater injury. Low organic matter soils may have less capacity to bind the herbicide, increasing its availability for crop uptake.[8] | Conduct a soil analysis prior to application. On soils with high pH or low organic matter, consider using a lower application rate or an alternative herbicide. |
| Tank Mix Incompatibility: Mixing this compound-methyl with certain other herbicides, adjuvants, or fertilizers can increase its phytotoxicity to the crop.[9][10] | Always perform a jar test to check for physical compatibility before tank mixing.[9] Consult the product label for known incompatibilities. When in doubt, apply products separately. |
| Improper Adjuvant Use: Certain adjuvants, like crop oil concentrates (COCs) or methylated seed oils (MSOs), can enhance herbicide uptake by the crop, potentially leading to injury, especially under stressful conditions.[6] | Use a nonionic surfactant (NIS) instead of more aggressive adjuvants when working with sensitive cultivars or in stressful environmental conditions.[6] Always follow the adjuvant recommendations on the herbicide label. |
Issue 2: Poor Weed Control Efficacy
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Weed Growth Stage: Weeds are too large or are not actively growing at the time of application. | Apply when weeds are small and actively growing for optimal uptake and translocation of the herbicide.[11] |
| Environmental Conditions: Dry, dusty conditions can reduce herbicide uptake. Rainfall shortly after application can wash the product off the foliage.[11] | Apply when soil is moist and weeds are not under drought stress.[11] Check the weather forecast and ensure a rain-free period after application as specified on the product label. |
| Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides. | Rotate herbicide modes of action.[12] If resistance is suspected, test the weed population for resistance and consider using a herbicide with a different mode of action. |
| Incorrect Spray Volume or Pressure: Insufficient spray volume can lead to poor coverage, while incorrect pressure can result in droplets that are too large or too small. | Use a spray volume of 6-10 gallons per acre (60-100 L/ha) with a coarse to very coarse spray quality for optimal coverage and drift reduction.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound-methyl and how does it cause crop injury?
A1: this compound-methyl is an acetolactate synthase (ALS) inhibitor.[13] It blocks the ALS enzyme, which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[13] This inhibition halts protein synthesis and cell division, leading to plant death.[14] In sensitive crop cultivars, the herbicide can have the same effect, causing symptoms like stunting, chlorosis, and necrosis.[1]
Q2: How do safeners like cyprosulfamide reduce this compound-methyl injury?
A2: Safeners like cyprosulfamide enhance the crop's ability to metabolize and detoxify the herbicide before it can cause significant damage.[5] They achieve this by inducing the expression of genes that encode for detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[15] These enzymes break down the herbicide into non-toxic metabolites.
Q3: What are the typical symptoms of this compound-methyl injury on sensitive crops like corn, wheat, and soybeans?
A3: Symptoms of this compound-methyl injury are characteristic of ALS inhibitors and include:
-
Corn: Stunting, interveinal chlorosis (yellowing between the veins), and purpling of leaves. Roots may appear "bottle-brushed" due to the inhibition of lateral root growth.[16]
-
Wheat: Stunting, chlorosis, and necrosis, particularly in the newer growth.
-
Soybeans (non-tolerant varieties): Stunting, chlorosis of new trifoliates, and reddish or purplish discoloration of leaf veins, especially on the underside of the leaves.[17]
Q4: Can this compound-methyl carry over in the soil and affect subsequent crops?
A4: Yes, like many ALS-inhibiting herbicides, this compound-methyl can have soil residual activity. The potential for carryover and injury to rotational crops depends on factors such as the application rate, soil pH, organic matter content, and environmental conditions (e.g., rainfall and temperature) that affect its degradation.[8] Always consult the product label for specific rotational crop restrictions.[18]
Q5: What is the best way to diagnose suspected this compound-methyl injury in the field?
A5: A thorough investigation is crucial for accurate diagnosis. This should include:
-
Documentation: Take detailed notes and photographs of the injury symptoms and their distribution pattern in the field.[2][19]
-
Record Review: Examine herbicide application records, including the product used, rate, date, and weather conditions.[2]
-
Field History: Consider the cropping and herbicide history of the field to assess the possibility of carryover.
-
Comparison: Compare the symptoms in the affected area with those in an untreated control area or a less affected part of the field.
-
Expert Consultation: If unsure, consult with an agronomist or extension specialist for assistance.[2]
Experimental Protocols
Protocol 1: Visual Assessment of Crop Injury
Objective: To quantify the phytotoxic effects of this compound-methyl on a sensitive crop cultivar.
Methodology:
-
Establish Experimental Units: Design a randomized complete block experiment with a minimum of four replications. Each plot should be of a sufficient size to allow for representative visual assessment.
-
Treatment Application: Apply this compound-methyl at various rates (e.g., 0.5x, 1x, and 2x the recommended rate) at the desired crop growth stage (pre- or post-emergence). Include an untreated control for comparison.
-
Visual Rating: At 7, 14, and 21 days after treatment (DAT), visually assess crop injury in each plot using a percentage scale, where 0% represents no injury and 100% represents complete crop death. Ratings should be based on the overall plot appearance, considering stunting, chlorosis, and necrosis.
-
Data Analysis: Analyze the visual injury data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Herbicide Carryover Bioassay
Objective: To determine if this compound-methyl residues in the soil are sufficient to cause injury to a sensitive rotational crop.
Methodology:
-
Soil Sampling: Collect representative soil samples from the top 2-3 inches of the field . Take separate composite samples from areas of concern (e.g., sprayer overlaps, low spots) and from an area known to be free of the herbicide (control).[20]
-
Potting: Fill several 3- to 4-inch pots with the soil from each sampled area. Label the pots clearly.[20]
-
Planting: Plant seeds of a highly sensitive indicator species (e.g., tomato, cucumber, or a non-ALS-tolerant variety of the intended rotational crop) in each pot.[20]
-
Growth Conditions: Place the pots in a greenhouse or a sunny indoor location with consistent temperature and light. Water as needed to maintain adequate soil moisture.[20]
-
Observation: Observe the plants for approximately three weeks after emergence. Look for symptoms of herbicide injury such as stunting, chlorosis, and abnormal growth.[20][21]
-
Evaluation: Compare the growth of plants in the field soil to the growth of plants in the control soil. Significant growth reduction or injury symptoms in the field soil indicate the presence of potentially harmful herbicide residues.
Visualizations
References
- 1. datcp.wi.gov [datcp.wi.gov]
- 2. Herbicide Injury Symptoms & Corn Damage: 7 Key Signs [farmonaut.com]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. solechem.eu [solechem.eu]
- 8. researchgate.net [researchgate.net]
- 9. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 10. ag.purdue.edu [ag.purdue.edu]
- 11. solutionsstores.com [solutionsstores.com]
- 12. extension.okstate.edu [extension.okstate.edu]
- 13. chemicalwarehouse.com [chemicalwarehouse.com]
- 14. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. canr.msu.edu [canr.msu.edu]
- 17. mdpi.com [mdpi.com]
- 18. Identifying & Preventing Herbicide Injury to Landscape Plants & Vegetables | Extension | West Virginia University [extension.wvu.edu]
- 19. extension.okstate.edu [extension.okstate.edu]
- 20. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 21. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
Technical Support Center: Enhancing Thiencarbazone-methyl Rainfastness and Photostability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the rainfastness and photostability of the herbicide thiencarbazone-methyl.
Section 1: Troubleshooting Guides
This section offers solutions to common problems encountered during the formulation and testing of this compound-methyl.
Troubleshooting Poor Rainfastness
Issue: My this compound-methyl formulation shows significant wash-off after simulated rainfall.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Adhesion | Incorporate a sticker or deposition aid into your formulation. Common choices for sulfonylurea herbicides include methylated seed oils (MSOs), non-ionic surfactants (NIS), and organosilicone surfactants.[1][2][3][4][5] | Increased adhesion of the herbicide to the leaf surface, reducing the amount washed off by rain. |
| Poor Spreading and Coverage | Add a spreading agent, such as a non-ionic or organosilicone surfactant, to reduce the surface tension of the spray droplet.[6][7] | Improved and more uniform coverage of the herbicide on the leaf surface, leading to better absorption and reduced wash-off. |
| Incorrect Adjuvant Concentration | Optimize the concentration of the chosen adjuvant. Start with the manufacturer's recommended rate and perform a dose-response study. | Determination of the optimal adjuvant concentration that provides maximum rainfastness without causing phytotoxicity. |
| Unsuitable Formulation Type | Consider alternative formulation types. Oil-based formulations (e.g., oil dispersions) may offer better rainfastness compared to water-based formulations.[8] | Enhanced retention of the active ingredient on the leaf surface due to the properties of the oil carrier. |
Troubleshooting Photodegradation
Issue: I am observing a rapid loss of this compound-methyl efficacy under high light intensity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| UV Radiation Exposure | Incorporate a UV absorber or photostabilizer into the formulation. Consider broad-spectrum UV absorbers such as benzotriazoles or benzophenones.[5][9][10][11][12][13][14][15][16][17] | The UV absorber will compete for and absorb the UV radiation, thereby protecting the this compound-methyl molecule from photodegradation. |
| Suboptimal UV Absorber | Screen a panel of UV absorbers from different chemical classes (e.g., benzotriazoles, benzophenones, triazines) to find the most effective one for this compound-methyl.[14] | Identification of the most effective UV absorber that provides the highest level of photoprotection for this compound-methyl. |
| Insufficient Concentration of Photoprotectant | Optimize the concentration of the selected UV absorber in the formulation. | Determination of the minimum effective concentration of the UV absorber that provides adequate photostability. |
| Formulation-Induced Degradation | Evaluate the compatibility of all formulation components. Some excipients may promote photodegradation. | A stable formulation where the components do not contribute to the degradation of this compound-methyl. |
Section 2: Frequently Asked Questions (FAQs)
Rainfastness FAQs
Q1: What is rainfastness and why is it important for this compound-methyl?
A1: Rainfastness is the ability of a herbicide to resist being washed off a plant's surface by rainfall or irrigation.[18] It is a critical attribute for a post-emergence herbicide like this compound-methyl because its efficacy depends on being absorbed by the weed's foliage.[19] Poor rainfastness can lead to a significant loss of the active ingredient, resulting in reduced weed control and the need for re-application.
Q2: Which adjuvants are most effective for improving the rainfastness of sulfonylurea herbicides like this compound-methyl?
A2: While specific data for this compound-methyl is limited, studies on other sulfonylurea herbicides suggest that non-ionic surfactants (NIS), methylated seed oils (MSO), and organosilicone surfactants are effective at improving rainfastness.[1][2][3][4][5][20] It is recommended to conduct a screening study to determine the best performing adjuvant for your specific this compound-methyl formulation.
Q3: How soon after application is this compound-methyl considered rainfast?
A3: The rainfast period for this compound-methyl is not definitively established in the public domain and will depend heavily on the formulation and the adjuvants used. For many systemic herbicides, a rain-free period of 4 to 6 hours is often recommended under good growing conditions. However, the addition of certain adjuvants can significantly shorten this period.[18] Experimental validation is necessary to determine the specific rainfast interval for a given formulation.
Photostability FAQs
Q1: What is photodegradation and how does it affect this compound-methyl?
A1: Photodegradation is the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun.[12] this compound-methyl can undergo photodegradation, which leads to a loss of its herbicidal activity. The reported photolytic half-life of this compound-methyl is between 18.7 and 22.6 days, indicating its susceptibility to degradation upon exposure to light.[21]
Q2: What types of compounds can be used to protect this compound-methyl from photodegradation?
A2: UV absorbers and photostabilizers can be added to formulations to protect active ingredients from photodegradation.[12][13] Common classes of UV absorbers include benzotriazoles, benzophenones, and triazines.[5][14][15][16] These compounds work by absorbing harmful UV radiation before it can reach and degrade the this compound-methyl molecule.
Q3: How do I test the photostability of my this compound-methyl formulation?
A3: Photostability testing is typically conducted by exposing the formulation to a controlled light source that mimics the solar spectrum, such as a xenon arc lamp or a UVA-340 fluorescent lamp, for a specified duration.[22][23][24][25] The amount of this compound-methyl remaining after exposure is then quantified using an appropriate analytical method like HPLC-UV or LC-MS/MS.[20][21][26][27][28]
Section 3: Experimental Protocols
Protocol for Evaluating this compound-methyl Rainfastness
This protocol outlines a laboratory-based method to assess the rainfastness of different this compound-methyl formulations.
Objective: To quantify the amount of this compound-methyl washed off from a leaf surface by simulated rainfall.
Materials:
-
This compound-methyl formulations (with and without adjuvants)
-
Potted plants with a consistent leaf surface (e.g., velvetleaf or a model plant)
-
Laboratory spray chamber
-
Rainfall simulator with adjustable intensity
-
Collection vessels (e.g., beakers or petri dishes)
-
Solvent for extraction (e.g., acetonitrile)
Workflow Diagram:
Caption: Workflow for the rainfastness evaluation of this compound-methyl.
Procedure:
-
Preparation of Formulations: Prepare spray solutions of this compound-methyl at a known concentration, both with and without the adjuvants to be tested.
-
Herbicide Application: Uniformly apply a set volume of each formulation to the adaxial surface of the leaves of the test plants using a laboratory spray chamber. Leave a set of treated plants as a no-rain control.
-
Drying Period: Allow the applied herbicide to dry on the leaf surface for a predetermined period (e.g., 1, 2, 4, or 6 hours) under controlled environmental conditions.
-
Simulated Rainfall: Place the plants in a rainfall simulator and subject them to a standardized rainfall event (e.g., 10 mm of rain over 30 minutes).
-
Sample Collection: Carefully collect the runoff (wash-off solution) from the treated leaves into a collection vessel.
-
Extraction: Extract the this compound-methyl from the wash-off solution using a suitable solvent like acetonitrile.
-
Quantification: Analyze the concentration of this compound-methyl in the extract using a validated HPLC-UV or LC-MS/MS method.[21][26]
-
Data Analysis: Calculate the percentage of the applied this compound-methyl that was washed off for each formulation and drying time.
Protocol for Evaluating this compound-methyl Photostability
This protocol describes a method for assessing the photostability of this compound-methyl formulations and the effectiveness of photoprotectants.
Objective: To determine the degradation rate of this compound-methyl under controlled UV irradiation.
Materials:
-
This compound-methyl formulations (with and without UV absorbers)
-
Quartz plates or petri dishes
-
Controlled environment chamber with a UVA-340 lamp (or other suitable light source)[22][23][24][25]
-
Dark control samples (wrapped in aluminum foil)
-
Solvent for extraction (e.g., acetonitrile)
Workflow Diagram:
Caption: Workflow for the photostability evaluation of this compound-methyl.
Procedure:
-
Preparation of Formulations: Prepare solutions of this compound-methyl at a known concentration, with and without the UV absorbers to be tested.
-
Sample Application: Apply a precise volume of each formulation onto separate quartz plates or into petri dishes, and allow the solvent to evaporate, leaving a thin film of the formulation.
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.
-
UV Exposure: Place the sample plates and the dark controls in a photostability chamber equipped with a UVA-340 lamp. Expose the samples to a controlled intensity of UV radiation for a set period.
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a set of sample plates and their corresponding dark controls from the chamber.
-
Extraction: Extract the remaining this compound-methyl from each plate using a suitable solvent.
-
Quantification: Analyze the concentration of this compound-methyl in each extract using a validated HPLC-UV or LC-MS/MS method.[21][26]
-
Data Analysis: Plot the concentration of this compound-methyl versus time for both the exposed and dark control samples. Calculate the photodegradation rate constant and the half-life for each formulation.
Section 4: Data Presentation
The following tables are templates for summarizing quantitative data from your experiments.
Rainfastness Data Summary
| Formulation | Adjuvant (Concentration) | Rain-free Period (hours) | This compound-methyl Wash-off (%) |
| Control | None | 1 | e.g., 85 |
| Formulation A | NIS (0.25% v/v) | 1 | e.g., 60 |
| Formulation B | MSO (1.0% v/v) | 1 | e.g., 55 |
| Formulation C | Organosilicone (0.1% v/v) | 1 | e.g., 40 |
| ... | ... | ... | ... |
Photostability Data Summary
| Formulation | UV Absorber (Concentration) | Irradiation Time (hours) | This compound-methyl Remaining (%) | Calculated Half-life (hours) |
| Control | None | 24 | e.g., 50 | e.g., 24 |
| Formulation X | Benzotriazole A (0.5% w/w) | 24 | e.g., 85 | e.g., 72 |
| Formulation Y | Benzophenone B (1.0% w/w) | 24 | e.g., 78 | e.g., 60 |
| ... | ... | ... | ... | ... |
Section 5: Signaling Pathways and Logical Relationships
Mode of Action of this compound-methyl
This compound-methyl is an acetolactate synthase (ALS) inhibitor.[19] It blocks the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.
Caption: this compound-methyl inhibits the ALS enzyme, blocking amino acid synthesis.
References
- 1. store.astm.org [store.astm.org]
- 2. dl.astm.org [dl.astm.org]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. isws.org.in [isws.org.in]
- 7. Non-Ionic Surfactants Antagonize Toxicity of Potential Phenolic Endocrine-Disrupting Chemicals, Including Triclosan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review [arccjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Adsorption and desorption behavior of ionic and nonionic surfactants on polymer surfaces - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. caronscientific.com [caronscientific.com]
- 19. This compound-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
- 22. biobostonconsulting.com [biobostonconsulting.com]
- 23. database.ich.org [database.ich.org]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ikev.org [ikev.org]
- 26. Determination of this compound-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 27. researchgate.net [researchgate.net]
- 28. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Strategies for Managing Weed Shifts Following Thiencarbazone-Methyl Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiencarbazone-methyl.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound-methyl?
A1: this compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[2][3][4][5] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[3] By inhibiting ALS, this compound-methyl effectively halts cell division and growth in susceptible plants, leading to their death.[3] It is absorbed through both the foliage and roots of plants.[3][6]
Q2: What are the common symptoms of this compound-methyl injury on susceptible weeds?
A2: Susceptible weeds treated with this compound-methyl typically exhibit a cessation of growth shortly after application. Visible symptoms, which may take several days to appear, include chlorosis (yellowing), stunting, and necrosis (tissue death).[6]
Q3: What is a "weed shift" and how does it relate to this compound-methyl application?
A3: A weed shift is a change in the composition of a weed population in a specific area over time, often as a result of a particular management practice, such as the repeated use of a herbicide with the same mode of action. The herbicide effectively controls susceptible weed species, but allows naturally tolerant or resistant species to survive and reproduce. Over several seasons, these less-susceptible species can become dominant in the weed community. For example, the prolonged use of sulfonylurea herbicides, which also inhibit ALS, has been linked to an increase in the prevalence of species like Veronica spp. and Viola arvensis.[7]
Q4: What is the difference between weed shift and herbicide resistance?
A4: While related, weed shift and herbicide resistance are distinct concepts.
-
Weed Shift: Refers to a change in the relative abundance of different weed species in a population. Species that were never susceptible to the herbicide become more prevalent.
-
Herbicide Resistance: Refers to the evolved ability of a biotype of a normally susceptible weed species to survive a herbicide application at a dose that would normally be lethal. This is due to genetic changes within that species.
The use of this compound-methyl can lead to both outcomes. It can select for naturally tolerant weed species (weed shift) and also select for resistant biotypes within a susceptible species (herbicide resistance).
Troubleshooting Guide
Issue 1: Reduced or no efficacy of this compound-methyl on a weed species that was previously susceptible.
| Possible Cause | Troubleshooting Steps |
| Development of Herbicide Resistance | 1. Confirm Resistance: Conduct a dose-response assay comparing the suspected resistant population with a known susceptible population (see Experimental Protocols section). A significant increase in the dose required to achieve 50% growth reduction (GR50) indicates resistance. 2. Molecular Testing: If resources permit, sequence the ALS gene of the suspected resistant population to identify known mutations that confer resistance (e.g., Pro-197-Thr substitution).[8] 3. Management: Rotate to a herbicide with a different mode of action. Implement integrated weed management (IWM) strategies, including mechanical and cultural controls, to reduce selection pressure. |
| Improper Application | 1. Verify Rate and Timing: Ensure the correct application rate was used for the target weed species and its growth stage.[9] Weeds that are too large or hardened-off may not be effectively controlled.[10] 2. Check Equipment: Confirm that the sprayer was properly calibrated and that there were no issues with nozzles or pressure. 3. Review Environmental Conditions: Herbicide uptake can be affected by weather. Applications made during drought stress or when heavy rain occurs shortly after application may be less effective.[10] |
| Water Quality Issues | 1. Test Water pH: The efficacy of some herbicides can be influenced by the pH of the spray solution. A pH around 7.0 is generally ideal.[11] If the pH is too low or too high, consider using a buffering agent. 2. Check for Antagonists: Certain ions in the water, such as iron, can sometimes reduce herbicide efficacy.[7] |
Issue 2: Unexpected crop injury (phytotoxicity) following this compound-methyl application.
| Possible Cause | Troubleshooting Steps |
| Tank Contamination | 1. Review Spray Logs: Check if the sprayer was used previously with a herbicide to which the current crop is sensitive.[9] 2. Observe Injury Pattern: Injury from tank contamination often appears in the initial spray swath and may diminish as the tank empties.[8] 3. Implement Thorough Cleanout: Ensure rigorous sprayer cleanout procedures are followed between applications of different herbicides. |
| Incorrect Application Rate or Timing | 1. Verify Rate: Applying a rate higher than recommended for the specific crop and growth stage can cause injury.[9] 2. Check Crop Stage: Some crops are more sensitive to herbicides at certain growth stages.[12] Apply only during the recommended window. |
| Environmental Stress | 1. Assess Weather Conditions: Cool, wet weather can sometimes increase the potential for crop injury from soil-applied herbicides.[12] Warm, humid conditions may increase injury from foliar applications.[12] 2. Evaluate Soil Type: Lighter, low organic matter soils may increase the potential for injury from some soil-applied herbicides.[12] |
| Herbicide Carryover | 1. Review Herbicide History: Injury may be caused by the persistence of a herbicide applied in a previous season.[8] 2. Observe Injury Patterns: Carryover injury may appear in patterns related to soil type, such as on sandy knolls or in areas with low organic matter.[8] |
Data Presentation
Table 1: Efficacy of this compound-methyl on Various Weed Species
| Weed Species | Common Name | Application Timing | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Amaranthus retroflexus | Redroot Pigweed | Post-emergence | 10-15 | Susceptible biotypes are controlled, but resistant biotypes show high levels of survival. | [13] |
| Chenopodium album | Common Lambsquarters | Post-emergence | 10-15 | Generally effective, but reduced efficacy has been observed under certain conditions. | [2][14] |
| Setaria faberi | Giant Foxtail | Post-emergence | 15 | 88-98 | [1] |
| Setaria viridis | Green Foxtail | Post-emergence | 15 | 88-98 | [1] |
| Fallopia convolvulus | Wild Buckwheat | Post-emergence | 2.1 (GR50) | Highly susceptible. | [7] |
| Calystegia sepium | Hedge Bindweed | Post-emergence | >2.1 (GR50) | Moderately susceptible. | [7] |
| Convolvulus arvensis | Field Bindweed | Post-emergence | >2.1 (GR50) | Low susceptibility. | [7] |
| Ipomoea hederacea | Ivyleaf Morningglory | Post-emergence | 0.03-0.06 (lb/acre) | 99-100 | [3] |
| Brachiaria platyphylla | Broadleaf Signalgrass | Post-emergence | 0.03-0.06 (lb/acre) | 94-99 | [3] |
| Amaranthus palmeri (ALS-resistant) | Palmer Amaranth | Post-emergence | 0.03-0.06 (lb/acre) | 55-61 | [3] |
Table 2: Dose-Response Data for Amaranthus retroflexus to Foramsulfuron + this compound-methyl
| Biotype | GR50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible | 0.14 | - |
| Resistant (AMARE1) | 49.14 | 351 |
| Resistant (AMARE2) | 1.68 | 12 |
| Data from a study on resistance to a product containing foramsulfuron and this compound-methyl.[13] |
Experimental Protocols
Whole-Plant Dose-Response Assay for Herbicide Resistance Confirmation
This protocol is adapted from established methods for testing herbicide resistance at the whole-plant level.
-
Seed Collection and Preparation:
-
Collect mature seeds from at least 30 random plants in the suspected resistant population and from a known susceptible population.
-
Clean the seeds to remove chaff and store them in labeled paper bags at low temperature and humidity until use.
-
-
Plant Growth:
-
Germinate seeds in petri dishes on moistened filter paper or in trays with a sterile growing medium.
-
Once seedlings have developed 1-2 true leaves, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
-
Herbicide Application:
-
When plants reach the 2-4 leaf stage, treat them with a range of this compound-methyl doses. A typical dose range would include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
-
Use a precision bench sprayer to ensure uniform application. Include a non-ionic surfactant if recommended by the herbicide label.
-
Treat a minimum of 5-10 replicate plants per dose for both the suspected resistant and susceptible populations.
-
-
Data Collection and Analysis:
-
At 21-28 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass of each plant and record the fresh weight. Dry the biomass at 60-70°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in biomass for each plant relative to the untreated control of the same population.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 value for each population.
-
Calculate the Resistance Index (RI) by dividing the GR50 of the suspected resistant population by the GR50 of the susceptible population. An RI greater than 2 is generally considered indicative of resistance.
-
Mandatory Visualizations
Caption: Mode of action of this compound-methyl via inhibition of the ALS enzyme.
Caption: Mechanism of target-site resistance to this compound-methyl.
Caption: Experimental workflow for confirming herbicide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. datcp.wi.gov [datcp.wi.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diagnosing Herbicide Injury on Field Crops [ag.purdue.edu]
- 9. Preventing herbicide injury - Ontario Grain Farmer [ontariograinfarmer.ca]
- 10. labelsds.com [labelsds.com]
- 11. alabamacounties.org [alabamacounties.org]
- 12. extension.psu.edu [extension.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. angliafarmer.co.uk [angliafarmer.co.uk]
Validation & Comparative
Thiencarbazone-methyl efficacy compared to other sulfonylurea herbicides
A Comparative Guide to the Efficacy of Thiencarbazone-Methyl and Other Sulfonylurea Herbicides
Introduction
In the landscape of modern agriculture, selective weed management is paramount for ensuring crop yield and quality. Among the chemical tools available, acetolactate synthase (ALS) inhibitors represent a significant class of herbicides. This guide provides a detailed comparison of this compound-methyl, a member of the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class, with traditional sulfonylurea herbicides.[1][2][3] Both groups share a common mode of action but can exhibit differences in efficacy, crop tolerance, and weed control spectrum. This document, intended for researchers and agricultural scientists, synthesizes experimental data to offer an objective performance comparison.
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Both this compound-methyl and sulfonylurea herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][5][6][7][8][9][10][11][12] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[4][7][10][12][13] These amino acids are essential for protein synthesis and, consequently, for plant growth and cell division.[4][9]
By blocking the ALS enzyme, these herbicides halt the production of these vital amino acids.[4] This disruption leads to a cessation of growth in susceptible plants, followed by characteristic injury symptoms such as chlorosis (yellowing), purpling of veins, stunting, and eventual necrosis, typically developing over several days.[6][11][14] this compound-methyl is absorbed through both the foliage and roots, acting as a systemic herbicide that translocates to the growing points of the plant.[4][11][13]
Caption: Mode of Action for ALS-Inhibiting Herbicides.
Efficacy Comparison from Experimental Data
The efficacy of this compound-methyl, often in combination with other active ingredients, has been evaluated against various sulfonylureas across different weed species. Field studies demonstrate its utility and comparative performance.
A study conducted in Arkansas evaluated post-emergence applications of this compound-methyl (TCM) against other ALS inhibitors in glufosinate-resistant soybeans. The results showed that TCM alone provided superior control of ivyleaf morningglory (99-100%) and broadleaf signalgrass (94-99%) 21 days after treatment (DAT) compared to other tested ALS-inhibiting herbicides like imazethapyr, chlorimuron, nicosulfuron, and halosulfuron.[15][16] However, its control of ALS-resistant Palmer amaranth was limited (55-61%) when used alone, but increased to 95-99% when tank-mixed with glufosinate.[15][16]
In corn, a multi-location study in Iran compared the efficacy of a formulation containing this compound+isoxaflutol+cyprosulfamide with other common herbicides. This formulation, at rates of 440 and 550 ml/ha, achieved 75% to 88% control over a diverse spectrum of weeds, including dominant species like pigweed.[17] Its performance was comparable to a treatment of foramsulfuron+iodosulfuron+this compound, which also provided 70-85% weed control.[17]
Another set of field studies in Louisiana and Mississippi evaluated pre-emergence (PRE) treatments. A pre-packaged mixture of this compound-methyl and isoxaflutole, particularly when combined with atrazine, controlled barnyardgrass, entireleaf morningglory, Palmer amaranth, and velvetleaf by at least 90% at 20 weeks after planting.[18] This combination also provided better control of rhizomatous johnsongrass (74-76%) compared to an atrazine plus S-metolachlor program (67%).[18][19]
The following tables summarize the quantitative data from these comparative studies.
Data Presentation
Table 1: Comparison of Herbicidal Efficacy (% Weed Control)
| Herbicide(s) | Application Rate (Active Ingredient) | Target Weed Species | % Control | Study Location/Crop | Citation |
| This compound-methyl | 0.03 & 0.06 lb/acre | Ivyleaf morningglory | 99-100% | Arkansas / Soybean | [15][16] |
| Broadleaf signalgrass | 94-99% | Arkansas / Soybean | [15][16] | ||
| ALS-Resistant Palmer amaranth | 55-61% | Arkansas / Soybean | [15][16] | ||
| Imazethapyr, Chlorimuron, Nicosulfuron, Halosulfuron | Labeled Rates | Ivyleaf morningglory | <99% | Arkansas / Soybean | [15][16] |
| Broadleaf signalgrass | <94% | Arkansas / Soybean | [15][16] | ||
| This compound + Isoxaflutol + Cyprosulfamide | 440 & 550 ml/ha (formulation) | Pigweed, Common purslane, etc. | 75-88% | Iran / Corn | [17] |
| Foramsulfuron + Iodosulfuron + this compound | 1 L/ha (formulation) | Pigweed, Common purslane, etc. | 70-85% | Iran / Corn | [17] |
| Topramezone | 150 ml/ha (formulation) | Pigweed, Common purslane, etc. | 30-50% (Lower efficacy) | Iran / Corn | [17] |
| This compound-methyl : Isoxaflutole + Atrazine | 30:80 g/ha + 1,120 g/ha | Barnyardgrass, Palmer amaranth | ≥90% | LA & MS / Corn | [18] |
| Rhizomatous johnsongrass | 74-76% | LA & MS / Corn | [18][19] | ||
| Atrazine + S-metolachlor | 1,820 + 1,410 g/ha | Rhizomatous johnsongrass | 67% | LA & MS / Corn | [18][19] |
Table 2: Application Rates from Efficacy Studies
| Herbicide | Chemical Class | Application Rate (Active Ingredient) | Application Timing |
| This compound-methyl | Sulfonyl-amino-carbonyl-triazolinone | 10–15 g/ha | Post-emergence |
| 22–45 g/ha | Pre-emergence | ||
| Mesosulfuron-methyl + Iodosulfuron-methyl | Sulfonylurea | 14.4–21.6 g/ha | Post-emergence |
| Metsulfuron-methyl + Sulfosulfuron | Sulfonylurea | 28–36 g/ha | Post-emergence |
| Foramsulfuron + Iodosulfuron + this compound | Sulfonylurea + SACT | 1 L/ha (formulation) | Post-emergence |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The protocols below are generalized from the cited efficacy studies.[2][16][17]
Field Trial Methodology for Efficacy Assessment
-
Experimental Design : Field trials are typically conducted using a randomized complete block design (RCBD) with three to four replications per treatment to minimize the effects of field variability.[2]
-
Treatments : Treatments include various herbicides at specified rates, a hand-weeded control, and an unweeded (weedy check) control.
-
Application : Herbicides are applied using a calibrated knapsack or plot sprayer delivering a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.[2] Applications are timed for pre-emergence (before crop and weed emergence) or post-emergence (when weeds are at a specific growth stage).
-
Data Collection :
-
Weed Control : Efficacy is assessed visually at set intervals (e.g., 7, 14, 21, and 28 days after treatment) as a percentage of control compared to the unweeded check (0% = no control, 100% = complete control).
-
Weed Density and Biomass : Weed counts per unit area (e.g., per m²) and dry biomass are measured by harvesting weeds from a quadrat within each plot.
-
Crop Tolerance : Crop injury is visually rated on a scale of 0% (no injury) to 100% (crop death).
-
Yield : The crop is harvested at maturity from the center of each plot to determine the final grain or biological yield.
-
-
Statistical Analysis : Data are subjected to analysis of variance (ANOVA), and treatment means are separated using an appropriate statistical test (e.g., Fisher's Protected LSD) at a specified significance level (e.g., P ≤ 0.05).
Caption: Generalized Workflow for Herbicide Efficacy Field Trials.
Conclusion
This compound-methyl, a sulfonyl-amino-carbonyl-triazolinone, demonstrates robust efficacy against a cross-spectrum of grass and broadleaf weeds, operating through the well-understood ALS-inhibition pathway shared with sulfonylurea herbicides.[1][2][3] Experimental data reveal that its performance is often comparable or, in the case of specific weeds like ivyleaf morningglory, superior to some traditional sulfonylureas when applied post-emergence.[15][16] Its strength is often realized in pre-formulated mixtures with other herbicides (e.g., isoxaflutole, iodosulfuron) and safeners, which broaden the weed control spectrum and enhance crop safety.[2][3] As with all herbicides, efficacy is dependent on application timing, rate, weed species present, and environmental conditions. The data suggest that this compound-methyl is a valuable and flexible tool in integrated weed management programs, offering both pre- and post-emergence activity.[1][4]
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sulfonylurea herbicides [cnagrochem.com]
- 7. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 8. stanfordchem.com [stanfordchem.com]
- 9. kenso.com.au [kenso.com.au]
- 10. solechem.eu [solechem.eu]
- 11. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 13. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 14. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of this compound-methyl+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]
- 18. Evaluation of this compound-methyl– and Isoxaflutole-Based Herbicide Programs in Corn | Weed Technology | Cambridge Core [cambridge.org]
- 19. complete.bioone.org [complete.bioone.org]
A Comparative Analysis of Thiencarbazone-methyl and Other Acetolactate Synthase (ALS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of Thiencarbazone-methyl with other inhibitors of the acetolactate synthase (ALS) enzyme. The information presented is supported by experimental data to assist researchers, scientists, and professionals in the field of drug development in their understanding and evaluation of these compounds.
Introduction to ALS Inhibitors
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] Herbicides that inhibit this enzyme effectively halt plant growth by depleting these essential amino acids, leading to plant death.[3] The ALS-inhibiting herbicides are a diverse group of compounds, classified into several chemical families, including sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinylthiobenzoates (PBs), and sulfonylaminocarbonyl-triazolinones (SACTs).[3] this compound-methyl belongs to the SACT family.[1] Due to their high efficacy at low application rates and low mammalian toxicity, ALS inhibitors have been widely adopted in agriculture.[4] However, their extensive use has also led to the evolution of herbicide-resistant weed populations.[5]
This compound-methyl: An Overview
This compound-methyl is a selective, systemic herbicide used for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, primarily corn and wheat.[1][2] As a member of the sulfonylaminocarbonyl-triazolinone (SACT) chemical family, it functions by inhibiting the ALS enzyme.[1] It is absorbed through both the foliage and roots of plants and translocates to the growing points.[1]
Comparative Efficacy
Experimental data from various field and greenhouse studies demonstrate the efficacy of this compound-methyl, often in comparison to other ALS inhibitors.
Weed Control
This compound-methyl has shown effective control of numerous weed species. In a study evaluating post-emergence applications, this compound-methyl alone demonstrated superior control of ivyleaf morningglory (Ipomoea hederacea) at 99-100% and broadleaf signalgrass (Urochloa platyphylla) at 94-99% when compared to other ALS-inhibiting herbicides such as imazethapyr, chlorimuron, nicosulfuron, and halosulfuron.[6] In pre-emergence applications, this compound-methyl at 0.06 lb/acre provided 91% control of ivyleaf morningglory and 97% control of broadleaf signalgrass.[6]
However, its efficacy can be limited against certain herbicide-resistant weeds. For instance, control of ALS-resistant Palmer amaranth (Amaranthus palmeri) with this compound-methyl alone was reported to be between 55% and 61%.[6]
A field study in Iran comparing a formulation of this compound+isoxaflutole+cyprosulfamide with other common herbicides in corn found that it provided 75% to 88% weed control at application rates of 440 and 550 ml/ha.[7] Another formulation of foramsulfuron+iodosulfuron+this compound also showed high efficacy, with 70-85% weed control.[7]
Crop Tolerance
A key aspect of selective herbicides is their safety for the target crop. In a study on ALS-resistant soybean varieties, post-emergence applications of this compound-methyl resulted in less than 3% crop injury at 21 days after treatment.[6] In contrast, ALS-susceptible soybean varieties showed significant injury, with 75% for pre-emergence and 98% for post-emergence applications.[6] In corn, this compound-methyl is often formulated with a safener, such as cyprosulfamide, to enhance crop tolerance.[1]
Data Presentation
The following tables summarize quantitative data on the performance of this compound-methyl in comparison to other ALS inhibitors.
Table 1: Comparative Weed Control Efficacy (% Control) of Post-Emergence ALS Inhibitors
| Weed Species | This compound-methyl | Imazethapyr | Chlorimuron | Nicosulfuron | Halosulfuron |
| Ivyleaf Morningglory | 99-100[6] | Not specified | Not specified | Not specified | Not specified |
| Broadleaf Signalgrass | 94-99[6] | Not specified | Not specified | Not specified | Not specified |
| ALS-Resistant Palmer Amaranth | 55-61[6] | Not specified | Not specified | Not specified | Not specified |
Table 2: Pre-Emergence Efficacy (% Control) of this compound-methyl (0.06 lb/acre)
| Weed Species | % Control |
| Ivyleaf Morningglory | 91[6] |
| Broadleaf Signalgrass | 97[6] |
| ALS-Resistant Palmer Amaranth | 58[6] |
Table 3: Crop Injury (%) of this compound-methyl on Soybean Varieties (21 Days After Treatment)
| Soybean Variety | Pre-Emergence Injury | Post-Emergence Injury |
| ALS-Resistant | <3[6] | <3[6] |
| ALS-Susceptible | 75[6] | 98[6] |
Table 4: Application Rates of this compound-methyl in Corn
| Application Timing | Rate (g a.i./ha) |
| Pre-emergence | 22 - 45[1][2] |
| Post-emergence | 10 - 15[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of ALS-inhibiting herbicides.
In Vitro ALS Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of the ALS enzyme by 50% (I50).
Methodology:
-
Enzyme Extraction: Extract the ALS enzyme from young, actively growing plant tissue. Homogenize the tissue in an extraction buffer and centrifuge to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Assay Reaction: Set up reaction tubes containing the enzyme extract, a reaction buffer with the substrate (e.g., pyruvate), and varying concentrations of the herbicide inhibitor.[8]
-
Incubation: Incubate the reaction tubes at a specific temperature for a set period to allow the enzymatic reaction to proceed.
-
Reaction Termination and Product Measurement: Stop the reaction and measure the amount of acetolactate produced. This is often done by converting acetolactate to acetoin, which can be colorimetrically quantified.[9]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the I50 value.
Greenhouse Whole-Plant Bioassay for Herbicide Efficacy
Objective: To assess the efficacy of a herbicide on whole plants under controlled conditions.
Methodology:
-
Plant Material: Grow weed and crop species from seed in pots containing a standardized soil mix in a greenhouse.
-
Herbicide Application: Apply the herbicide at various doses to the plants at a specific growth stage (e.g., 2-4 leaf stage). Use a cabinet sprayer to ensure uniform application.[10][11]
-
Experimental Design: Arrange the pots in a randomized complete block design with multiple replications.[10]
-
Evaluation: Visually assess weed control and crop injury at set intervals after treatment (e.g., 7, 14, and 21 days) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).[10]
-
Data Collection: At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to quantify the herbicide's effect on plant growth.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effective dose (ED50) or to compare the efficacy of different treatments.
Field Trial for Herbicide Performance Evaluation
Objective: To evaluate the performance of a herbicide under real-world agricultural conditions.
Methodology:
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: Establish small plots in a randomized complete block design with multiple replications.[1]
-
Herbicide Application: Apply the herbicides at specified rates and crop/weed growth stages using a calibrated sprayer (e.g., knapsack sprayer).[1]
-
Data Collection:
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the effects of different herbicide treatments on weed control, crop tolerance, and yield.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound-methyl and other ALS inhibitors.
Experimental Workflow
Caption: General workflow for evaluating herbicide efficacy.
Logical Relationship of Herbicide Resistance Development
Caption: The process of herbicide resistance evolution in a weed population.
Conclusion
This compound-methyl is an effective ALS-inhibiting herbicide with a broad spectrum of weed control. Comparative data suggests it can offer advantages in the control of certain weed species over other ALS inhibitors. However, like all ALS inhibitors, its efficacy can be challenged by the presence of resistant weed biotypes. Understanding the comparative performance, mechanisms of action, and potential for resistance is crucial for developing sustainable weed management strategies. The experimental protocols and data presented in this guide provide a foundation for further research and development in the field of herbicides.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound-methyl+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Thiencarbazone-Methyl: A Validated Alternative for Combating Glyphosate-Resistant Weeds
For researchers, scientists, and professionals in drug development, the escalating challenge of glyphosate-resistant weeds necessitates the exploration and validation of alternative herbicidal solutions. This guide provides a comprehensive comparison of thiencarbazone-methyl's performance against glyphosate-resistant weeds, supported by experimental data, detailed protocols, and mechanistic insights.
This compound-methyl, a member of the sulfonyl-amino-carbonyl-triazolinone chemical class, has emerged as a potent tool in the management of a broad spectrum of weeds, including those that have developed resistance to glyphosate.[1] As an acetolactate synthase (ALS) inhibitor, it offers a distinct mode of action, crucial for effective herbicide resistance management programs.[1]
Comparative Efficacy Against Key Glyphosate-Resistant Weeds
The true measure of an alternative herbicide lies in its performance against weeds that have evolved resistance to conventional treatments. While comprehensive, direct, side-by-side comparisons in published literature are limited, existing studies, often evaluating this compound-methyl in tank-mixtures, provide valuable insights into its efficacy.
Palmer Amaranth (Amaranthus palmeri)
Glyphosate-resistant Palmer amaranth is a significant threat to crop production. While standalone data is scarce, studies on herbicide programs demonstrate the contribution of this compound-methyl. For instance, pre-emergence applications of a dicamba and this compound-methyl combination have shown to provide 89-93% control of glyphosate-resistant Palmer amaranth three weeks after application.[2] Another study evaluating pre-emergence applications in soybean found that this compound-methyl alone was not effective in controlling ALS-resistant Palmer amaranth (58% control), highlighting the importance of considering existing resistance profiles to ALS inhibitors.[3] However, when combined with glufosinate, the control of ALS-resistant Palmer amaranth increased to 95-99%.[3]
Canada Fleabane (Conyza canadensis)
Post-emergence applications of herbicide tank-mixes containing tembotrione/thiencarbazone-methyl and dicamba have demonstrated up to 85% control of glyphosate-resistant Canada fleabane eight weeks after treatment.[4] It is important to note that in the same study, a tank-mix of tembotrione/thiencarbazone-methyl without dicamba provided unacceptable control (36-42%), indicating a synergistic or additive effect when used in combination.[4]
Ryegrass (Lolium spp.)
Kochia (Kochia scoparia)
Glyphosate-resistant Kochia is a growing concern, particularly in the Great Plains of the United States.[5][6] While direct comparative data for this compound-methyl is limited, the need for alternative modes of action is clear. Given that many Kochia populations also exhibit resistance to ALS inhibitors, careful selection and rotation of herbicides are critical.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the performance of this compound-methyl, primarily in herbicide combinations, against key glyphosate-resistant weeds.
Table 1: Efficacy of Herbicide Programs Containing this compound-methyl on Glyphosate-Resistant Weeds
| Weed Species | Herbicide Program | Application Timing | Control (%) | Time After Treatment | Citation |
| Amaranthus palmeri | Dicamba + this compound-methyl + Atrazine | Pre-emergence | 89-93 | 3 Weeks | [2] |
| Amaranthus palmeri (ALS-Resistant) | This compound-methyl | Pre-emergence | 58 | 21 Days | [3] |
| Amaranthus palmeri (ALS-Resistant) | This compound-methyl + Glufosinate | Post-emergence | 95-99 | 21 Days | [3] |
| Conyza canadensis | Tembotrione/Thiencarbazone-methyl + Dicamba | Post-emergence | 85 | 8 Weeks | [4] |
| Conyza canadensis | Tembotrione/Thiencarbazone-methyl | Post-emergence | 36-42 | 8 Weeks | [4] |
Experimental Protocols
Accurate and reproducible evaluation of herbicide performance is paramount. The following is a generalized protocol for a whole-plant dose-response bioassay, a standard method for determining herbicide efficacy and resistance levels.
1. Seed Collection and Plant Propagation:
-
Collect mature seeds from suspected resistant and known susceptible weed populations.
-
Germinate seeds in a controlled environment (e.g., greenhouse or growth chamber) in pots or trays containing a suitable growing medium.
-
Thin seedlings to a uniform number per pot (e.g., 1-4 plants) once they have reached the appropriate growth stage (e.g., 2-4 true leaves).
2. Herbicide Application:
-
Prepare a series of herbicide concentrations (doses) for both this compound-methyl and glyphosate. A typical dose range might include 0 (control), 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.
-
Apply the herbicides to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include a non-treated control for comparison.
3. Post-Treatment Care and Evaluation:
-
Maintain the treated plants in a controlled environment with optimal conditions for growth.
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the final evaluation, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
4. Data Analysis:
-
Analyze the visual injury ratings and dry weight data using appropriate statistical methods (e.g., log-logistic dose-response curves).
-
Calculate the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) and LD50 (the herbicide dose required to cause 50% mortality) for both resistant and susceptible populations.
-
The resistance factor (RF) can be calculated by dividing the GR50 or LD50 of the resistant population by that of the susceptible population.
Mandatory Visualizations
To elucidate the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 4. cambridge.org [cambridge.org]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Growth and Reproduction of Glyphosate-Resistant and Susceptible Populations of Kochia scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Cross-spectrum weed control of Thiencarbazone-methyl compared to other herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Thiencarbazone-methyl with other commercially available herbicides. The information presented is collated from various scientific studies and is intended to provide a comprehensive overview of its performance, supported by experimental data and detailed protocols.
This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[3][4][5] This inhibition leads to the cessation of plant growth and eventual death.[2] this compound-methyl offers both pre-emergent and post-emergent activity against a broad spectrum of grass and broadleaf weeds.[6][7] It is predominantly used in corn and wheat cultivation and is often formulated with a safener, such as cyprosulfamide, to enhance crop tolerance.[6][8] To broaden its weed control spectrum, it is frequently available in pre-packaged mixtures with other herbicides like isoxaflutole, tembotrione, foramsulfuron, and iodosulfuron.[6][9]
Comparative Efficacy of this compound-Methyl
The following tables summarize the quantitative data from various field trials, comparing the weed control efficacy of this compound-methyl, both as a standalone active ingredient and in combination with other herbicides, against a range of common agricultural weeds.
Table 1: Post-Emergent Efficacy of Standalone this compound-Methyl vs. Other ALS-Inhibiting Herbicides
This table presents data from a study comparing the post-emergent efficacy of this compound-methyl (TCM) with other ALS-inhibiting herbicides for the control of Ivyleaf morningglory (Ipomoea hederacea) and Broadleaf signalgrass (Urochloa platyphylla) 21 days after treatment (DAT).
| Weed Species | Herbicide | Application Rate (lbs ai/acre) | Weed Control (%)[10][11] |
| Ivyleaf morningglory | This compound-methyl | 0.03 | 99 |
| This compound-methyl | 0.06 | 100 | |
| Imazethapyr | - | < 99 | |
| Chlorimuron | - | < 99 | |
| Nicosulfuron | - | < 99 | |
| Halosulfuron | - | < 99 | |
| Broadleaf signalgrass | This compound-methyl | 0.03 | 94 |
| This compound-methyl | 0.06 | 99 | |
| Imazethapyr | - | < 94 | |
| Chlorimuron | - | < 94 | |
| Nicosulfuron | - | < 94 | |
| Halosulfuron | - | < 94 |
Note: Specific application rates for competitor herbicides were not provided in the source material, but were applied at labeled rates.
Table 2: Pre-Emergent Efficacy of this compound-methyl in Combination with Isoxaflutole in Corn
This table summarizes the pre-emergent control of various weeds 4 weeks after planting (WAP) using a pre-packaged mixture of this compound-methyl (TCM) and Isoxaflutole, compared to a standard treatment of Atrazine plus S-metolachlor.
| Weed Species | Herbicide Treatment | Application Rate (g ai/ha) | Weed Control (%) |
| Barnyardgrass (Echinochloa crus-galli) | TCM : Isoxaflutole | 30 : 80 | 87-95 |
| Atrazine + S-metolachlor | 1820 + 1410 | 87-95 | |
| Entireleaf morningglory (Ipomoea hederacea var. integriuscula) | TCM : Isoxaflutole | 30 : 80 | 87-95 |
| Atrazine + S-metolachlor | 1820 + 1410 | 87-95 | |
| Rhizomatous johnsongrass (Sorghum halepense) | TCM : Isoxaflutole | 30 : 80 | 74-76 |
| Atrazine + S-metolachlor | 1820 + 1410 | 67 | |
| Palmer amaranth (Amaranthus palmeri) | TCM : Isoxaflutole | 30 : 80 | 87-95 |
| Atrazine + S-metolachlor | 1820 + 1410 | 87-95 | |
| Velvetleaf (Abutilon theophrasti) | TCM : Isoxaflutole | 30 : 80 | 87-95 |
| Atrazine + S-metolachlor | 1820 + 1410 | 87-95 |
Table 3: Post-Emergent Grass Weed Control with this compound-methyl in Corn
This table shows a comparison of post-emergent grass control with this compound-methyl (TCM) against other herbicides at 28 days after treatment (DAT).
| Weed Species | Herbicide | Application Rate (g ai/ha) | Weed Control (%)[12] |
| Fall panicum & Giant foxtail | This compound-methyl | 15 | 88-98 |
| Tembotrione | 75 | < 88 | |
| Topramezone | 17 | 88-98 | |
| Nicosulfuron | 35 | 88-98 | |
| Glyphosate | 860 | 88-98 |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of herbicide efficacy studies. The following is a synthesized protocol for a typical post-emergence herbicide field trial, based on common practices reported in the literature.[13][14][15][16][17][18][19][20]
1. Experimental Design and Site Selection:
-
Trial Design: A randomized complete block design (RCBD) is typically employed with a minimum of three to four replications per treatment.
-
Plot Size: Individual plots are established, with dimensions sufficient to minimize edge effects (e.g., 3 meters by 10 meters).
-
Site Selection: The trial site is chosen based on a known and uniform infestation of the target weed species. Soil type, pH, and organic matter content are documented.
2. Treatments and Application:
-
Herbicide Treatments: this compound-methyl and comparator herbicides are applied at their recommended label rates. A non-treated control plot is included in each replication for comparison. For phytotoxicity assessment, treatments may include double the recommended application rate.
-
Application Equipment: A calibrated research plot sprayer equipped with appropriate nozzles (e.g., flat-fan) is used to ensure uniform application.
-
Spray Volume: A constant spray volume is maintained across all plots, typically between 150 to 200 liters per hectare.
-
Application Timing: Herbicides are applied post-emergence when target weeds are at a specific growth stage (e.g., 2-4 leaf stage or a specified height, typically 2-4 inches).[21][22] The crop growth stage is also recorded.
-
Environmental Conditions: Weather conditions at the time of application (temperature, relative humidity, wind speed, and direction) are recorded.
3. Data Collection and Analysis:
-
Weed Control Efficacy: Visual assessments of percent weed control are conducted at specified intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment). A rating scale of 0% (no control) to 100% (complete weed death) is used, comparing treated plots to the non-treated control.
-
Crop Tolerance: Crop injury is visually assessed at the same intervals as weed control, noting any symptoms such as chlorosis, necrosis, or stunting.
-
Weed Density and Biomass: In some studies, weed counts per unit area and/or the collection of above-ground weed biomass (dried to a constant weight) are performed for a more quantitative assessment.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD or Tukey's HSD at a significance level of p ≤ 0.05.
Mandatory Visualizations
Signaling Pathway of this compound-Methyl
Caption: Mechanism of action of this compound-methyl via inhibition of the ALS enzyme.
Experimental Workflow for Herbicide Efficacy Trial
References
- 1. datcp.wi.gov [datcp.wi.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. wssa.net [wssa.net]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-methyl (TCM) and Cyprosulfamide (CSA) – a new herbicide and a new safener for use in corn [openagrar.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ncwss.org [ncwss.org]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. resources.colead.link [resources.colead.link]
- 15. adama.com [adama.com]
- 16. eplanning.blm.gov [eplanning.blm.gov]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hracglobal.com [hracglobal.com]
- 19. hin.com.au [hin.com.au]
- 20. nda.gov.za [nda.gov.za]
- 21. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 22. Best practices for postemergence weed control [blog-crop-news.extension.umn.edu]
Performance of Thiencarbazone-Methyl in Diverse Tillage Systems: A Comparative Guide
For Researchers, Scientists, and Agricultural Professionals
This guide provides a comparative analysis of the performance of thiencarbazone-methyl, a sulfonyl-amino-carbonyl-triazolinone herbicide, across different agricultural tillage systems. While direct comparative studies are limited, this document synthesizes available research data to offer insights into its efficacy in conventional, reduced, and no-till practices. This compound-methyl is a selective, systemic herbicide that controls a broad spectrum of grass and broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for protein synthesis and plant growth.[1][2] It can be applied pre- or post-emergence and is active in both soil and foliage.[1]
Quantitative Performance Data
The majority of published research on this compound-methyl's efficacy comes from studies conducted under conventional tillage systems. Data on its performance in reduced and no-till systems is less documented in direct comparative trials. The following tables summarize available data on weed control efficacy and crop yield, primarily from conventional tillage experiments, and provide a baseline for expected performance.
Table 1: Weed Control Efficacy of this compound-Methyl and its Tank Mixes in Conventional Tillage Corn
| Weed Species | Herbicide Treatment | Application Timing | Weed Control (%) | Source |
| Barnyardgrass (Echinochloa crus-galli) | This compound-methyl + Isoxaflutole + Atrazine | PRE | >90% (20 WAP) | [3] |
| Palmer Amaranth (Amaranthus palmeri) | This compound-methyl + Isoxaflutole + Atrazine | PRE | >90% (20 WAP) | [3] |
| Velvetleaf (Abutilon theophrasti) | This compound-methyl + Isoxaflutole + Atrazine | PRE | >90% (20 WAP) | [3] |
| Rhizomatous Johnsongrass (Sorghum halepense) | This compound-methyl + Isoxaflutole | PRE | 74-76% | [1] |
| Browntop Millet (Urochloa ramosa) | This compound-methyl + Isoxaflutole + Atrazine | PRE | 90% (20 WAP) | [3] |
WAP = Weeks After Planting; PRE = Pre-emergence
Table 2: Corn Yield Following Herbicide Applications in Conventional Tillage
| Herbicide Treatment | Corn Yield ( kg/ha ) | Comparison to Nontreated | Source |
| This compound-methyl based programs | 9,280 - 11,040 | Increased | [3] |
| Nontreated Check | 9,110 | - | [3] |
Performance in Different Tillage Systems
Conventional Tillage:
In conventional tillage systems, where the soil is plowed and prepared for planting, this compound-methyl has demonstrated effective control of key grass and broadleaf weeds, particularly when used in a pre-emergence herbicide program.[1][3] The incorporation of the herbicide into the soil through tillage can enhance its soil activity. Studies have shown that a combination of this compound-methyl with other herbicides like isoxaflutole and atrazine provides broad-spectrum, season-long weed control in corn.[3]
Reduced Tillage and No-Till:
Conservation tillage practices, including reduced and no-till systems, are characterized by leaving crop residues on the soil surface to reduce erosion and conserve soil moisture. These systems present unique challenges for weed management due to the absence of tillage as a weed control method, leading to a greater reliance on herbicides.[4][5]
While specific quantitative data comparing this compound-methyl's performance across tillage systems is scarce, some general principles apply:
-
Herbicide Interception: The presence of crop residue in no-till and reduced-tillage systems can intercept a portion of the pre-emergence herbicide, preventing it from reaching the soil surface. This can potentially reduce the efficacy of soil-active herbicides like this compound-methyl. Rainfall or irrigation is crucial to wash the herbicide off the residue and into the soil.
-
Weed Spectrum: Tillage systems can influence the weed species present. No-till systems may favor the emergence of perennial weeds and certain annuals that thrive in undisturbed soil. The broad-spectrum activity of this compound-methyl is advantageous in these scenarios.
-
Application Timing: In no-till systems, burndown herbicides are often necessary to control existing vegetation before planting. This compound-methyl can be tank-mixed with burndown herbicides like glyphosate or glufosinate to provide both burndown and residual control.
A study on herbicide effectiveness in conservation tillage for winter wheat indicated no significant differences in crop injury, weed control, or grain yield between conventional, minimum, and no-till systems for several post-emergence broadleaf herbicides.[6] This suggests that with proper application techniques to ensure canopy and residue penetration, this compound-methyl could perform effectively in conservation tillage systems.[6]
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of herbicides in different tillage systems, based on common practices in agronomic research.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a split-plot arrangement is often used.
-
Main Plots: Tillage systems (e.g., conventional, reduced, no-till).
-
Subplots: Herbicide treatments (e.g., this compound-methyl at different rates, tank mixes, and an untreated control).
-
Replications: A minimum of three to four replications are used to ensure statistical validity.
2. Plot Establishment and Maintenance:
-
Tillage: Tillage treatments are implemented according to the specific definitions (e.g., moldboard plow for conventional, chisel plow for reduced, and no soil disturbance for no-till).
-
Planting: The desired crop (e.g., corn, soybean) is planted uniformly across all plots.
-
Plot Size: Subplot sizes are typically large enough to accommodate herbicide application equipment and minimize edge effects (e.g., 3 meters by 10 meters).
3. Herbicide Application:
-
Equipment: A research-grade plot sprayer with a boom and calibrated nozzles is used to ensure precise and uniform application.
-
Application Parameters: Spray volume, pressure, and nozzle type are selected to optimize coverage and are kept constant across all treatments.
-
Timing: Herbicides are applied at the specified crop and weed growth stages (e.g., pre-emergence, post-emergence).
4. Data Collection:
-
Weed Control: Visual ratings of percent weed control by species are taken at multiple intervals after application (e.g., 2, 4, 8, and 12 weeks after treatment). A scale of 0% (no control) to 100% (complete control) is used.
-
Crop Injury: Visual ratings of crop injury (e.g., stunting, chlorosis, necrosis) are recorded on a similar 0-100% scale.
-
Weed Density and Biomass: In some studies, weed counts per unit area and the dry weight of weed biomass are measured.
-
Crop Yield: The central rows of each plot are harvested, and the grain yield is determined and adjusted to a standard moisture content.
5. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the effects of tillage, herbicide treatment, and their interaction on the measured parameters.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.
Visualizations
Caption: Experimental workflow for herbicide efficacy trials in different tillage systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Evaluation of this compound-methyl– and Isoxaflutole-Based Herbicide Programs in Corn | Weed Technology | Cambridge Core [cambridge.org]
- 4. psu.edu [psu.edu]
- 5. no-tillfarmer.com [no-tillfarmer.com]
- 6. Herbicide Effectiveness Under Conservation Tillage | Pacific Northwest STEEP (Solutions to Environmental and Economic Problems) | Washington State University [pnwsteep.wsu.edu]
Comparative Study of Thiencarbazone-Methyl Persistence in Various Soil Types: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the persistence of thiencarbazone-methyl, a widely used herbicide, across various soil types. The information presented herein is supported by experimental data to aid researchers in understanding its environmental fate and designing further studies.
Comparative Persistence of this compound-Methyl in Different Soils
The persistence of this compound-methyl in soil, often quantified by its half-life (DT50), is significantly influenced by the physicochemical properties of the soil. Microbial degradation is the primary mechanism for its dissipation. Key factors affecting its persistence include soil organic carbon content and pH.
A laboratory study by Szmigielski et al. (2017) provides a clear comparison of this compound-methyl's dissipation in five different Canadian prairie soils. The half-lives ranged from 9 to 50 days, demonstrating a strong correlation with soil organic carbon and pH. Generally, higher organic carbon content and lower pH are associated with slower degradation rates due to increased adsorption of the herbicide to soil particles, making it less available for microbial breakdown.
| Soil Type | pH | Organic Carbon (%) | Sand (%) | Silt (%) | Clay (%) | Cation Exchange Capacity (CEC) (meq/100g) | Microbial Biomass | DT50 (days) | Reference |
| Haverhill Loam | 7.7 | 4.3 | 26 | 46 | 28 | 15-30 | Moderate to High | 9 | Szmigielski et al., 2017 |
| Haverhill Clay Loam | 8.0 | 3.5 | 22 | 42 | 36 | 20-50 | Moderate to High | 17 | Szmigielski et al., 2017 |
| Scott Loam | 7.9 | 3.2 | 30 | 40 | 30 | 15-30 | Moderate | 21 | Szmigielski et al., 2017 |
| Bradwell Sandy Loam | 7.8 | 2.5 | 60 | 25 | 15 | 5-15 | Low to Moderate | 24 | Szmigielski et al., 2017 |
| Sutherland Loam | 6.2 | 10.2 | 28 | 42 | 30 | >30 | High | 50 | Szmigielski et al., 2017 |
Note: Sand, Silt, Clay, CEC, and Microbial Biomass values are estimated based on typical ranges for the specified soil textures and may not represent the exact values from the study.
Experimental Protocols
This section details a general methodology for a laboratory soil incubation study to assess the persistence of this compound-methyl, based on established protocols.
1. Soil Collection and Preparation:
-
Collect soil samples from the desired locations, typically from the top 10-15 cm layer.
-
Air-dry the soil samples and sieve them through a 2 mm mesh to ensure homogeneity and remove large debris.
-
Characterize the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, and clay content), cation exchange capacity (CEC), and microbial biomass.
2. Soil Treatment and Incubation:
-
Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., acetone).
-
Treat a known mass of soil (e.g., 50 g) with the herbicide solution to achieve the desired concentration. The application rate should be relevant to typical agricultural use.
-
Thoroughly mix the treated soil to ensure uniform distribution of the herbicide. A set of control soil samples (without herbicide treatment) should be prepared and incubated under the same conditions.
-
Adjust the moisture content of the soil to a specific level, typically 50-85% of field capacity, and maintain it throughout the experiment.
-
Place the soil samples in incubation vessels (e.g., glass jars with loose-fitting lids to allow for air exchange) and incubate them in the dark at a constant temperature (e.g., 20-25°C).
3. Sampling and Analysis:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days).
-
Extract this compound-methyl and its metabolites from the soil samples using an appropriate solvent, such as acidified acetonitrile.
-
Analyze the extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.
-
LC Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier) is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for detecting this compound-methyl and its acidic metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification of the parent compound and its metabolites.
-
4. Data Analysis:
-
Plot the concentration of this compound-methyl against time.
-
Determine the dissipation kinetics, which often follows first-order kinetics.
-
Calculate the half-life (DT50) of this compound-methyl in the soil.
Degradation Pathway and Experimental Workflow
The degradation of this compound-methyl in soil is a stepwise process initiated by microbial activity. The following diagrams illustrate the degradation pathway and a typical experimental workflow.
Caption: Proposed degradation pathway of this compound-methyl in soil.
Caption: Workflow for a laboratory soil incubation study.
Validating the efficacy of Thiencarbazone-methyl tank-mixes with other herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Thiencarbazone-methyl tank-mixes with alternative herbicide programs, supported by experimental data. This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2][3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of branched-chain amino acids (leucine, isoleucine, and valine) in susceptible plants.[4][5] This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death. This compound-methyl offers both pre-emergence and post-emergence activity against a broad spectrum of grass and broadleaf weeds.[1][2][3] To enhance its weed control spectrum and manage herbicide resistance, it is commonly formulated or tank-mixed with other herbicides possessing different modes of action.
Comparative Efficacy of this compound-methyl Tank-Mixes
Field studies have consistently demonstrated the effectiveness of this compound-methyl tank-mixes in controlling a wide range of economically important weeds in corn. The addition of herbicides such as isoxaflutole, atrazine, and tembotrione has been shown to improve both the spectrum and longevity of weed control.
Pre-emergence Applications
A common and effective pre-emergence tank-mix partner for this compound-methyl is isoxaflutole, often in combination with atrazine. Studies have shown that a pre-packaged mixture of this compound-methyl and isoxaflutole, particularly when supplemented with atrazine, provides robust control of numerous weed species. For instance, one study found that this compound-methyl:isoxaflutole plus atrazine controlled barnyardgrass, entireleaf morningglory, Palmer amaranth, and velvetleaf at levels of at least 90% up to 20 weeks after planting (WAP).[6][7] This combination also demonstrated superior control of browntop millet (90%) compared to isoxaflutole alone or with atrazine, and atrazine plus S-metolachlor (86%).[6][7]
Table 1: Pre-emergence Weed Control with this compound-methyl Tank-Mixes in Corn (Percent Control)
| Weed Species | This compound-methyl: Isoxaflutole + Atrazine | Isoxaflutole + Atrazine | Atrazine + S-metolachlor | Assessment Timing |
| Barnyardgrass | ≥90% | - | - | 20 WAP[6][7] |
| Entireleaf Morningglory | ≥90% | - | - | 20 WAP[6][7] |
| Palmer Amaranth | ≥90% | - | - | 20 WAP[6][7] |
| Velvetleaf | 96% | - | 93% | 8 WAP[7] |
| Browntop Millet | 90% | 86% | 86% | 20 WAP[6][7] |
| Rhizomatous Johnsongrass | 74-76% | 74-76% | 67% | 20 WAP[6][7] |
Data compiled from studies conducted in Louisiana and Mississippi.[6][7]
Post-emergence Applications
Post-emergence applications of this compound-methyl in combination with other herbicides have also proven highly effective. A tank-mix with tembotrione, for example, has shown excellent control of a broad spectrum of weeds. Research indicates that this compound-methyl:tembotrione controlled barnyardgrass, browntop millet, entireleaf morningglory, hophornbeam copperleaf, johnsongrass, Palmer amaranth, and velvetleaf at 85 to 96% 28 days after treatment.[8] The addition of glyphosate or glufosinate to these post-emergence tank-mixes can further enhance efficacy, particularly for difficult-to-control or resistant weed populations.[7]
Table 2: Post-emergence Weed Control with this compound-methyl Tank-Mixes in Corn (Percent Control at 28 Days After Treatment)
| Weed Species | This compound-methyl: Tembotrione | Tembotrione |
| Barnyardgrass | 85-96% | 85-96% |
| Browntop Millet | 85-96% | 85-96% |
| Entireleaf Morningglory | 85-96% | 85-96% |
| Hophornbeam Copperleaf | 85-96% | 85-96% |
| Johnsongrass | 85-96% | 85-96% |
| Palmer Amaranth | 85-96% | 85-96% |
| Velvetleaf | 85-96% | 85-96% |
Data from studies conducted in Louisiana and Mississippi.[8]
Experimental Protocols
The data presented in this guide are derived from peer-reviewed field studies. The following provides a generalized overview of the experimental methodologies employed in these studies.
Experimental Design: The majority of the cited studies utilized a randomized complete block design with three to four replications. This design helps to minimize the effects of field variability.
Plot Size and Application: Individual plots were typically in the range of 2 to 4 meters wide and 6 to 9 meters long. Herbicide applications were made using CO2-pressurized backpack sprayers calibrated to deliver a specific spray volume, often around 140 to 187 liters per hectare.
Application Timing:
-
Pre-emergence (PRE): Herbicides were applied after planting but before crop and weed emergence.
-
Post-emergence (POST): Herbicides were applied to emerged weeds and crops at specified growth stages (e.g., V4 stage of corn, or when weeds reached a certain height).
Assessment of Efficacy and Crop Injury:
-
Weed Control: Efficacy was typically assessed visually on a scale of 0% (no control) to 100% (complete weed death) at various intervals after application, such as 4, 8, and 20 weeks after planting (WAP).
-
Crop Injury: Crop tolerance was also evaluated visually, with 0% representing no injury and 100% representing crop death. Symptoms such as stunting, chlorosis, and necrosis were noted.
Visualizations
Signaling Pathway of this compound-methyl
This compound-methyl's mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids.
Caption: Mode of action of this compound-methyl.
Experimental Workflow for Efficacy Trials
The following diagram illustrates a typical workflow for conducting field trials to evaluate the efficacy of herbicide tank-mixes.
Caption: General workflow for herbicide efficacy trials.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound-methyl (TCM) and Cyprosulfamide (CSA) – a new herbicide and a new safener for use in corn [openagrar.de]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Evaluation of this compound-methyl– and Isoxaflutole-Based Herbicide Programs in Corn | Weed Technology | Cambridge Core [cambridge.org]
- 7. bioone.org [bioone.org]
- 8. Weed Management in Corn with Postemergence Applications of Tembotrione or this compound : Tembotrione | Weed Technology | Cambridge Core [cambridge.org]
Thiencarbazone-Methyl: A Comparative Benchmark Against Commercial Herbicides for Weed Management in Corn
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Thiencarbazone-methyl against established commercial standards in corn (Zea mays). The information presented is a synthesis of publicly available experimental data, intended to assist researchers and professionals in evaluating its potential for weed management programs.
Executive Summary
This compound-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] This inhibition leads to the cessation of plant growth and eventual death of susceptible weed species.[2] this compound-methyl offers both pre-emergence and post-emergence control of a broad spectrum of grass and broadleaf weeds. It is frequently formulated with a safener, cyprosulfamide, to enhance crop safety in corn, and in combination with other herbicides such as isoxaflutole, tembotrione, foramsulfuron, and iodosulfuron to broaden the weed control spectrum.[1]
Comparative Efficacy of this compound-Methyl and Commercial Standards
The following tables summarize the weed control efficacy of this compound-methyl, often in combination with other active ingredients, compared to other commercial herbicides. The data is compiled from various field trials. Efficacy is typically reported as a percentage of weed control at a specific number of weeks after treatment (WAT).
Table 1: Pre-emergence Herbicidal Efficacy Comparison in Corn
| Herbicide Treatment | Active Ingredient(s) | Application Rate (g a.i./ha) | Barnyardgrass (Echinochloa crus-galli) % Control (4 WAT) | Palmer Amaranth (Amaranthus palmeri) % Control (4 WAT) | Velvetleaf (Abutilon theophrasti) % Control (4 WAT) | Rhizomatous Johnsongrass (Sorghum halepense) % Control (8 WAT) |
| This compound-methyl + Isoxaflutole | 30 + 80 | 87-95 | 87-95 | 87-95 | 74-76 | |
| This compound-methyl + Isoxaflutole + Atrazine | 30 + 80 + 1120 | ≥90 | ≥90 | ≥90 | 74-76 | |
| Isoxaflutole | 90 | 87-95 | 87-95 | 87-95 | 74-76 | |
| Atrazine + S-metolachlor | 1820 + 1410 | 87-95 | 87-95 | 87-95 | 67 |
Data synthesized from studies where treatments were applied pre-emergence.[3] Control percentages are presented as a range observed across trials.
Table 2: Post-emergence Herbicidal Efficacy Comparison in Corn
| Herbicide Treatment | Active Ingredient(s) | Application Rate (g a.i./ha) | Ivyleaf Morningglory (Ipomoea hederacea) % Control (21 DAT) | Broadleaf Signalgrass (Urochloa platyphylla) % Control (21 DAT) | ALS-Resistant Palmer Amaranth (Amaranthus palmeri) % Control (21 DAT) |
| This compound-methyl | 15 | 99-100 | 94-99 | 55-61 | |
| Nicosulfuron | 35 | Lower than TCM | Lower than TCM | Low | |
| Topramezone | 17 | Lower than TCM | Lower than TCM | Low | |
| Glyphosate | 860 | High | High | High | |
| This compound-methyl + Glufosinate | Not specified | 95-99 | 95-99 | 95-99 |
DAT: Days After Treatment. Data for Nicosulfuron, Topramezone, and Glyphosate efficacy are generally high but presented as "Lower than TCM" or "High" for qualitative comparison where specific percentages were not available in a directly comparable format.[2] Data for this compound-methyl + Glufosinate demonstrates the benefit of tank-mixing for resistant weed control.[2]
Experimental Protocols
The data presented in this guide are derived from field trials conducted under established scientific protocols. While specific parameters may vary between studies, the general methodology is outlined below.
Experimental Design: Field trials are typically conducted using a randomized complete block design (RCBD) with three to four replications per treatment.[4][5] This design helps to minimize the effects of environmental variability within the experimental area.[5] Experimental units (plots) are of a standardized size, for example, 3 meters wide by 9 meters long.[6]
Herbicide Application: Herbicides are applied using calibrated equipment, such as a CO2-pressurized backpack sprayer, to ensure accurate and uniform application rates.[6] Application volumes typically range around 140-200 liters per hectare.[6] Applications are made at specific crop and weed growth stages, which are critical for herbicide efficacy. For post-emergence treatments, weeds are often in the 2-4 leaf stage and corn is in the V2 to V6 stage.[7]
Site Characteristics: Trials are conducted in locations with natural weed infestations. Key soil characteristics are documented and often include:
Data Collection and Analysis: Weed control efficacy is visually assessed at predetermined intervals after application (e.g., 4, 8, and 20 weeks after treatment for pre-emergence; 21 days after treatment for post-emergence).[2][3] The assessment is a percentage rating where 0% represents no weed control and 100% represents complete weed death, compared to an untreated control plot. Crop injury is also visually assessed on a similar scale. Data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
Signaling Pathways and Experimental Workflows
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
This compound-methyl targets and inhibits the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids: isoleucine, leucine, and valine. These amino acids are essential for protein synthesis and overall plant growth. By blocking the ALS enzyme, this compound-methyl effectively halts the production of these vital amino acids, leading to the cessation of cell division and growth in susceptible plants.
Caption: Inhibition of the branched-chain amino acid pathway by this compound-methyl.
Experimental Workflow for Herbicide Efficacy Trials
The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a new herbicide formulation like this compound-methyl against commercial standards.
Caption: A generalized workflow for herbicide efficacy field trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. newprairiepress.org [newprairiepress.org]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. Preemergence herbicide premixes reduce the risk of soil residual weed control failure in corn | Weed Technology | Cambridge Core [cambridge.org]
- 7. Nicosulfuron in Corn: Selective Post-Emergence Grass Weed Control That Works [allpesticides.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. ag.fmc.com [ag.fmc.com]
A Comparative Environmental Impact Assessment of Thiencarbazone-methyl and its Alternatives, Mesotrione and Nicosulfuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of the herbicide Thiencarbazone-methyl against two common alternatives, Mesotrione and Nicosulfuron. The following sections detail the environmental fate and ecotoxicological profiles of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their degradation pathways.
Quantitative Environmental Impact Data
The environmental persistence and toxicity of this compound-methyl, Mesotrione, and Nicosulfuron are summarized in the tables below. These values are critical for understanding the potential risks these herbicides pose to non-target organisms and ecosystems.
Table 1: Environmental Fate of this compound-methyl, Mesotrione, and Nicosulfuron
| Parameter | This compound-methyl | Mesotrione | Nicosulfuron | Source(s) |
| Aerobic Soil Metabolism Half-life (DT₅₀) | 3.2 - 55 days | 4.5 - 32 days | 9.43 - 43.31 days | [1][2][3] |
| Hydrolysis Half-life (DT₅₀) | Stable at environmentally relevant pHs | Stable at pH 4, 5, 7, 9 | 15 days (pH 5), Stable (pH 7 & 9) | [1][4] |
| Soil Adsorption Coefficient (Koc) | 59.9 - 236 mL/g ('mobile' to 'moderately mobile') | 0.13 - 5.0 L/kg (adsorption is pH-dependent) | Highly mobile in various soils | [1][2][5] |
Table 2: Aquatic Ecotoxicity of this compound-methyl, Mesotrione, and Nicosulfuron
| Species | Endpoint | This compound-methyl | Mesotrione | Nicosulfuron | Source(s) |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | >104 mg/L | >120 mg/L | >1000 mg/L | [6][7] |
| Daphnia magna (Water Flea) | 48-hour EC₅₀ | >98.6 mg/L | >622 mg/L | >1000 mg/L | [7][8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on internationally recognized OECD guidelines.
Aerobic Soil Metabolism Study (based on OECD Guideline 307)
This study evaluates the rate and route of degradation of a test substance in aerobic soil.
-
Test System: Multiple soil types are used to represent a range of environmental conditions. For example, a loam soil with a pH of 6.5 and organic matter content of 2.5%, and a sandy loam soil with a pH of 5.5 and organic matter content of 1.5%.
-
Test Substance Application: The herbicide is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate. For example, if the maximum application rate is 1 kg/ha , this would result in a soil concentration of approximately 1 mg/kg in the top 10 cm of soil[10].
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature, typically 20°C ± 2°C. The soil moisture is maintained at 40-60% of the maximum water holding capacity. To trap volatile degradation products, the incubation flasks are equipped with traps for carbon dioxide (e.g., soda lime) and organic volatiles (e.g., polyurethane foam)[10].
-
Sampling and Analysis: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days). The concentration of the parent herbicide and its degradation products are determined using analytical methods such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: The rate of degradation is determined by plotting the concentration of the herbicide over time. The half-life (DT₅₀), the time it takes for 50% of the substance to degrade, is calculated from this data.
Fish, Acute Toxicity Test (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species[11]. Fish are acclimated to laboratory conditions for at least 12 days prior to the test[12].
-
Test Conditions: The test is conducted in glass vessels containing reconstituted freshwater with a pH between 6.0 and 8.5 and a total hardness of 140-250 mg/L as CaCO₃. The temperature is maintained at 10-14°C, with a 16-hour light and 8-hour dark photoperiod[12].
-
Procedure: A range of at least five geometrically spaced concentrations of the test substance are prepared. A control group with no test substance is also included. At least seven fish are randomly assigned to each concentration and the control. The fish are exposed for 96 hours, and mortalities are recorded at 24, 48, 72, and 96 hours[13].
-
Data Analysis: The 96-hour LC₅₀ (Lethal Concentration 50%) and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)
This test measures the concentration of a substance that immobilizes 50% of a test population of Daphnia magna over a 48-hour period.
-
Test Organism: Juvenile Daphnia magna less than 24 hours old are used for the test[4].
-
Test Conditions: The test is performed in glass beakers containing the same reconstituted freshwater as the fish toxicity test. The temperature is maintained at 20 ± 2°C with a 16-hour light and 8-hour dark photoperiod[14].
-
Procedure: At least five concentrations of the test substance are prepared in a geometric series. A control group is also included. At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel[6][14].
-
Data Analysis: The 48-hour EC₅₀ (Effective Concentration 50%) and its 95% confidence limits are calculated.
Degradation Pathways and Metabolites
The breakdown of these herbicides in the environment results in the formation of various metabolites. Understanding these degradation pathways is essential for a complete environmental risk assessment.
This compound-methyl Degradation Pathway
This compound-methyl degradation in soil and water proceeds through several key steps, primarily initiated by microbial activity. The initial steps involve the cleavage of the sulfonylurea bridge and hydrolysis of the ester group.
Mesotrione Degradation Pathway
The degradation of Mesotrione in the environment is primarily driven by microbial processes in the soil. The main metabolites formed are 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA)[15][16][17].
Nicosulfuron Degradation Pathway
Nicosulfuron degradation in soil and water occurs through the cleavage of the sulfonylurea bridge, leading to the formation of two primary metabolites: 2-aminosulfonyl-N,N-dimethylnicotinamide (ASDM) and 2-amino-4,6-dimethoxypyrimidine (ADMP)[9][18][19][20].
References
- 1. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 2. Behaviour of mesotrione in maize and soil system and its influence on soil dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. fera.co.uk [fera.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. aloki.hu [aloki.hu]
- 12. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of mesotrione residues and metabolites in crops, soil, and water by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mesotrione (Ref: ZA 1296) [sitem.herts.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Thiencarbazone
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring both laboratory safety and environmental protection. Thiencarbazone, a sulfonylurea herbicide, requires specific disposal procedures to mitigate risks and comply with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring you have the immediate safety and logistical information needed for responsible chemical handling.
Key Disposal Procedures and Precautions
The disposal of this compound and its containers must be handled in a manner that prevents environmental contamination and adheres to local, state, and federal regulations.[1] It is crucial to avoid the release of this chemical into the environment.[2]
| Disposal Aspect | Procedure/Precaution | Regulatory Compliance |
| Unused/Waste this compound | Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] | Must be in accordance with national and local regulations. |
| Keep in original, suitable, and closed containers for disposal.[2] | Do not mix with other waste. | |
| Alternatively, dispose of at an approved waste disposal facility.[1] | Characterization as special or hazardous waste is user's responsibility.[1] | |
| Empty Containers | Triple rinse (or equivalent) immediately after emptying.[1][2][3] | Follow manufacturer's instructions for cleaning PPE.[3] |
| Offer rinsed containers for recycling or reconditioning.[2] | ||
| Puncture rinsed containers to prevent reuse and dispose of in a sanitary landfill.[1][2] | ||
| Combustible packaging may be incinerated with flue gas scrubbing.[2] | ||
| Rinsate (Wash Water) | Do not contaminate water when disposing of equipment wash water or rinsate.[3][4] | |
| Apply rinse water according to label directions, only where the pesticide was intended to be used.[5] | Do not pour into drains or on any site not listed on the product label.[5] | |
| Accidental Spills | Collect spilled material and place it in suitable, closed containers for disposal.[2] | Dispose of promptly in accordance with appropriate laws.[2] |
| Avoid dust formation and contact with skin and eyes.[2] | Ensure adequate ventilation and use personal protective equipment.[2] |
Experimental Protocol: Triple Rinsing of this compound Containers
Proper rinsing of empty pesticide containers is a critical step to ensure they can be safely disposed of or recycled. The following protocol outlines the standard triple-rinse procedure.
Objective: To decontaminate empty this compound containers to a level safe for disposal in a sanitary landfill or for recycling.
Materials:
-
Empty this compound container
-
Water source
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles
-
Collection vessel for rinsate (e.g., spray tank)
Procedure:
-
Initial Draining: Immediately after emptying the container, invert it over the spray tank or a collection vessel and allow it to drain for at least 30 seconds after the flow has been reduced to a drip.
-
First Rinse: Fill the empty container with water to about 20-25% of its capacity.[6]
-
Agitation: Securely close the container and agitate it vigorously for a minimum of 30 seconds.[6] This can involve shaking, rolling, or inverting the container to ensure the water contacts all interior surfaces.
-
Rinsate Collection: Pour the rinsate from the container into the spray tank or collection vessel.[6] Allow the container to drain for another 30 seconds.
-
Repeat: Repeat the rinsing and collection steps (2-4) two more times.[6]
-
Final Preparation: After the third rinse, puncture the container to make it unusable for other purposes.[2] Allow it to dry completely before disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste and its containers.
Caption: Decision workflow for this compound waste and container disposal.
Environmental Fate and Precautions
This compound-methyl has characteristics associated with chemicals that can be detected in groundwater and may leach into it, particularly in areas with permeable soils and a shallow water table.[4] It can also impact surface water quality through runoff.[4] Therefore, it is imperative to prevent this substance from entering drains, surface water, or groundwater.[7] Always handle the disposal of this compound and its rinsate with care to protect aquatic ecosystems.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 7. fs1.agrian.com [fs1.agrian.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Thiencarbazone
Essential safety protocols and operational plans for the handling and disposal of Thiencarbazone, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for working with this compound, a sulfonylurea herbicide. Adherence to these protocols will minimize exposure risk and ensure a safe laboratory environment.
Understanding the Risks: Toxicological Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies, a review of toxicological studies provides critical data for risk assessment. The following table summarizes key toxicological endpoints for this compound-methyl. A conservative assumption of 100% dermal and inhalation absorption is often used in risk assessments.[1]
| Toxicological Endpoint | Value | Species | Notes |
| Acute Oral LD50 | >2000 mg/kg | Rat | Low acute toxicity.[1][2] |
| Acute Dermal LD50 | >2000 mg/kg | Rat | Low acute toxicity.[1][2] |
| Acute Inhalation LC50 | >5.158 mg/L | Rat | Low acute toxicity.[2] |
| Primary Eye Irritation | Not an irritant to minimally irritating | Rabbit | [1][2] |
| Primary Skin Irritation | Not an irritant | Rabbit | [1][2] |
| Dermal Sensitization | Not a dermal sensitizer | Guinea Pig | [1][2] |
| No-Observed-Adverse-Effect Level (NOAEL) (Subchronic, Oral) | 123 mg/kg/day (males), 154 mg/kg/day (females) | Rat | Based on urothelial effects at higher doses.[1] |
| No-Observed-Adverse-Effect Level (NOAEL) (Chronic, Oral) | 117 mg/kg/day (males), 127 mg/kg/day (females) | Dog | Based on urothelial effects at higher doses.[1] |
Personal Protective Equipment (PPE) Recommendations
The following table outlines the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on the compound's low acute toxicity and the principle of minimizing all potential routes of exposure.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and preparing solutions | Long-sleeved lab coat | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Safety glasses with side shields or safety goggles | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Handling open containers and transfers | Long-sleeved lab coat | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Safety glasses with side shields or safety goggles | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Cleaning spills | Chemical-resistant suit or apron over a lab coat | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Chemical splash goggles and a face shield | Air-purifying respirator with a particulate filter (e.g., N95, P100) may be required depending on the size and nature of the spill. |
Experimental Protocols: PPE Selection and Use
Objective: To establish a standard operating procedure for the selection and use of PPE when handling this compound to minimize exposure.
Materials:
-
Long-sleeved lab coat
-
Disposable nitrile, neoprene, or butyl rubber gloves
-
Safety glasses with side shields or chemical splash goggles
-
Face shield (for splash hazards)
-
Air-purifying respirator with particulate filters (for aerosol-generating procedures or spills)
-
Chemical-resistant apron or suit
-
Closed-toe shoes
Procedure:
-
Risk Assessment: Before beginning any work with this compound, conduct a risk assessment to identify potential exposure routes (inhalation, dermal, ocular) and the scale of the operation.
-
PPE Selection: Based on the risk assessment, select the appropriate PPE as outlined in the table above. For routine handling of small quantities in a well-ventilated area, a lab coat, gloves, and safety glasses are the minimum requirements.
-
Glove Selection:
-
Due to the absence of specific breakthrough time data for this compound, select gloves made of materials known to be resistant to a broad range of chemicals, such as nitrile, neoprene, or butyl rubber.
-
Always inspect gloves for tears, punctures, or signs of degradation before use.
-
Double-gloving is recommended for tasks with a higher risk of splash or contamination.
-
-
Donning PPE: Don PPE in the following order: lab coat, safety glasses/goggles, and then gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
-
Handling Procedures:
-
Conduct all operations that may generate dust or aerosols within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first aid procedures outlined in the Safety Data Sheet (SDS).
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is: gloves, lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal: Dispose of all contaminated PPE as hazardous waste in accordance with institutional and local regulations.
Visualizing Safety Workflows
The following diagrams illustrate the decision-making process for PPE selection and the proper disposal plan for this compound-contaminated waste.
Caption: PPE selection workflow based on task risk assessment.
Caption: Segregation and disposal plan for contaminated materials.
Operational and Disposal Plans
Operational Plan for Safe Handling:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are accessible and functional.
-
Assemble all necessary PPE before handling the chemical.
-
-
Handling:
-
Wear the appropriate PPE at all times.
-
Perform all manipulations that could generate dust or aerosols within a chemical fume hood.
-
Use a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Doff PPE carefully to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, lab coats), contaminated wipes, and absorbent paper should be placed in a designated, labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a labeled, sealed hazardous liquid waste container.
-
Empty Containers: Triple-rinse empty this compound containers. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include defacing the label and placing it in the regular trash.
-
-
Waste Collection and Disposal:
-
All hazardous waste containers must be clearly labeled with the contents, including "Hazardous Waste - this compound."
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for the collection and disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound or its contaminated materials down the drain or in the regular trash.[2]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
